(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBONQQTYSBKKTR-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726996 | |
| Record name | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201469-31-0 | |
| Record name | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical examination of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS No: 201469-31-0), a pivotal chiral building block in modern medicinal chemistry. Known as a constrained analog of proline, this compound offers unique structural properties that are highly sought after in the design of peptidomimetics and complex molecular architectures. This guide moves beyond a simple recitation of facts, delving into the causality behind its synthesis, the logic of its application, and the self-validating analytical protocols required for its effective use. We will explore its physicochemical identity, robust synthetic pathways, strategic applications in drug discovery, and essential safety and handling protocols, providing a comprehensive resource for professionals in the field.
Core Compound Identity and Physicochemical Properties
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as L-3,4-Dehydroproline, is a non-proteinogenic cyclic alpha-amino acid.[1][2] Its defining feature is the double bond within the five-membered ring, which introduces conformational rigidity compared to its saturated counterpart, L-proline. This constraint is a powerful tool for medicinal chemists, allowing for the stabilization of specific peptide secondary structures or the precise orientation of pharmacophoric groups. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and use in subsequent synthetic steps.
The precise identification of this compound is critical for experimental reproducibility. The Chemical Abstracts Service (CAS) has assigned a unique registry number to the hydrochloride salt of the (S)-enantiomer, which must be distinguished from the free acid or related structures.
Table 1: Compound Identification and Key Properties
| Parameter | Value | Source |
| CAS Number | 201469-31-0 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid HCl, L-3,4-Dehydroproline HCl | [1] |
| Molecular Formula | C₅H₈ClNO₂ | [3] |
| Molecular Weight | 149.57 g/mol | [3] |
| Appearance | Solid | |
| Purity (Typical) | ≥95% | [3] |
| SMILES | Cl.O=C(O)[C@@H]1C=CCN1 | [3] |
Figure 1: Chemical structure of the free acid form.
Synthesis Strategy: A Logic-Driven Approach
The synthesis of enantiomerically pure (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, the direct precursor to the title compound, is a well-established process that showcases several powerful modern synthetic techniques.[4][5][6] A particularly efficient route begins with N-Boc-diallylamine and relies on a sequence of ring-closing metathesis (RCM), directed alkoxycarbonylation, and enzymatic kinetic resolution.[4][6]
The choice of this pathway is deliberate. RCM provides a high-yield and atom-economical method to form the core dihydropyrrole ring system.[6] The subsequent directed alkoxycarbonylation is a critical step for introducing the carboxyl group with high regioselectivity. The use of a strong base like s-BuLi/TMEDA is essential here; it selectively deprotonates the alpha-position to the nitrogen, creating a nucleophilic center that can attack an alkyl carbonate. This avoids side reactions and ensures the correct isomer is formed. Finally, enzymatic kinetic resolution is a superior method for separating the enantiomers, offering high fidelity and avoiding the harsh conditions or toxic reagents associated with older resolution methods.[6]
Caption: High-level workflow for the synthesis of the target compound.
Applications in Drug Discovery and Chemical Biology
The utility of this compound stems from its role as a constrained peptidomimetic and a versatile chiral synthon. Pyrrole-based structures are privileged scaffolds in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7]
Causality in Application:
-
Peptide Conformation Control: When incorporated into a peptide sequence, the unsaturated ring of dehydroproline restricts the rotation around the peptide backbone. This pre-organization can enforce a specific secondary structure (e.g., a β-turn), which may be crucial for binding to a biological target like a receptor or enzyme. This reduces the entropic penalty of binding, often leading to higher affinity and selectivity.
-
Chiral Scaffolding: The stereocenter and the reactive double bond serve as handles for building more complex, three-dimensional molecules. The defined stereochemistry is transferred through subsequent reaction steps, which is fundamental for developing enantiomerically pure drug candidates.
-
Metabolic Stability: The modification of natural amino acid structures can block sites of metabolic degradation, improving the pharmacokinetic profile of a peptide-based therapeutic.
While not direct applications of the title compound itself, related pyrrole carboxylic acids have shown promise as quorum sensing inhibitors, which could help combat bacterial resistance, demonstrating the broad therapeutic potential of this chemical class.[8]
Caption: Strategic applications derived from the core molecule.
Analytical Protocol: A Self-Validating System
Trust in experimental results begins with robust analytical validation. For a compound like this, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for confirming identity, purity, and stability.[1] An RP-HPLC method provides a self-validating system where the retention time serves as an identifier and the peak area corresponds to its concentration, allowing for precise quantification of the target compound and any potential impurities or degradants.[9]
The protocol below is a representative method for the analysis of pyrrole carboxylic acids, designed for accuracy and reproducibility.
Table 2: Representative RP-HPLC Protocol
| Parameter | Specification | Rationale |
| Column | Purospher® STAR, RP-18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for separating small organic molecules from polar mobile phases. |
| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., Phosphate pH 3.0-4.0) | Acetonitrile acts as the organic modifier. The acidic buffer suppresses the deprotonation of the carboxylic acid, ensuring a single, sharp peak shape and consistent retention. |
| MS Compatibility | For MS detection, replace phosphoric acid with 0.1% formic acid. | Phosphoric acid is non-volatile and will contaminate a mass spectrometer source. Formic acid is volatile and provides the necessary protons for electrospray ionization.[1] |
| Elution | Isocratic | A constant mobile phase composition is often sufficient for purity checks and provides stable baselines and high reproducibility. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that balances resolution and run time.[9][10] |
| Column Temp. | 25-30 °C | Temperature control is critical for ensuring reproducible retention times.[9][10] |
| Detection | UV-Vis (e.g., 225 nm) | The pyrrole ring system contains a chromophore that absorbs in the low UV range, allowing for sensitive detection.[9] |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
Safety, Handling, and Storage
Ensuring the integrity of the compound and the safety of laboratory personnel requires adherence to established handling protocols. Based on data for the parent compound class and related structures, this compound should be handled as a potential irritant.[3][11]
-
Hazard Identification:
-
Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid dust formation during handling and weighing.[13]
-
Wash hands thoroughly after handling.[12]
-
-
Storage Conditions:
-
Store at room temperature in a dry, well-ventilated place.[3]
-
Keep the container tightly closed to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.
-
Conclusion
This compound is more than just a chemical with a CAS number; it is a strategic tool for innovation in drug discovery and chemical synthesis. Its value lies in the conformational constraint and chiral information it imparts to larger molecules. Understanding the logic behind its synthesis, the rationale for its application, and the robust analytical methods for its validation empowers researchers to use this building block to its full potential. By adhering to proper safety and handling protocols, scientists can confidently and effectively integrate this important synthon into their research and development workflows.
References
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A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-. (2018, May 16). SIELC Technologies. Retrieved January 20, 2026, from [Link]
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Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. (n.d.). Carbogen Amcis. Retrieved January 20, 2026, from [Link]
-
Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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2,5-Dihydro-1H-pyrrole-2-carboxylic acid (HMDB0245496). (2021, September 10). Human Metabolome Database. Retrieved January 20, 2026, from [Link]
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A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. (2016, May). ResearchGate. Retrieved January 20, 2026, from [Link]
-
2,5-Dihydro-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. (n.d.). Synlett. Retrieved January 20, 2026, from [Link]
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor... (2024, July 2). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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In Silico and Chromatographic Methods for Analysis of Biotransformation... (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Development and validation of RP-HPLC method for stability evaluation... (2019, November 8). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development and validation of an RP-HPLC method for analysis... (2022, April 5). Pharmacia. Retrieved January 20, 2026, from [Link]
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2,5-Dihydro-1H-pyrrole-2-carboxylic Acid CAS 3395-35-5. (n.d.). BIOSYNCE. Retrieved January 20, 2026, from [Link]
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- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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An In-depth Technical Guide to the Physicochemical Properties of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Abstract
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, also known as 3,4-dehydro-L-proline hydrochloride, is a conformationally constrained non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique unsaturated pyrrolidine ring system imparts specific stereochemical properties that are valuable in the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for the hydrochloride salt in public literature, this guide synthesizes known information for the parent compound and provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application.
Introduction: The Significance of Constrained Amino Acids in Drug Design
The conformational rigidity of amino acid building blocks is a powerful tool in rational drug design. By restricting the rotational freedom of a molecule, researchers can pre-organize it into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, as an unsaturated analog of proline, introduces a planar double bond into the five-membered ring. This structural feature significantly alters the puckering of the pyrrolidine ring compared to its saturated counterpart, L-proline, thereby influencing the backbone torsion angles of peptides into which it is incorporated. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it a more convenient form for handling and for use in various synthetic and biological applications.
Molecular Structure and Identification
The fundamental identity of this compound is established by its molecular structure and associated identifiers.
-
IUPAC Name: (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride[1]
-
Synonyms: 3,4-Dehydro-L-proline hydrochloride, (S)-3,4-Dehydro-pyrrolidine-2-carboxylic acid hydrochloride
-
CAS Number: 201469-31-0[1]
-
Molecular Formula: C₅H₈ClNO₂[1]
-
Molecular Weight: 149.57 g/mol [1]
-
Chemical Structure:
-
SMILES: Cl.O=C(O)[C@@H]1C=CCN1[1]
-
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for the effective use of any compound in research and development. The following table summarizes the available data for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its hydrochloride salt. It is important to note that much of the experimental data pertains to the free acid form.
| Property | Value | Remarks |
| Melting Point | 239-241 °C (decomposes) | For the free acid, (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid.[2] |
| Solubility | Slightly soluble in water; good solubility in ethanol and acidic solutions. | For the free acid. The hydrochloride salt is expected to have higher aqueous solubility. |
| pKa | 2.04 ± 0.20 | Predicted value for the carboxylic acid group of the free acid. The pKa of the secondary amine is not readily available. |
| Appearance | White to off-white powder/crystal | General observation for the free acid and expected for the hydrochloride salt.[3] |
Experimental Protocols for Physicochemical Characterization
To address the gap in available experimental data for the hydrochloride salt, this section provides detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established scientific principles.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.
Methodology:
-
Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.
-
Sample Addition: Add an excess amount of the compound to vials containing the different aqueous media. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Causality: Using a validated, stability-indicating HPLC method for quantification ensures that the measured concentration corresponds to the intact compound and not its degradants.
Caption: Workflow for Equilibrium Solubility Determination.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable groups in a molecule.
Objective: To determine the pKa values of the carboxylic acid and the secondary amine of this compound.
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a constant ionic strength medium (e.g., 0.15 M KCl).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality: Maintaining a constant ionic strength minimizes the effect of activity coefficients on the pH measurements, leading to a more accurate pKa determination.
Caption: pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule and is essential for structure confirmation and purity assessment.
Objective: To obtain the ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire the spectra on a calibrated NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to an internal standard (e.g., DSS for D₂O).
Causality: The choice of a deuterated solvent is critical as it provides a lock signal for the spectrometer and avoids interference from solvent protons in the ¹H NMR spectrum.
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the absorption bands corresponding to the key functional groups (e.g., O-H, N-H, C=O, C=C).
Stability Profile
The stability of a compound under various conditions is a critical parameter in drug development.
Objective: To assess the stability of this compound under stress conditions.
Methodology (Forced Degradation Study):
-
Stress Conditions: Expose solutions of the compound to various stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Solid compound at elevated temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Causality: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability.
Conclusion
References
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ChemBK. 3,4-dehydro-L-proline. (2024, April 9). [Link]
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A Comprehensive Technical Guide to the Structure Elucidation of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Introduction
In the landscape of pharmaceutical development and chemical research, the precise structural characterization of chiral molecules is a cornerstone of safety, efficacy, and innovation. (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as (S)-3,4-Dehydroproline, is a constrained analog of the amino acid proline.[1][2] Its rigid structure makes it a valuable building block for synthesizing novel peptides and therapeutic agents with specific conformational properties. The hydrochloride salt form is common for enhancing stability and solubility.
Unambiguous confirmation of this molecule's structure—spanning its atomic connectivity, functional groups, and, most critically, its absolute stereochemistry—is paramount. A failure in comprehensive elucidation can lead to the pursuit of incorrect molecular architectures, resulting in significant loss of time and resources. This guide provides an in-depth, multi-faceted analytical workflow designed for researchers and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural verification.
Section 1: Foundational Analysis: Mass and Composition
The first step in any structure elucidation is to confirm the molecular formula and mass. This foundational data provides the elemental canvas upon which the structural details will be painted. For (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (C₅H₈ClNO₂), High-Resolution Mass Spectrometry (HRMS) is the technique of choice.
Causality Behind Experimental Choice: Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm). This precision is sufficient to determine a unique elemental composition, distinguishing the target molecule from other potential isomers or impurities with the same nominal mass. We employ Electrospray Ionization (ESI) in positive ion mode, as the secondary amine is readily protonated.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to ensure ionization.
-
Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Method:
-
Infuse the sample directly or via Liquid Chromatography (LC)[3][4]. LC is preferred to separate the analyte from potential non-volatile salts or impurities.
-
Set the ionization mode to positive ESI.
-
Acquire data over a mass range of m/z 50-500.
-
Perform internal calibration to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. The free base (C₅H₇NO₂) has a monoisotopic mass of 113.0477 Da.[5] The expected [M+H]⁺ ion will be at m/z 114.0550.
-
Utilize the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical value.
-
Observe the isotopic pattern (e.g., the A+1 peak from ¹³C) to further confirm the calculated formula.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Formula | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |
| [M+H]⁺ | [C₅H₈NO₂]⁺ | 114.0550 | 114.0548 | < 2.0 |
| [M+Na]⁺ | [C₅H₇NO₂Na]⁺ | 136.0369 | 136.0367 | < 2.0 |
Section 2: Elucidation of Covalent Structure (Connectivity)
With the molecular formula confirmed, the next phase is to determine the precise arrangement of atoms and bonds. This is achieved through a synergistic combination of vibrational and nuclear magnetic resonance spectroscopies.
Vibrational Spectroscopy (FTIR): Functional Group Identification
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.[6] For this specific hydrochloride salt, we anticipate characteristic vibrations for the carboxylic acid, the secondary ammonium ion, and the alkene C=C double bond.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 500 cm⁻¹.
-
Data Analysis: Identify absorption bands corresponding to the molecule's functional groups.
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2700-2250 (broad) | N⁺-H stretch | Secondary Ammonium (from HCl salt) |
| ~1730-1700 | C=O stretch | Carboxylic Acid |
| ~1650-1630 | C=C stretch | Alkene |
| ~1250-1150 | C-N stretch | Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Trustworthiness: NMR is the most powerful technique for elucidating the covalent structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides a self-validating system of cross-checks to build the molecular skeleton with high confidence. The choice of a deuterated solvent is critical; Deuterium Oxide (D₂O) or DMSO-d₆ are suitable, with D₂O potentially exchanging the labile N-H and O-H protons.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing a small amount of Tetramethylsilane (TMS) as an internal reference.[8]
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns (J-coupling).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Data Interpretation & The Logic of NMR
The analysis follows a logical progression, illustrated by the diagram below. The ¹H spectrum provides the initial entry points. COSY experiments connect these protons into spin systems (e.g., the H2-H3 fragment and the H4-H5 fragment). HSQC then anchors these protons to their respective carbons. Finally, HMBC provides the critical long-range correlations that link these fragments together and definitively place the carboxylic acid group at the C2 position. For instance, a correlation between the C2 proton and the carbonyl carbon (C1) in the HMBC spectrum is irrefutable evidence for this connectivity.
Sources
- 1. 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | SIELC Technologies [sielc.com]
- 2. biosynce.com [biosynce.com]
- 3. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dihydro-1H-pyrrole-3-carboxylic acid | C5H7NO2 | CID 44317253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journalwjbphs.com [journalwjbphs.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
synthesis of chiral 3,4-dehydro-L-proline hydrochloride
An In-Depth Technical Guide to the Synthesis of Chiral 3,4-Dehydro-L-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, commonly known as 3,4-dehydro-L-proline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. Its constrained, unsaturated pyrrolidine ring serves as a valuable chiral building block for introducing conformational rigidity into peptides and as a scaffold for novel therapeutics, including enzyme inhibitors and VLA-4 antagonists.[1][] This guide provides a detailed, scientifically-grounded protocol for the enantiomerically pure synthesis of 3,4-dehydro-L-proline hydrochloride, starting from the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxy-L-proline. We will delve into the strategic considerations behind each synthetic step, from the implementation of orthogonal protecting groups to the key regioselective elimination reaction, providing a robust and reproducible methodology for laboratory-scale production.
Strategic Overview: The Path from Hydroxyproline
The conversion of (2S,4R)-4-hydroxy-L-proline to 3,4-dehydro-L-proline is fundamentally an elimination reaction. However, the bifunctional nature of the starting material—containing secondary amine, carboxylic acid, and secondary alcohol groups—necessitates a carefully orchestrated protection-deprotection strategy to ensure chemical selectivity and preserve the critical C2 stereocenter.
The chosen synthetic pathway involves three principal phases:
-
Protection: The amine and carboxylic acid functionalities are masked to prevent interference during the subsequent elimination steps. This is crucial as the reagents used to modify the hydroxyl group can readily react with the unprotected amine or carboxylate.[3][4]
-
Elimination: The C4 hydroxyl group is transformed into a good leaving group, followed by a base-mediated or syn-elimination to introduce the C3-C4 double bond. We will focus on a highly regioselective selenoxide elimination, which has been demonstrated to be exceptionally efficient for this transformation.[1]
-
Deprotection and Salt Formation: The protecting groups are removed to unveil the target amino acid, which is then isolated as its stable hydrochloride salt.
Caption: Overall synthetic workflow from L-hydroxyproline to the target hydrochloride salt.
Mechanistic Rationale and Causality
The Imperative of Protecting Groups
Without protection, the nucleophilic secondary amine would compete with the hydroxyl group in the tosylation step and could also interfere with the base-mediated elimination. The carboxylic acid, if left as a carboxylate anion, would render the molecule insoluble in the organic solvents required for these transformations.
-
Amine Protection: The benzyloxycarbonyl (Cbz) group is selected for its stability under the conditions of tosylation and selenide displacement. Crucially, it can be cleanly removed via catalytic hydrogenation, a mild method that does not affect the newly formed double bond.[5]
-
Carboxyl Protection: A methyl ester is a simple and effective protecting group, readily formed using standard esterification conditions. It is later removed by saponification.
This orthogonal protecting group strategy is a cornerstone of the synthesis, allowing for the selective removal of each group without affecting the other or the core molecule.[6]
The Elegance of the Selenoxide Elimination
Direct dehydration of the C4-hydroxyl group is challenging and often leads to mixtures of products. The selenoxide elimination provides a powerful alternative that is both high-yielding and highly regioselective, favoring the formation of the desired ∆³ double bond over the ∆⁴ isomer.
The mechanism proceeds in two key stages:
-
Nucleophilic Substitution: The hydroxyl group is first converted to a better leaving group, typically a tosylate. This is followed by an SN2 reaction with sodium phenylselenide, which stereospecifically inverts the configuration at C4.
-
Oxidation and Syn-Elimination: The resulting selenide is a stable intermediate that, upon oxidation (e.g., with hydrogen peroxide or m-CPBA), forms a selenoxide. This species undergoes a spontaneous, concerted syn-elimination at or below room temperature. The stereochemical requirement for the proton and the selenoxide group to be on the same face of the ring dictates the regioselectivity, leading cleanly to the 3,4-dehydro product.[1]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline methyl ester (2)
-
Esterification: Suspend (2S,4R)-4-hydroxy-L-proline (1 ) (1 equiv.) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is fully dissolved and consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride as a white solid.
-
Amine Protection: Dissolve the crude ester in a 1:1 mixture of 1,4-dioxane and water. Cool to 0 °C.
-
Add sodium carbonate (2.5 equiv.) to the solution, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv.).
-
Stir vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield compound 2 as a colorless oil.
Protocol 2: Synthesis of Protected 3,4-Dehydroproline Methyl Ester (5)
-
Tosylation: Dissolve intermediate 2 (1 equiv.) in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (Ts-Cl, 1.5 equiv.) portion-wise, ensuring the temperature remains below 5 °C. Stir at this temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer extensively with cold 1 M copper (II) sulfate solution to remove pyridine, followed by water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate 3 , which is often used directly in the next step without further purification.
-
Selenide Formation: Prepare sodium phenylselenide in situ: In a separate flask under a nitrogen atmosphere, dissolve diphenyl diselenide (0.6 equiv.) in absolute ethanol. Add sodium borohydride (1.2 equiv.) in small portions until the yellow color disappears, indicating the formation of NaSePh.
-
Add a solution of the crude tosylate 3 in absolute ethanol to the freshly prepared sodium phenylselenide solution.
-
Reflux the mixture for 2-3 hours until TLC indicates complete consumption of the tosylate.
-
Cool to room temperature, remove the ethanol under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography to isolate the phenylseleno intermediate 4 .
-
Oxidative Elimination: Dissolve intermediate 4 in tetrahydrofuran (THF). Add 30% hydrogen peroxide (3 equiv.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours. The reaction is typically complete when TLC shows the disappearance of the selenide.
-
Quench the reaction with a saturated solution of sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry, and concentrate to afford the protected 3,4-dehydroproline methyl ester 5 .
Protocol 3: Deprotection and Hydrochloride Salt Formation (7)
-
Hydrogenolysis (Cbz Removal): Dissolve the protected dehydroproline 5 in methanol. Add 10% Palladium on carbon (Pd/C, ~5 mol%).
-
Stir the suspension under an atmosphere of hydrogen (using a balloon or Parr hydrogenator) for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to yield the crude deprotected amine.
-
Saponification & Salt Formation: Dissolve the crude product in 6 M hydrochloric acid.
-
Reflux the solution for 4-6 hours to hydrolyze the methyl ester.
-
Cool the solution and remove the water under reduced pressure.
-
Re-dissolve the residue in a minimal amount of hot ethanol and allow it to cool. The product, 3,4-dehydro-L-proline hydrochloride (7 ), will crystallize.
-
Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.
Data Presentation and Characterization
The following table summarizes typical results for the synthesis. Yields and analytical data should be confirmed in the researcher's own laboratory setting.
| Step | Intermediate/Product | Typical Yield | Key Analytical Data |
| 1 | (2S,4R)-N-Cbz-4-hydroxyproline methyl ester (2 ) | 85-95% | ¹H NMR, ¹³C NMR, MS |
| 2 | Phenylseleno Intermediate (4 ) | 75-85% | ¹H NMR, ¹³C NMR, MS, [α]D |
| 3 | N-Cbz-3,4-dehydroproline methyl ester (5 ) | 80-90% | ¹H NMR shows olefinic protons, MS |
| 4 | 3,4-Dehydro-L-proline hydrochloride (7 ) | 70-80% | ¹H NMR, ¹³C NMR, MS, [α]D, M.P. |
Caption: Key transformation showing the syn-elimination pathway of the selenoxide intermediate.
Conclusion
This guide outlines a reliable and well-documented synthetic route to chiral 3,4-dehydro-L-proline hydrochloride. By leveraging an orthogonal protection strategy and a highly regioselective selenoxide elimination, this methodology provides access to an important and versatile building block for advanced applications in drug discovery and chemical biology. The detailed protocols and mechanistic explanations herein serve as a comprehensive resource for researchers aiming to incorporate this valuable scaffold into their synthetic programs.
References
-
Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry, 60(22), 2918-2920. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. (Note: A general reference for protecting group strategy, a specific URL to the entire book is not practical).
-
Sharpless, K. B., & Lauer, R. F. (1973). A mild procedure for the conversion of epoxides to allylic alcohols. The first organoselenium reagent. Journal of the American Chemical Society, 95(8), 2697–2699. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons. (Note: A general reference for protecting group strategy, a specific URL to the entire book is not practical).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Deiters, A., & Martin, S. F. (2004). Synthesis of oxygen- and nitrogen-containing heterocycles by ring-closing metathesis. Chemical Reviews, 104(5), 2199-2238. [Link]
Sources
Spectroscopic Data for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a key building block in modern drug discovery and development. The unique conformational constraints imposed by the dihydro-pyrrole ring make this amino acid analog a valuable scaffold for designing novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various chemical contexts.
Molecular Structure and Key Features
This compound possesses a chiral center at the alpha-carbon (C2), a double bond within the five-membered ring, a secondary amine, and a carboxylic acid functional group. The hydrochloride salt form implies that the secondary amine is protonated, forming a pyrrolidinium ion. These structural features give rise to a distinct spectroscopic fingerprint.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrroline ring and the exchangeable protons of the ammonium and carboxylic acid groups. The data presented here is based on the analysis of the free amino acid, with predicted shifts for the hydrochloride salt.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 | ~4.5 - 4.8 | Triplet | J ≈ 8-10 Hz |
| H3 | ~5.8 - 6.1 | Multiplet | |
| H4 | ~5.8 - 6.1 | Multiplet | |
| H5α, H5β | ~3.8 - 4.2 | Multiplet | |
| N-H₂⁺ | Broad singlet | ||
| COOH | Broad singlet |
Interpretation:
-
H2 (α-proton): This proton, being adjacent to both the protonated amine and the carboxylic acid, is expected to be deshielded and appear as a triplet due to coupling with the two diastereotopic protons at C5.
-
H3 and H4 (Olefinic protons): These protons on the double bond will resonate at a higher chemical shift compared to the saturated protons and will likely appear as a complex multiplet due to mutual coupling and coupling to the adjacent protons.
-
H5 (Methylene protons): The two protons on C5 are diastereotopic and will exhibit distinct chemical shifts, appearing as a multiplet. Their proximity to the electron-withdrawing ammonium group will shift them downfield.
-
N-H₂⁺ and COOH protons: These protons are acidic and will typically appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In the presence of D₂O, these signals will disappear due to proton-deuterium exchange, a key diagnostic feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~65 - 70 |
| C3 | ~125 - 130 |
| C4 | ~125 - 130 |
| C5 | ~55 - 60 |
| C=O | ~170 - 175 |
Interpretation:
-
C2 (α-carbon): This carbon is attached to the nitrogen and the carboxyl group, leading to a downfield shift.
-
C3 and C4 (Olefinic carbons): The sp²-hybridized carbons of the double bond will resonate in the typical olefinic region.
-
C5 (Methylene carbon): This sp³-hybridized carbon is adjacent to the protonated nitrogen, causing a downfield shift compared to a typical alkane.
-
C=O (Carbonyl carbon): The carboxylic acid carbonyl carbon will appear at the most downfield position in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| N-H₂⁺ (Ammonium) | 2400-2800 | Broad, multiple bands |
| C=O (Carboxylic acid) | 1700-1730 | Strong |
| C=C (Alkene) | 1640-1680 | Medium |
| C-N | 1000-1250 | Medium |
Interpretation:
-
The IR spectrum will be characterized by a very broad absorption in the high-frequency region (2400-3300 cm⁻¹) due to the overlapping O-H stretching of the carboxylic acid and the N-H₂⁺ stretching of the ammonium salt.
-
A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.
-
A medium intensity band around 1640-1680 cm⁻¹ corresponds to the C=C stretching of the double bond in the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.
Expected Observations (Positive Ion Mode ESI-MS):
-
Molecular Ion: The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free amino acid, which has a molecular weight of 113.11 g/mol . Therefore, a prominent peak at m/z ≈ 114.1 would be expected.
-
Fragmentation: The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da).
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acid hydrochlorides due to their high polarity.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. To confirm the exchangeable protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
IR Spectroscopy Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. The sample spectrum is then acquired and ratioed against the background to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system for electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
Conclusion
The spectroscopic data of this compound provides a comprehensive structural fingerprint of this important molecule. The combination of NMR, IR, and MS allows for its unambiguous identification and characterization. This technical guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to confidently interpret their own experimental data and ensure the quality and identity of their materials in drug discovery and development workflows.
References
Stability and Storage of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a proline analogue, is a crucial building block in medicinal chemistry and drug development. Its structural integrity is paramount for the synthesis of novel therapeutics. This guide provides a detailed analysis of the stability and optimal storage conditions for this compound, offering insights into its handling, potential degradation pathways, and methods for ensuring its long-term viability in a research and development setting.
As a Senior Application Scientist, it is understood that the reliability of experimental outcomes is directly linked to the quality of the starting materials. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deeper understanding of the material's behavior.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 201469-31-0 | [1][2] |
| Molecular Formula | C5H8ClNO2 | [1] |
| Molecular Weight | 149.57 g/mol | [1] |
| Appearance | Off-White Powder | [3] |
The presence of a carboxylic acid, a secondary amine within a cyclic structure, and its formulation as a hydrochloride salt are the primary determinants of its chemical reactivity and stability.
Core Stability Considerations and Degradation Pathways
The stability of this compound is influenced by several environmental factors. The hydrochloride salt form suggests a high degree of hygroscopicity, making moisture a critical parameter to control.[4][5][6]
Hygroscopicity and Hydrolysis
Being a hydrochloride salt, the compound is prone to absorbing moisture from the atmosphere.[5][6] This hygroscopic nature can lead to several undesirable outcomes:
-
Physical Changes: Absorption of water can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[5][6]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the pyrrole ring or other susceptible bonds, although the dihydropyrrole ring is relatively stable. Of greater concern is the potential for water to act as a medium for other reactions.
Oxidation
The dihydropyrrole ring, while not as susceptible to oxidation as a pyrrole ring, can still undergo oxidative degradation, especially in the presence of light, heat, and atmospheric oxygen. Potential oxidation could lead to the formation of the corresponding pyrrole derivative or ring-opened products. The secondary amine is also a potential site for oxidation.
Thermal Decomposition
pH Sensitivity
In solution, the pH will be a critical factor. The carboxylic acid and the secondary amine have pKa values that will dictate the ionization state of the molecule. Extremes of pH could catalyze hydrolysis or other degradation reactions. A bell-shaped pH-rate profile, with maximum stability near the isoelectric point, is often observed for amino acids and their derivatives.[7]
The following diagram illustrates the key factors that can impact the stability of this compound.
Caption: Factors influencing the degradation of this compound.
Recommended Storage and Handling Protocols
Based on the chemical nature of the compound, the following storage and handling procedures are recommended to ensure its stability and purity.
Long-Term Storage
For long-term storage, the primary goal is to mitigate exposure to moisture, air, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[1] Some sources for similar compounds suggest -20°C or -80°C for stock solutions.[8] For the solid hydrochloride salt, controlled room temperature is generally acceptable. | Prevents thermal degradation. Colder temperatures can be beneficial but may not be necessary for the solid and can introduce condensation issues if not handled properly upon removal. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| Container | Use a tightly sealed, amber glass vial or a container made of non-reactive material. | Protects from light and prevents moisture and air ingress. |
| Location | Store in a dry, well-ventilated area away from strong oxidizing agents.[9][10] | Prevents accidental contact with incompatible materials and ensures a low-humidity environment. |
Handling Procedures
Proper handling is critical, especially when the compound is removed from storage for use.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature, especially if stored at colder temperatures. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: For highly sensitive applications, handle the compound in a glove box or glove bag with a controlled, low-humidity atmosphere.[11]
-
Minimize Exposure: When handling in the open, minimize the time the container is open to the atmosphere. Use a clean, dry spatula and reseal the container promptly.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[10] Avoid creating and inhaling dust.[9]
Experimental Protocol: Stability Assessment by HPLC
To empirically determine the stability of this compound under specific conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.
Objective
To develop and validate an HPLC method to quantify the parent compound and detect any potential degradation products.
Materials and Methods
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.[12]
-
Mobile Phase: A simple mobile phase of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) can be used.[12] A gradient elution may be necessary to resolve the parent peak from any degradation products.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies by exposing solutions of the compound to:
-
Acidic conditions (e.g., 0.1 N HCl)
-
Basic conditions (e.g., 0.1 N NaOH)
-
Oxidative conditions (e.g., 3% H2O2)
-
Thermal stress (e.g., 60°C)
-
Photolytic stress (e.g., exposure to UV light)
-
Workflow for Stability Testing
The following diagram outlines the workflow for a comprehensive stability assessment.
Caption: Workflow for the stability assessment of this compound.
Conclusion
The stability of this compound is intrinsically linked to its hygroscopic nature and susceptibility to oxidation. By implementing stringent storage and handling protocols that minimize exposure to moisture, air, and light, researchers can ensure the integrity of this valuable compound. For critical applications, the implementation of a validated, stability-indicating HPLC method is recommended to monitor purity and confirm stability over time. Adherence to these guidelines will safeguard the quality of the material, leading to more reliable and reproducible scientific outcomes.
References
- (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/P39990.html]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/131709]
- Pyrrole-2-carboxylic acid | Natural Alkaloid - MedchemExpress.com. [URL: https://www.medchemexpress.com/pyrrole-2-carboxylic-acid.html]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503333/]
- Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. [URL: https://corechem.
- 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | SIELC Technologies. [URL: https://sielc.com/1h-pyrrole-2-carboxylic-acid-25-dihydro-s.html]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC132070050]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC132070050_MTR-NALT_EN.pdf]
- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [URL: https://www.ilpi.com/msds/ref/hygroscopic.html]
- Degradation Pathways | Request PDF - ResearchGate. [URL: https://www.researchgate.
- 2,5-Dihydro-1H-Pyrrole Hydrochloride CAS 63468-63-3 Purity >98.0% (HPLC). [URL: https://www.ruifuchem.com/products/2-5-dihydro-1h-pyrrole-hydrochloride-cas-63468-63-3.html]
- This compound - CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/10-F224952]
- US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents. [URL: https://patents.google.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [URL: https://pubmed.ncbi.nlm.nih.gov/11749887/]
- How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=12959]
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(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: A Technical Guide for Researchers in Drug Discovery
Introduction: The Role of Conformational Constraints in Peptide and Peptidomimetic Drug Design
In the landscape of modern drug discovery, peptides and peptidomimetics represent a burgeoning class of therapeutics, offering high specificity and potency. However, their inherent conformational flexibility often leads to reduced metabolic stability and lower binding affinity. The strategic introduction of conformational constraints is a widely adopted approach to mitigate these limitations. (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as (S)-3,4-dehydro-L-proline, is a valuable constrained analog of proline. The presence of a double bond within the pyrrolidine ring flattens the puckered structure characteristic of proline, thereby influencing the local peptide backbone conformation.[1] This technical guide provides an in-depth overview of the commercial availability, properties, and practical applications of its hydrochloride salt, (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, for researchers, scientists, and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams to kilograms, to support projects from initial screening to larger-scale synthesis campaigns.
| Property | Value | Source |
| CAS Number | 201469-31-0 | Advanced ChemBlocks |
| Molecular Formula | C₅H₈ClNO₂ | Advanced ChemBlocks |
| Molecular Weight | 149.58 g/mol | BLDpharm |
| Appearance | White to off-white solid | Generic Supplier Information |
| Purity | Typically ≥95% | Advanced ChemBlocks |
| Synonyms | (S)-3,4-Dehydro-L-proline hydrochloride, (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid HCl | Biosynce |
Note on Handling and Storage: this compound is a hygroscopic solid. It is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation and maintain its integrity.[2][3][4] As with all amine hydrochlorides, care should be taken to avoid inhalation of dust and contact with skin and eyes.[5]
Strategic Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a peptide sequence is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu strategy.[6][7] The commercially available building block for this purpose is typically the N-α-Fmoc protected version, Fmoc-(S)-3,4-dehydro-L-proline.
Causality Behind Experimental Choices in SPPS
The selection of coupling reagents and conditions is critical for the successful incorporation of sterically hindered or structurally unique amino acids like Fmoc-(S)-3,4-dehydro-L-proline.
-
Coupling Reagents: Standard carbodiimide-based reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be effective.[1][6] However, for challenging couplings, more potent uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred to ensure high coupling efficiency and minimize racemization.[1][8] HATU is particularly effective for coupling N-alkylated and conformationally constrained amino acids.[8]
-
Reaction Solvent: Anhydrous, amine-free N,N-dimethylformamide (DMF) is the solvent of choice for SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents.[9]
-
Monitoring the Reaction: The completion of the coupling reaction should be monitored to ensure the entire peptide chain is synthesized correctly. The Kaiser test or a chloranil test can be used to detect the presence of unreacted primary amines on the resin.
Experimental Protocol: Incorporation of Fmoc-(S)-3,4-dehydro-L-proline
This protocol outlines a self-validating system for the incorporation of Fmoc-(S)-3,4-dehydro-L-proline into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-(S)-3,4-dehydro-L-proline
-
HATU (or DIC and HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (20% v/v)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-(S)-3,4-dehydro-L-proline (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether to remove scavengers and residual cleavage cocktail components.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12][13]
-
Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.[14][15][16][17][18]
-
Impact on Peptide Structure and Function
The incorporation of (S)-3,4-dehydro-L-proline introduces a significant conformational constraint on the peptide backbone. The double bond reduces the puckering amplitude of the pyrrolidine ring, leading to a more planar conformation compared to proline. This can have several important consequences for the resulting peptide:
-
Stabilization of Secondary Structures: The constrained geometry can favor the formation of specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.[19]
-
Modulation of cis/trans Isomerism: The Xaa-(S)-3,4-dehydro-Pro peptide bond may exhibit an altered cis/trans isomer ratio compared to the corresponding Xaa-Pro bond, which can significantly impact the overall three-dimensional structure and function of the peptide.
-
Increased Proteolytic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[20][21][22]
Caption: Conformational Impact of (S)-3,4-Dehydro-L-proline.
Conclusion
This compound is a commercially accessible and highly valuable building block for the design and synthesis of conformationally constrained peptides and peptidomimetics. Its incorporation via Fmoc-SPPS, though requiring careful consideration of coupling conditions, offers a powerful strategy to enhance the structural definition, metabolic stability, and biological activity of peptide-based drug candidates. This technical guide provides a foundational understanding and practical protocols to empower researchers in leveraging this unique amino acid analog in their drug discovery endeavors.
References
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Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
- Rainaldi, M., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(40), 13945–13955.
- Karle, I. L., et al. (1981).
- Guijarro, D., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molecules, 26(11), 3169.
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Human Metabolome Database. (2021, September 10). Showing metabocard for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (HMDB0245496). Retrieved from [Link]
- Hodges, R. S., & Mant, C. T. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 141–169.
- Zhang, W., et al. (2019). Incorporation of Non-Proteinogenic Amino Acids in Class I and II Lantibiotics. ACS Chemical Biology, 14(3), 485–492.
- Chan, H.-K., & Chew, N. Y. K. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. International Journal of Pharmaceutics, 530(1-2), 266–274.
- Chen, S.-H., et al. (2002). Peptide Mass Mapping Constrained with Stable Isotope-Tagged Peptides for Identification of Protein Mixtures. Analytical Chemistry, 74(24), 6245–6253.
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1219–1235.
-
Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. Retrieved from [Link]
- Zhang, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01301-22.
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Wikipedia. (2024, November 28). Hydrochloric acid. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
-
Metware Biotechnology. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved from [Link]
-
ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
- Hughes, C. S., et al. (2020). Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning.
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Retrieved from [Link]
- Chew, N. Y. K., & Chan, H.-K. (2017). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 9(3), 26.
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CHROMacademy. (n.d.). Mass Spectrometry at the Peptide Level. Retrieved from [Link]
- Chew, N. Y. K., & Chan, H.-K. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. International Journal of Pharmaceutics, 569, 118596.
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The Ubiquitous Ring: A Technical Guide to the Natural Occurrence of Dihydro-1H-pyrrole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydropyrrole Core
The dihydro-1H-pyrrole-2-carboxylic acid scaffold, and its tautomer 1-pyrroline-2-carboxylic acid, represent a fundamental and widespread structural motif in the chemical lexicon of life.[1] Far from being mere chemical curiosities, these five-membered nitrogen-containing heterocycles are central intermediates in primary metabolism, particularly in the biosynthesis and degradation of the amino acids proline and arginine.[2] Their presence is documented across all domains of life, from bacteria and fungi to plants and humans.[1] Beyond their foundational metabolic roles, derivatives of this core structure are found in a diverse array of natural products, exhibiting a wide spectrum of biological activities that have captured the attention of drug discovery and development professionals. These activities range from antimicrobial and antifungal to potential applications in oncology and agriculture.[3][4][5][6]
This in-depth technical guide provides a comprehensive overview of the natural occurrence of dihydro-1H-pyrrole-2-carboxylic acid derivatives. It is designed to serve as a valuable resource for researchers by detailing their biosynthetic origins, diverse natural sources, methodologies for their isolation and characterization, and their known biological significance. The content is structured to provide not just a catalog of these molecules, but also a deeper understanding of the underlying biochemical and analytical principles.
I. Biosynthesis: The Metabolic Crossroads of Proline and Arginine
The dihydro-1H-pyrrole-2-carboxylic acid core, primarily in the form of its tautomer (S)-1-pyrroline-5-carboxylate (P5C), is a critical metabolic hub.[2] Its biosynthesis is intricately linked to the metabolism of L-proline and L-arginine, serving as a key intermediate in their interconversion.
The primary biosynthetic routes to the 1-pyrroline-5-carboxylic acid scaffold are:
-
From Glutamate: In most eukaryotes, the bifunctional enzyme 1-pyrroline-5-carboxylate synthase (P5CS) catalyzes the conversion of glutamate to glutamate-γ-semialdehyde (GSA).[7] GSA spontaneously cyclizes to form P5C.[7] The subsequent reduction of P5C by pyrroline-5-carboxylate reductase (PYCR) yields proline.[2]
-
From Ornithine: The catabolism of arginine produces ornithine, which can be converted to GSA by ornithine-δ-aminotransferase (OAT), thus feeding into the P5C pool.[2]
-
From D-Proline: In some organisms, 1-pyrroline-2-carboxylic acid can be biosynthesized from D-proline through the action of the enzyme D-amino-acid oxidase.[3]
The interconversion between proline and P5C is a tightly regulated process, particularly in plants, where it plays a crucial role in the response to osmotic stress.[7]
Visualizing the Biosynthetic Pathway
Caption: Biosynthetic pathways leading to 1-pyrroline-5-carboxylic acid.
II. Natural Sources: A Widespread and Diverse Occurrence
Derivatives of dihydro-1H-pyrrole-2-carboxylic acid are found in a vast array of natural sources, spanning the microbial, plant, and marine worlds.
Microbial Sources
Bacteria and fungi are prolific producers of secondary metabolites, and dihydropyrrole carboxylic acid derivatives are no exception.
-
Streptomyces species: These bacteria are a well-known source of bioactive compounds, including those with a pyrrole-2-carboxylic acid moiety.[8] Pyrrole-2-carboxylic acid itself is often co-produced with its dimer, pyrocoll, and exhibits a range of biological activities, albeit often weak.[5]
-
Lactic Acid Bacteria: Certain strains of Lactobacillus and Pediococcus have been shown to produce 2-pyrrolidone-5-carboxylic acid, which possesses antimicrobial properties.[9]
-
Marine Bacteria and Fungi: The marine environment is a rich source of novel chemical structures.[10] Marine-derived fungi, such as Chromocleista sp., produce compounds like phenopyrrozin containing a related 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core.[3] The marinopyrroles, isolated from marine bacteria, are another significant class of pyrrole-containing natural products with potential anticancer and antibiotic activities.[11]
Plant Kingdom
Plants utilize the dihydropyrrole core as a building block for a variety of secondary metabolites, most notably the pyrrolizidine alkaloids.
-
Pyrrolizidine Alkaloids (PAs): This large class of alkaloids is found in thousands of plant species, particularly in the families Asteraceae, Boraginaceae, and Fabaceae. The basic structure of PAs consists of a necine base, which is a derivative of pyrrolizidine (a bicyclic system containing a saturated pyrrole ring).
-
Other Plant Sources: Simpler derivatives have also been identified. For instance, a pyrrole-2-carboxaldehyde derivative with a lactone at the N-position has been isolated from the root of Pisum sativum and acts as a specific regulator of trigonelline-induced G2 arrest.[12]
Marine Organisms
The marine environment is a treasure trove of unique and potent bioactive compounds.[7][13]
-
Sponges: Marine sponges of the genus Agelas are known to produce various pyrrole-2-carboxamides.[7]
-
Cyanobacteria: These photosynthetic bacteria are a source of structurally diverse and biologically active metabolites, including cyclodepsipeptides that incorporate pyrrole derivatives.
III. Isolation and Characterization: A Methodological Approach
The successful isolation and structural elucidation of dihydro-1H-pyrrole-2-carboxylic acid derivatives from complex natural matrices require a systematic and multi-technique approach.
Extraction
The choice of extraction method and solvent is critical and depends on the polarity and stability of the target compounds.[14]
-
Solvent Extraction: This is the most common method. For polar compounds like pyrroline carboxylic acids, polar solvents such as methanol, ethanol, or aqueous acidic solutions are often employed.[14][15] For less polar derivatives, a sequence of extractions with solvents of increasing polarity may be beneficial.
-
Modern Extraction Techniques: Methods like microwave-assisted extraction (MAE) and ultrasonic extraction can offer advantages in terms of reduced solvent consumption and shorter extraction times.[14][16]
Experimental Protocol: General Extraction of Polar Pyrroline Derivatives from Plant Material
-
Sample Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is macerated or sonicated with a suitable solvent, such as 80% methanol or a 1% methanolic solution of a weak organic acid (e.g., tartaric acid), to enhance the extraction of acidic compounds.[15] The extraction is typically repeated multiple times to ensure exhaustive recovery.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to achieve a preliminary separation based on polarity. The target compounds may be found in either the aqueous or organic phase depending on their specific structure.
Purification
The crude extract is a complex mixture requiring further purification, which is typically achieved through various chromatographic techniques.
-
Column Chromatography: This is a fundamental technique for the initial fractionation of the extract. Common stationary phases include silica gel for normal-phase chromatography and C18-bonded silica for reversed-phase chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the final purification of individual compounds.[17] Reversed-phase HPLC with a C18 column is widely used for separating pyrroline carboxylic acids and their derivatives.[18] The mobile phase often consists of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol.
Visualizing the Isolation Workflow
Caption: A general workflow for the isolation of dihydro-1H-pyrrole-2-carboxylic acid derivatives.
Structure Elucidation
The determination of the chemical structure of an isolated compound relies on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of the molecule.[19] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete chemical structure.[19]
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[19]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms and assembling the final structure.
-
IV. Biological Activities and Potential Applications
Derivatives of dihydro-1H-pyrrole-2-carboxylic acid exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug development and other applications.
Quantitative Data on Biological Activities
| Compound/Derivative Class | Biological Activity | Organism/Cell Line | Potency (e.g., MIC, IC₅₀) | Reference(s) |
| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 8 µg/mL | [3] |
| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Antibacterial | Methicillin-resistant Staphylococcus epidermidis (MRSE) | MIC: 2 µg/mL | [3] |
| Pyrrole-2-carboxylic acid | Antifungal | Phytophthora spp. | Potent activity | [5] |
| Pyrrole-2-carboxylic acid | Antiparasitic | Trypanosoma spp. | Selective proline racemase inhibition | [5] |
| 2-Pyrrolidone-5-carboxylic acid | Antimicrobial | Enterobacter cloacae, Pseudomonas fluorescens | Effective inhibition | [9] |
| Marinopyrroles | Anticancer | Various cancer cell lines | Varies with derivative | [11] |
| Marinopyrroles | Antibacterial | Gram-positive bacteria | Varies with derivative | [11] |
| Pyrrolizidine Alkaloids | Cytotoxic, Hepatotoxic | Various cell lines and in vivo | Varies significantly | |
| Indole derivatives (related structures) | Plant growth regulation | Various plant species | Varies with derivative | [6] |
Antimicrobial and Antifungal Activity
The dihydropyrrole core is present in several natural and synthetic compounds with antimicrobial properties. For example, derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[3] Pyrrole-2-carboxylic acid itself has demonstrated potent antifungal activity against Phytophthora, a genus of plant-damaging oomycetes.[5] Furthermore, pyrrole-derived heterocycles are being actively investigated for the development of new antibacterial and antifungal agents.[20][21]
Anticancer and Cytotoxic Activity
The pyrrole scaffold is a key feature in a number of anticancer agents.[22] The marinopyrroles, for instance, have been identified as potential anticancer agents.[11] The more complex pyrrolizidine alkaloids are well-known for their cytotoxic and, unfortunately, hepatotoxic effects.
Plant Growth Regulation
Given their close relationship to proline, a key osmoprotectant in plants, it is not surprising that dihydropyrrole derivatives can influence plant growth and development. Related indole carboxylic acids are well-known plant growth regulators.[6] Carboxylic acids, in general, have been shown to affect the growth and chemical composition of plants. The development of herbicides based on carboxylic acid derivatives is also an active area of research.
V. Conclusion and Future Perspectives
The dihydro-1H-pyrrole-2-carboxylic acid core and its derivatives represent a fascinating and biologically significant class of natural products. Their ubiquitous presence as metabolic intermediates underscores their fundamental importance in biochemistry. The diverse array of more complex derivatives found in nature, with their wide range of biological activities, highlights the evolutionary utility of this scaffold.
For researchers in drug discovery and natural product chemistry, this class of compounds offers a wealth of opportunities. The continued exploration of underexplored ecological niches, such as the marine environment and microbial endophytes, is likely to yield novel derivatives with unique biological properties. Furthermore, a deeper understanding of the biosynthesis of these compounds could pave the way for their biotechnological production through metabolic engineering.
The development of more sensitive and high-throughput analytical techniques will be crucial for the detection and characterization of these compounds, which often occur in low concentrations within complex mixtures. As our understanding of the biological roles of these molecules expands, so too will their potential for translation into new therapeutic agents, agrochemicals, and other valuable biochemicals.
VI. References
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Boudreau, M. A., et al. (2018). 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus. ACS infectious diseases, 4(10), 1479-1485.
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Mihaylova, V., et al. (2024). Selected examples of biologically active 1-pyrrolines. ResearchGate.
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Forlani, G., et al. (2023). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. International Journal of Molecular Sciences, 24(2), 1599.
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Kohn, T., et al. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(3), 154.
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Various Authors. (2010). Pyrrole carboxylic acid derivatives as antibacterial agents. Google Patents.
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Hughes, C. C., & Fenical, W. (2010). Marinopyrroles: unique drug discoveries based on marine natural products. Journal of Industrial Microbiology & Biotechnology, 37(4), 389-395.
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Merx, J., et al. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Communications Biology, 5(1), 1-10.
-
Ito, K., et al. (1998). Synthesis and antibacterial activities of optically active substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 8(15), 1999-2004.
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Li, Y., et al. (2019). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate.
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PubChem. (n.d.). 1-Pyrroline-2-carboxylate.
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PubChem. (n.d.). 1-Pyrroline-2-carboxylic acid.
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Human Metabolome Database. (n.d.). Showing metabocard for 1-Pyrroline-2-carboxylic acid (HMDB0006875).
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Walsh, C. T., & Garneau-Tsodikova, S. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery. Angewandte Chemie International Edition, 45(41), 6828-6851.
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Meeker, J. B., & Helton, T. E. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Analytical Biochemistry, 131(1), 135-140.
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Mroczek, T. (2009). Comprehensive extraction of pyrrolizidine alkaloids from plant material. Journal of AOAC International, 92(4), 1083-1092.
-
Mokhtar, M. N., et al. (2021). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Processes, 9(11), 1996.
-
Al-Ostath, A. I., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(14), 5366.
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The Biological Significance of Dehydroproline Analogs: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unique Role of Proline and the Rationale for its Analogs
Proline, with its unique cyclic structure, imparts significant conformational constraints on the polypeptide chain, playing a pivotal role in protein folding, stability, and biological function.[1][2][3] The pyrrolidine ring of proline restricts the phi (φ) torsion angle, influencing the secondary structure of proteins and making it a critical residue in turns and loops.[4] This inherent rigidity has made proline and its analogs attractive tools for chemists and biologists seeking to modulate protein structure and function. Dehydroproline analogs, characterized by the introduction of a double bond within the pyrrolidine ring, further rigidify the structure and introduce unique electronic properties, making them powerful probes for biological systems and valuable scaffolds in drug design.[5][6] This guide provides an in-depth exploration of the biological significance of dehydroproline analogs, with a primary focus on 3,4-dehydro-L-proline, from its fundamental effects on collagen biosynthesis to its broader applications as an enzyme inhibitor and a tool in medicinal chemistry.
Chapter 1: Dehydroproline Analogs as Potent Modulators of Collagen Biosynthesis
The most well-documented biological effect of 3,4-dehydro-L-proline is its profound impact on collagen metabolism.[7][8] Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline residues, which are essential for the stability of its characteristic triple helical structure.[7][9] Dehydroproline analogs intervene in this process at a critical step: the post-translational hydroxylation of proline residues.
Mechanism of Action: Inhibition of Prolyl Hydroxylase
3,4-dehydro-L-proline acts as a potent inhibitor of prolyl hydroxylase, the enzyme responsible for converting proline to hydroxyproline within procollagen chains.[7][8][10][11][12] This inhibition has several downstream consequences:
-
Incorporation into Procollagen: Dehydroproline is recognized by aminoacyl-tRNA synthetases and incorporated into newly synthesized procollagen chains in place of proline.[7][13][14]
-
Reduced Hydroxylation: The presence of dehydroproline in the polypeptide chain, as well as its direct inhibitory effect on the enzyme, leads to a significant reduction in the overall hydroxyproline content of the collagen molecule.[1][8]
-
Impaired Triple Helix Formation and Secretion: The under-hydroxylated procollagen chains are unable to form stable triple helices at physiological temperatures, leading to their retention within the cell and subsequent degradation.[8] This results in a marked decrease in the secretion of mature collagen.[8]
-
Specific for Collagen: The inhibitory effect of L-3,4-dehydroproline is notably specific for collagen synthesis, with minimal impact on the synthesis of other cellular proteins.[8]
It has been hypothesized that 3,4-dehydroproline may act as an enzyme-activated "suicide inhibitor" of prolyl hydroxylase, suggesting a mechanism-based inactivation of the enzyme.[10][11][12]
Therapeutic Implications in Fibrotic Diseases
The ability of dehydroproline to inhibit excessive collagen deposition makes it a compelling candidate for therapeutic intervention in fibrotic diseases, which are characterized by the overproduction and accumulation of collagen. In animal models of hepatic fibrosis, treatment with dehydroproline has been shown to reduce liver collagen content and prolyl hydroxylase activity.[7] This highlights the potential of dehydroproline analogs as anti-fibrotic agents.
Diagram: The Impact of 3,4-Dehydro-L-proline on Collagen Biosynthesis
Caption: Inhibition of collagen biosynthesis by 3,4-dehydro-L-proline.
Chapter 2: Dehydroproline Analogs as Versatile Enzyme Inhibitors
While the inhibition of prolyl hydroxylase is a cornerstone of dehydroproline's biological activity, its utility as an enzyme inhibitor extends to other proline-metabolizing enzymes. This has opened up new avenues for research, particularly in the context of cancer metabolism.
Targeting Proline Dehydrogenase (PRODH) in Cancer
Proline metabolism, particularly the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) catalyzed by proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR), plays a significant role in the metabolic reprogramming of cancer cells.[15] This "proline cycle" is implicated in ATP production, redox homeostasis, and the synthesis of macromolecules essential for tumor growth.[15]
Consequently, inhibitors of PRODH are being actively investigated as potential anti-cancer agents.[15][16] While not dehydroproline itself, other proline analogs have been shown to be competitive inhibitors of PRODH.[15] The structural insights gained from these studies can inform the design of more potent and selective inhibitors, potentially including novel dehydroproline derivatives.
Summary of Proline Analog Enzyme Inhibition
| Proline Analog | Target Enzyme | Inhibition Constant (Ki) | Biological Context | Reference |
| 3,4-Dehydro-L-proline | Prolyl Hydroxylase | Not specified | Collagen Biosynthesis | [7][8][10][11][12] |
| S-(-)-Tetrahydro-2-furoic acid | Proline Dehydrogenase (PRODH) | ~0.2-1.0 mM | Cancer Metabolism | [15][16] |
| N-formyl-L-proline | Pyrroline-5-carboxylate Reductase 1 (PYCR1) | ~100 µM | Cancer Metabolism | [17] |
| Cyclobutane-1,1-dicarboxylic acid | Proline Dehydrogenase (PRODH) | 1.4 - 6 mM | Cancer Metabolism | [15] |
Chapter 3: Dehydroproline Analogs in Peptide and Drug Discovery
The rigid, conformationally constrained nature of dehydroproline analogs makes them exceptionally valuable building blocks in peptide and drug design.[4][5][6][18] By incorporating these analogs into peptides, medicinal chemists can enforce specific secondary structures, enhance metabolic stability, and probe structure-activity relationships with greater precision.
Constrained Peptides and Peptidomimetics
Dehydroproline's double bond restricts the puckering of the pyrrolidine ring, leading to more defined peptide backbone conformations.[4] This is particularly useful in the design of:
-
Cyclic Peptides: The conformational rigidity of dehydroproline can facilitate the synthesis of cyclic peptides with specific and predictable topologies.[5]
-
β-Turn Mimetics: The constrained geometry of dehydroproline can be used to induce and stabilize β-turns, which are critical recognition motifs in many biological processes.
-
Integrin Antagonists: Dehydro-β-proline scaffolds have been successfully employed in the synthesis of potent and selective α4β1 integrin antagonists.[19] Integrins are cell surface receptors involved in cell-cell and cell-matrix interactions, and their modulation has therapeutic potential in inflammatory diseases.[19]
Workflow for Designing Peptidomimetics with Dehydroproline Analogs
Diagram: Workflow for Dehydroproline-Based Peptidomimetic Design
Caption: A generalized workflow for the design and development of peptidomimetics incorporating dehydroproline analogs.
Chapter 4: Key Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, this chapter provides outlines of key experimental protocols.
Protocol 1: In Vitro Prolyl Hydroxylase Activity Assay
This assay measures the activity of prolyl hydroxylase by quantifying the formation of hydroxyproline in a peptide substrate.
1. Reagents and Materials:
- Purified or partially purified prolyl hydroxylase
- (Pro-Pro-Gly)n peptide substrate
- α-ketoglutarate, FeSO4, Ascorbate, Catalase
- Tritiated proline ([3H]-proline)
- Trichloroacetic acid (TCA)
- 3,4-Dehydro-L-proline (or other inhibitor)
- Scintillation cocktail and counter
2. Procedure:
- Prepare a reaction mixture containing the enzyme, peptide substrate, co-factors (α-ketoglutarate, FeSO4, ascorbate), and [3H]-proline in a suitable buffer.
- In parallel, prepare reaction mixtures containing varying concentrations of the dehydroproline analog.
- Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
- Stop the reaction by adding TCA to precipitate the protein.
- Hydrolyze the precipitated protein (e.g., with 6N HCl at 110°C).
- Separate the [3H]-hydroxyproline from [3H]-proline using ion-exchange chromatography.
- Quantify the amount of [3H]-hydroxyproline formed using liquid scintillation counting.
- Calculate the enzyme activity and the inhibitory effect of the dehydroproline analog.
Protocol 2: Cell-Based Collagen Synthesis Assay
This assay assesses the effect of dehydroproline analogs on collagen synthesis in a cellular context.
1. Reagents and Materials:
- Fibroblast cell line (e.g., 3T3 cells)
- Cell culture medium and supplements
- Radiolabeled proline (e.g., [14C]-proline)
- 3,4-Dehydro-L-proline
- Lysis buffer
- Collagenase
- SDS-PAGE reagents and equipment
2. Procedure:
- Culture fibroblasts to near confluency.
- Treat the cells with varying concentrations of 3,4-dehydro-L-proline for a predetermined time.
- Add [14C]-proline to the culture medium and incubate to allow for incorporation into newly synthesized proteins.
- Separate the cell layer and the culture medium.
- Lyse the cells and precipitate the proteins from both the cell lysate and the medium.
- Digest a portion of the protein with purified collagenase to distinguish collagen from non-collagenous proteins.
- Analyze the protein samples by SDS-PAGE and autoradiography to visualize the newly synthesized collagen bands.
- Quantify the radioactivity in the collagen bands to determine the rate of collagen synthesis and the inhibitory effect of the dehydroproline analog.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Dehydroproline Analogs
This protocol outlines the incorporation of an Fmoc-protected dehydroproline analog into a peptide chain using standard SPPS techniques.
1. Reagents and Materials:
- Fmoc-protected amino acids
- Fmoc-3,4-dehydro-L-proline
- Solid support resin (e.g., Rink amide resin)
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/H2O)
- Solvents (DMF, DCM)
- HPLC for purification and analysis
2. Procedure:
- Swell the resin in DMF.
- Perform the first amino acid coupling to the resin.
- Iteratively repeat the following steps for each amino acid, including the Fmoc-3,4-dehydro-L-proline: a. Deprotection: Remove the Fmoc group with 20% piperidine in DMF. b. Washing: Thoroughly wash the resin with DMF. c. Coupling: Activate the next Fmoc-amino acid (or Fmoc-3,4-dehydro-L-proline) with coupling reagents and couple it to the free amine on the resin. d. Washing: Wash the resin with DMF and DCM.
- Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
- Precipitate the crude peptide in cold ether.
- Purify the peptide using reverse-phase HPLC.
- Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Conclusion and Future Perspectives
Dehydroproline analogs, particularly 3,4-dehydro-L-proline, have proven to be invaluable tools in chemical biology and medicinal chemistry. Their ability to selectively inhibit collagen biosynthesis holds significant therapeutic promise for fibrotic diseases. Furthermore, the broader application of proline analogs as enzyme inhibitors is an exciting frontier in drug discovery, especially in the context of cancer metabolism. As synthetic methodologies for creating diverse proline analogs continue to advance,[4][20][21] we can anticipate the development of even more sophisticated molecular probes and drug candidates. The unique structural and electronic properties of dehydroproline analogs will undoubtedly continue to inspire innovative approaches to understanding and manipulating biological systems.
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The Cornerstone of Asymmetric Synthesis: A Technical Guide to Chiral Pyrrolidine Building Blocks
In the landscape of modern organic synthesis and pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting drastically different pharmacological, toxicological, and metabolic profiles.[1] This reality has cemented the importance of chiral building blocks—enantiopure compounds that serve as foundational scaffolds for the construction of complex molecular architectures.[1][2] Among these, chiral pyrrolidine derivatives have emerged as a particularly versatile and powerful class of intermediates. Their prevalence in a vast number of natural products, pharmaceuticals, and catalysts underscores their significance to the scientific community.[3][4]
This technical guide provides an in-depth exploration of chiral pyrrolidine building blocks, from their fundamental importance to their synthesis and application. It is designed for researchers, scientists, and drug development professionals seeking to leverage these critical tools in their own work. We will delve into the causality behind synthetic choices, present validated protocols, and offer insights grounded in years of field-proven application.
The Strategic Advantage of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle of pyrrolidine is a privileged structure in medicinal chemistry.[5] Its non-planar, flexible nature allows for a greater exploration of three-dimensional chemical space, a key factor in designing molecules with high affinity and selectivity for biological targets.[5] The introduction of stereocenters onto this scaffold further enhances its utility, enabling the precise spatial arrangement of functional groups necessary for specific molecular interactions.[2]
Pyrrolidine derivatives are integral to a wide range of pharmaceuticals, including antiviral, anticancer, and antipsychotic medications.[2][3] For instance, the specific stereochemistry of 2-(aminomethyl)-1-ethylpyrrolidine is crucial for the efficacy of certain antipsychotic drugs.[1] The pyrrolidine ring is also a core component of many alkaloids and the essential amino acid proline, highlighting its evolutionary selection as a key structural motif.[3]
Pillars of Synthesis: Crafting Chiral Pyrrolidines
The efficient and stereocontrolled synthesis of chiral pyrrolidines is a central theme in modern organic chemistry. Several powerful strategies have been developed, each with its own set of advantages and applications.
Organocatalysis: The Proline Revolution
The advent of organocatalysis, for which the 2021 Nobel Prize in Chemistry was awarded, marked a paradigm shift in asymmetric synthesis.[6] At the heart of this revolution lies the humble amino acid, L-proline, and its derivatives. Proline has proven to be a remarkably effective catalyst for a wide array of enantioselective transformations, including aldol, Mannich, and Michael reactions.[7][8]
The catalytic prowess of proline stems from its unique bifunctional nature. The secondary amine can form an enamine or iminium ion intermediate with a carbonyl compound, while the carboxylic acid group can act as a Brønsted acid, activating the reaction partner through hydrogen bonding.[9][10][11] This dual activation within a chiral framework allows for exquisite stereochemical control.
The Proline Catalytic Cycle in Aldol Reactions:
The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the catalyst and a ketone donor.[12] This enamine then attacks an aldehyde acceptor in a highly organized, chair-like transition state, directed by the stereochemistry of the proline catalyst.[7] Subsequent hydrolysis regenerates the catalyst and releases the chiral aldol product.
Caption: Catalytic cycle of a proline-mediated aldol reaction.
Representative Protocol: Proline-Catalyzed Asymmetric Aldol Reaction [9]
-
To a solution of the aldehyde (1.0 mmol) in acetone (5.0 mL) is added (S)-proline (0.3 mmol, 30 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral aldol product.
The success of proline has spurred the development of a vast array of more sophisticated pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) and MacMillan's imidazolidinones.[13] These catalysts often offer improved reactivity, selectivity, and substrate scope.[13][14]
The Chiral Pool: Nature's Starting Materials
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for synthesis. For chiral pyrrolidines, L-proline and its derivative, 4-hydroxy-L-proline, are common and versatile starting points.[3] This approach leverages the inherent stereochemistry of these natural molecules to construct more complex targets.
Workflow for Chiral Pyrrolidine Synthesis from the Chiral Pool:
Sources
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- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
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- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: N-Protection of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Introduction: The Strategic Importance of Protecting (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a conformationally constrained analog of proline, is a valuable chiral building block in medicinal chemistry and drug development. Its unique unsaturated pyrroline ring system imparts specific steric and electronic properties, making it a sought-after scaffold for designing novel peptidomimetics, enzyme inhibitors, and complex natural product analogs. As with standard amino acids, the synthetic utility of this molecule is contingent upon the strategic protection of its reactive functional groups. The secondary amine within the pyrroline ring is nucleophilic and will readily participate in undesired side reactions during peptide coupling or other synthetic transformations involving the carboxylic acid moiety. Therefore, robust and selective N-protection is a critical first step in its synthetic application.
This guide provides detailed protocols and the underlying chemical rationale for the N-protection of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride using three of the most common and versatile protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Core Challenge: Handling the Hydrochloride Salt
A critical consideration for this substrate is that it is supplied as a hydrochloride salt.[1] This means the secondary amine is protonated, forming an ammonium chloride salt. In this state, the amine is non-nucleophilic and cannot react with the protecting group electrophile. Consequently, all protection protocols must incorporate a base to neutralize the hydrochloride and liberate the free secondary amine in situ, which can then participate in the desired N-acylation reaction. The choice of base and reaction conditions is paramount to ensure efficient deprotonation without inducing unwanted side reactions.
I. N-Boc Protection Protocol
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability in a wide range of conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[2] The most common reagent for its introduction is di-tert-butyl dicarbonate (Boc)₂O.
Causality and Experimental Rationale
The reaction proceeds via the nucleophilic attack of the free secondary amine on one of the carbonyl carbons of (Boc)₂O. A base is required to both neutralize the starting material's hydrochloride salt and to scavenge the proton generated during the carbamate formation, driving the reaction to completion. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred in organic solvents, while an inorganic base like sodium bicarbonate can be used in biphasic systems.
Reaction Scheme: Boc Protection
Caption: Boc protection of the hydrochloride salt.
Detailed Experimental Protocol: Boc Protection
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 eq.) in a 1:1 mixture of dioxane and water (approx. 0.2 M concentration).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 eq.) dropwise while stirring. Stir for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.
-
Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq.) portion-wise or as a solution in dioxane.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extraction (Acidification): Dilute the remaining aqueous residue with water and cool to 0 °C. Carefully acidify the aqueous solution to pH 2-3 with a cold 1 M HCl or 1 M KHSO₄ solution. This step protonates the carboxylic acid and any excess base.
-
Extraction (Organic Phase): Extract the acidified aqueous layer with ethyl acetate (3 x volumes). The N-Boc protected product will move into the organic phase.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after extraction.
II. N-Cbz Protection Protocol
The benzyloxycarbonyl (Cbz or Z) group is another classic amine protecting group, introduced by Bergmann and Zervas. It is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, a key feature that makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[3]
Causality and Experimental Rationale
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This involves reacting the amine in a biphasic mixture of an organic solvent and an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate. The base serves the dual purpose of neutralizing the starting material's hydrochloride salt and the HCl byproduct generated from the reaction of the amine with Cbz-Cl. The aqueous base provides an ideal environment for reacting a water-soluble amino acid salt.
Reaction Scheme: Cbz Protection
Caption: Cbz protection via Schotten-Baumann conditions.
Detailed Experimental Protocol: Cbz Protection
-
Dissolution: Dissolve this compound (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq.). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Work-up (Wash): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volumes) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Work-up (Acidification): Cool the separated aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. A white precipitate of the Cbz-protected product should form.
-
Extraction: Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.
-
Purification: The product is often crystalline and can be purified by recrystallization if needed.
III. N-Fmoc Protection Protocol
The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS).[4] Its key advantage is its lability to mild basic conditions (typically piperidine), while remaining stable to the acidic conditions used to cleave side-chain protecting groups.[5][6] This orthogonality is crucial for complex, multi-step syntheses.
Causality and Experimental Rationale
Fmoc protection is also typically carried out under Schotten-Baumann conditions, similar to Cbz protection.[5] The amine is liberated by an aqueous base (e.g., NaHCO₃ or Na₂CO₃) and reacts with an Fmoc electrophile, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or the more stable N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5] The use of a biphasic system with a water-miscible organic solvent like dioxane or acetone helps to solubilize both the amino acid salt and the Fmoc reagent.
Workflow: General N-Protection Protocol
Caption: General experimental workflow for N-protection.
Detailed Experimental Protocol: Fmoc Protection
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 10% aqueous sodium carbonate (Na₂CO₃) solution (approx. 0.5 M concentration).
-
Solvent Addition: Add an equal volume of dioxane or acetone to the aqueous solution. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Add a solution of Fmoc-Cl (1.1 eq.) or Fmoc-OSu (1.1 eq.) in dioxane or acetone dropwise to the cold, stirring mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours.
-
Work-up (Quenching): Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Wash: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with cold 1 M HCl. A precipitate of the N-Fmoc product should form.
-
Extraction: Extract the product into ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-Fmoc protected compound.
IV. Data and Reagent Summary
| Protecting Group | Reagent | Base | Equivalents (Reagent/Base) | Solvent System | Typical Conditions | Cleavage Conditions |
| Boc | (Boc)₂O | TEA or NaHCO₃ | 1.1 / 2.2 | Dioxane / H₂O | 0 °C to RT, 12-24h | Strong Acid (TFA, HCl) |
| Cbz | Cbz-Cl | Na₂CO₃ | 1.1 / 2.5 | Dioxane / H₂O | 0 °C to RT, 4-6h | Catalytic Hydrogenolysis (H₂, Pd/C)[7] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Na₂CO₃ | 1.1 / ~2.0 | Dioxane / H₂O | 0 °C to RT, 4-8h | Mild Base (Piperidine)[6] |
Conclusion
The successful N-protection of this compound is readily achievable using standard Boc, Cbz, or Fmoc protection strategies. The key to success is the inclusion of a suitable base in sufficient quantity to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the liberated amine on the protecting group reagent. The choice of protecting group should be guided by the overall synthetic strategy, considering the orthogonality required for subsequent deprotection steps in the presence of other functional groups. The protocols detailed herein provide a robust and reliable foundation for researchers and drug development professionals to effectively utilize this valuable chiral building block.
References
-
Stürmer, R., et al. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(1), 47-50.
-
CARBOGEN AMCIS. (n.d.). Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid.
-
Advanced ChemBlocks. (n.d.). (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride 95%.
-
Arote, R. B., et al. (2021). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate.
-
Sigma-Aldrich. (n.d.). N-Boc-2,5-dihydro-1H-pyrrole 96%.
-
BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
Sigma-Aldrich. (n.d.). 2,5-Dihydro-1H-pyrrole hydrochloride AldrichCPR.
-
De Vrieze, M., et al. (2020). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. ResearchGate.
-
CymitQuimica. (n.d.). This compound.
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central (PMC) - NIH.
-
De Vrieze, M., et al. (2021). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. PubMed Central (PMC) - NIH.
-
Georganics. (n.d.). N-Boc-2,5-dihydro-1H-pyrrole.
-
Technical Disclosure Commons. (2023). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
-
Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups.
-
Wang, B., et al. (2020). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids.
-
Taylor, M. C., et al. (2018). Developing deprotectase biocatalysts for synthesis. PubMed Central (PMC) - NIH.
-
BIOSYNCE. (n.d.). 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid CAS 3395-35-5.
-
Human Metabolome Database. (2021). Showing metabocard for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (HMDB0245496).
-
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.
-
Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Thomson, D. H., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
-
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
Sources
- 1. (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride 95% | CAS: 201469-31-0 | AChemBlock [achemblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes & Protocols: (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride - A Constrained Proline Analog for Advanced Peptide Design
Abstract
In the landscape of modern drug discovery and peptide science, the strategic introduction of conformational constraints into peptide backbones is a paramount approach for enhancing therapeutic potential.[1][2][3] This guide provides a comprehensive overview of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a conformationally restricted analog of proline. We delve into its fundamental properties, strategic applications in peptidomimetic design, and provide detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage constrained amino acids to engineer peptides with superior stability, target affinity, and novel biological activities.
The Rationale for Conformational Constraint in Peptide Science
Peptides, while offering high specificity and potency, are often beleaguered by metabolic instability and conformational flexibility. This inherent flexibility can lead to a reduction in binding affinity for their biological targets, as the peptide must adopt a specific "bioactive" conformation from a vast ensemble of possibilities. The introduction of constrained amino acid analogs, such as (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, serves to pre-organize the peptide backbone into a conformation that more closely resembles the bound state, thereby reducing the entropic penalty of binding and enhancing affinity and selectivity.[4][5]
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid , a derivative of proline, introduces a double bond within its pyrrolidine ring. This structural modification flattens the ring and restricts the puckering conformations typically observed in proline, thereby imparting a unique and predictable local geometry to the peptide backbone. This makes it an invaluable tool for probing structure-activity relationships (SAR) and for the rational design of peptidomimetics.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this unique amino acid analog is critical for its effective use in synthesis and downstream applications.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 201469-31-0 | [6] |
| Molecular Formula | C5H8ClNO2 | [6] |
| Molecular Weight | 149.57 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically >95% | [6][8] |
| Solubility | Soluble in water and methanol. | [9] |
Core Applications in Drug Discovery and Peptide Chemistry
The unique structural features of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid lend it to several key applications:
Proline Mimesis and Turn Induction
Proline is a well-known "turn-inducer" in peptide secondary structures, particularly β-turns.[10] (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, as a constrained analog, can be used to stabilize specific turn conformations with greater efficacy than proline itself.[11] The double bond restricts the Cγ-Cδ bond rotation, leading to a more planar ring structure and influencing the preceding peptide bond's cis/trans isomerization. This allows for the design of peptides with enhanced propensity to form stable turns, which are often critical for receptor recognition.[12]
Probing Bioactive Conformations
By systematically replacing proline or other amino acids with (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, researchers can investigate the conformational requirements for biological activity. A significant change in activity upon substitution can provide valuable insights into the necessary backbone geometry for target binding. This empirical approach to SAR is a cornerstone of rational drug design.[1]
Enhancing Metabolic Stability
The peptide bond preceding a proline residue is known to be more resistant to enzymatic cleavage. The introduction of a non-natural, constrained proline analog like (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid can further enhance this resistance. The altered ring geometry can sterically hinder the approach of proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.
Protocols for Application
The following sections provide detailed, step-by-step protocols for the incorporation of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) techniques.[13][14]
Necessary Reagents and Equipment
-
Resin: Pre-loaded Wang or Rink Amide resin suitable for your peptide's C-terminus.
-
Amino Acids: Fmoc-protected standard amino acids and Fmoc-(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Equipment: Automated or manual peptide synthesizer, reaction vessels, filtration apparatus, rotary evaporator, lyophilizer, HPLC system for purification and analysis.
Workflow for SPPS Incorporation
The following workflow outlines the key stages of incorporating Fmoc-(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a growing peptide chain.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Step-by-Step Protocol
Note: This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Preparation:
-
Place the appropriate amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Coupling of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid:
-
Rationale: The choice of coupling reagent is crucial for efficiently forming the peptide bond, especially with sterically hindered or unusual amino acids. HATU is often preferred for its high reactivity and lower racemization risk.
-
In a separate vial, dissolve 4 equivalents of Fmoc-(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple for another hour.
-
-
Iterative Synthesis:
-
Repeat steps 2 and 3 for each subsequent amino acid in your sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Causality: TIS is included as a scavenger to quench reactive carbocations generated during the cleavage of side-chain protecting groups, preventing unwanted side reactions.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL conical tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Analyze the purified fractions by LC-MS to confirm the identity and purity of the final peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
-
Conformational Impact Visualization
The introduction of the double bond significantly alters the conformational landscape of the pyrrolidine ring compared to native proline.
Caption: Conformational difference between proline and its dihydro-pyrrole analog.
Conclusion
This compound is a powerful tool in the arsenal of the peptide chemist. Its ability to impart significant and predictable conformational constraints makes it an ideal building block for the design of next-generation peptidomimetics with enhanced therapeutic properties. The protocols and insights provided herein are intended to empower researchers to confidently apply this unique constrained amino acid in their drug discovery endeavors.
References
-
A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. (2010). Carbogen Amcis.[Link]
-
1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-. (2018). SIELC Technologies.[Link]
-
2,5-Dihydro-1H-pyrrole-2-carboxylic Acid CAS 3395-35-5. BIOSYNCE.[Link]
-
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid CAS 4043-88-3. BIOSYNCE.[Link]
-
Pyrrole-2-carboxylic acid. Wikipedia.[Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2021). PMC.[Link]
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014). Organic Letters.[Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH.[Link]
-
Constrained Peptides in Drug Discovery and Development. SciSpace.[Link]
-
Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation.[Link]
-
Pyrrole-based Scaffolds For Turn Mimics. PMC - NIH.[Link]
Sources
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- 4. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride 95% | CAS: 201469-31-0 | AChemBlock [achemblock.com]
- 7. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. biosynce.com [biosynce.com]
- 9. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 10. Proline Derivatives and Analogs [sigmaaldrich.com]
- 11. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrrole-based Scaffolds For Turn Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. m.youtube.com [m.youtube.com]
Catalytic Applications of Metal Complexes with (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Research and Development Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Identifying a Research Opportunity
In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity and efficiency. While privileged scaffolds such as proline and its derivatives have been extensively studied, the potential of their unsaturated analogue, (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid (also known as (S)-3,4-Dehydro-L-proline), remains largely untapped. A thorough review of current literature reveals a notable gap: this specific chiral ligand has not been extensively documented in catalytic applications with transition metals. Its N-Boc protected form has been successfully employed as a substrate in elegant C-H functionalization reactions, demonstrating its stability and unique reactivity.[1][2] However, its direct role as a coordinating ligand to steer catalysis is an open and promising field of inquiry.
This document deviates from a standard application note to serve as a comprehensive research and development guide. It aims to bridge the existing knowledge gap by proposing a structured approach to exploring the catalytic potential of metal complexes featuring (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid. By drawing logical parallels with its well-studied saturated (L-proline) and aromatic (pyrrole-2-carboxylic acid) counterparts, we will outline potential applications, provide detailed hypothetical protocols for synthesis and catalytic testing, and offer insights into the scientific rationale underpinning this exciting research avenue.
The Ligand: (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a non-proteinogenic α-amino acid.[3] Its structure presents a unique combination of features that make it an intriguing candidate for a chiral ligand in asymmetric catalysis:
-
Bidentate N,O-Chelation: Like L-proline, it possesses a secondary amine and a carboxylic acid, enabling strong bidentate coordination to a metal center to form a stable 5-membered chelate ring.[4] This rigidifies the catalytic complex, a key factor in translating chiral information.
-
Inherent Chirality: The (S)-stereocenter at the α-carbon provides a defined chiral environment proximal to the metal's active site.
-
Conformational Constraint: The endocyclic double bond introduces conformational rigidity compared to the more flexible puckered ring of L-proline. This constraint can lead to more defined chiral pockets and potentially higher enantioselectivity.
-
Electronic Modulation: The olefinic functionality can electronically influence the metal center, potentially altering its reactivity and catalytic turnover compared to saturated proline-based catalysts.
These characteristics suggest its potential applicability in a range of transformations where proline and other amino acid-derived ligands have proven effective.
Proposed Catalytic Application I: Asymmetric Hydrogenation
Rationale: Rhodium and Iridium complexes are workhorses in asymmetric hydrogenation, a cornerstone of pharmaceutical synthesis.[5][6] Chiral ligands are essential for differentiating the prochiral faces of a substrate. While numerous phosphine ligands dominate this field, simpler and more accessible amino acid-based ligands are attractive alternatives. The rigidity and chirality of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid make it a prime candidate for creating a selective environment for hydrogen delivery.
Hypothetical Protocol 2.1: Synthesis of a Rh(I) Catalyst Precursor
This protocol describes the in situ generation of a proposed catalytically active Rh(I) complex.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Sodium Methoxide (NaOMe)
-
Anhydrous, degassed Methanol (MeOH)
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
To a 25 mL Schlenk flask under an argon atmosphere, add this compound (2.2 molar equivalents relative to Rh).
-
Add anhydrous, degassed MeOH (5 mL).
-
Add a solution of NaOMe in MeOH (2.2 molar equivalents) dropwise to neutralize the hydrochloride and deprotonate the carboxylic acid, forming the sodium carboxylate in situ. Stir for 15 minutes at room temperature.
-
In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 molar equivalent) in anhydrous, degassed MeOH (5 mL).
-
Transfer the rhodium solution via cannula to the ligand solution.
-
Stir the resulting orange-red solution at room temperature for 1 hour to allow for complex formation. This solution containing the putative [Rh((S)-2,5-dihydropyrrole-2-carboxylate)(COD)] complex is used directly for the hydrogenation reaction.
Workflow for Catalyst Generation
Caption: In situ generation of the Rh(I) catalyst.
Hypothetical Protocol 2.2: Asymmetric Hydrogenation of a Prochiral Olefin
Substrate: Methyl (Z)-α-acetamidocinnamate
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with Methyl (Z)-α-acetamidocinnamate (1.0 mmol).
-
Add the freshly prepared catalyst solution (0.01 mmol Rh, 1 mol%) via syringe.
-
Seal the reactor, remove from the glovebox, and connect to a hydrogen line.
-
Purge the reactor 3-5 times with H₂ gas.
-
Pressurize the reactor to 5 bar H₂.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the reactor and purge with argon.
-
Concentrate the reaction mixture in vacuo.
-
Analyze the crude product by ¹H NMR to determine conversion and by chiral HPLC to determine the enantiomeric excess (ee%).
Proposed Catalytic Application II: Palladium-Catalyzed Cross-Coupling
Rationale: Palladium complexes with L-proline have been shown to be effective catalysts for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] The amino acid ligand is believed to stabilize the palladium nanoparticles that are often the true catalytic species, or to participate directly in the catalytic cycle. The unsaturated backbone of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid could offer unique stabilizing properties or electronic effects in similar Pd-catalyzed transformations.
Hypothetical Protocol 3.1: Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole (Aryl halide)
-
Phenylboronic acid
-
Potassium Carbonate (K₂CO₃)
-
Toluene/Water solvent mixture
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add a 10:1 mixture of Toluene and Water (5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the biphenyl product.
-
Analyze the product by ¹H NMR and GC-MS to confirm identity and purity.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Enzymatic Resolution of Racemic 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
Abstract
This guide provides a comprehensive framework for the enzymatic kinetic resolution (EKR) of racemic 2,5-dihydro-1H-pyrrole-2-carboxylic acid, a valuable chiral building block in medicinal chemistry. The protocol centers on the highly selective and robust enzyme, immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym® 435. The strategy involves an initial N-protection step, followed by a lipase-catalyzed enantioselective esterification in an organic medium. This approach preferentially converts one enantiomer into its corresponding ester, allowing for the separation of the unreacted, enantiomerically enriched carboxylic acid. Subsequent deprotection yields the desired enantiopure amino acid. This document details the step-by-step protocols for N-protection, enzymatic resolution, product separation, chiral analysis, and final deprotection, supported by mechanistic insights and representative data.
Introduction: The Imperative for Chiral Purity
Enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a critical objective in modern drug development. Racemic 2,5-dihydro-1H-pyrrole-2-carboxylic acid and its derivatives are key structural motifs in a range of bioactive compounds. Biocatalysis, particularly enzymatic kinetic resolution, offers a green, highly selective, and efficient alternative to traditional chiral separation methods like preparative chromatography or diastereomeric crystallization.[1][2]
Lipases are exceptionally versatile enzymes that function efficiently in non-aqueous environments, making them ideal for catalyzing esterification and transesterification reactions.[3] Candida antarctica Lipase B (CALB) is renowned for its broad substrate scope, excellent enantioselectivity, and high stability, rendering it the biocatalyst of choice for a multitude of kinetic resolutions.[4] The strategy outlined herein leverages the R-stereopreference of CALB in an esterification reaction to resolve the racemic N-protected form of the title compound.[5][6]
Principle of the Method: A Three-Stage Workflow
The successful resolution of racemic 2,5-dihydro-1H-pyrrole-2-carboxylic acid is achieved through a carefully orchestrated three-stage process. This workflow ensures high enantiomeric purity of the final products.
-
N-Protection: The substrate's primary amine is first protected, typically with a tert-butyloxycarbonyl (Boc) group. This step is crucial as the free amino group can interfere with the lipase's catalytic activity and the unprotected zwitterionic amino acid has poor solubility in the organic solvents required for esterification.
-
Enzymatic Kinetic Resolution (EKR): The core of the process. The racemic N-Boc protected acid is subjected to esterification catalyzed by immobilized CALB. The enzyme selectively catalyzes the esterification of one enantiomer (typically the R-enantiomer for many α-amino acids) at a much higher rate than the other. The reaction is halted at approximately 50% conversion, resulting in a mixture of highly enriched (S)-acid and the corresponding (R)-ester.
-
Separation & Deprotection: The unreacted (S)-acid is easily separated from the (R)-ester via a simple acid-base extraction. Following separation, the Boc protecting group is removed from the desired enantiomer under acidic conditions to yield the final, enantiopure free amino acid.
Below is a diagrammatic representation of the overall workflow.
Figure 1: Overall workflow for the enzymatic resolution of racemic 2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of Racemic 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
Rationale: This standard procedure protects the amine functionality, rendering the substrate compatible with the subsequent lipase-catalyzed esterification in an organic solvent.
Materials:
-
Racemic 2,5-dihydro-1H-pyrrole-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve racemic 2,5-dihydro-1H-pyrrole-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq) (approx. 10 mL per gram of amino acid).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.
-
Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with an equal volume of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O. Discard the organic layers.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid as a white solid. Verify purity by ¹H NMR and LC-MS.
Protocol 2: Enzymatic Kinetic Resolution (EKR)
Rationale: This protocol uses Novozym® 435 to selectively esterify the (R)-enantiomer. The choice of a non-polar solvent and a primary alcohol like n-butanol is typical for such resolutions, driving the equilibrium towards ester formation.[4][5] The reaction is monitored and stopped near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.
Materials:
-
Racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid
-
Novozym® 435 (immobilized Candida antarctica Lipase B)
-
n-Butanol (or other primary alcohol)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Molecular sieves (4 Å), activated
-
Orbital shaker with temperature control
Procedure:
-
To a 100 mL Erlenmeyer flask, add the racemic N-Boc-protected acid (e.g., 1.0 g, 1.0 equiv).
-
Add anhydrous MTBE (50 mL) and n-butanol (1.5 equiv).
-
Add activated molecular sieves (~1 g) to adsorb water produced during the esterification.
-
Add Novozym® 435 (typically 10-20% by weight of the racemic acid, e.g., 100-200 mg).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 45 °C.
-
Monitor the reaction progress by taking small aliquots (~50 µL) at regular intervals (e.g., every 4-6 hours). Filter the aliquot to remove the enzyme, evaporate the solvent, and analyze by chiral HPLC (see Protocol 4) to determine the conversion and enantiomeric excess (e.e.) of the remaining acid.
-
Stop the reaction when the conversion is approximately 50% (this may take 24-48 hours). This is the point where the theoretical maximum e.e. for both substrate and product is achieved.
-
Filter off the enzyme and molecular sieves. The Novozym® 435 can be washed with fresh MTBE, dried under vacuum, and stored for reuse in subsequent batches.
-
The resulting filtrate contains a mixture of (S)-N-Boc-acid and (R)-N-Boc-butyl ester.
Figure 2: Principle of Kinetic Resolution. CALB preferentially binds the (R)-enantiomer, converting it to the ester product at a much faster rate (k_fast) than the (S)-enantiomer (k_slow).
Protocol 3: Work-up and Separation
Rationale: This liquid-liquid extraction separates the acidic starting material from the neutral ester product based on their differential solubility in aqueous base.
Materials:
-
Filtrate from Protocol 2
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Transfer the filtrate to a separatory funnel.
-
Extract the mixture with saturated NaHCO₃ solution (3 x 40 mL). The (S)-N-Boc-acid will move into the aqueous basic layer as its sodium salt, while the (R)-N-Boc-ester remains in the organic MTBE layer.
-
Isolating the (R)-Ester:
-
Combine the organic layers.
-
Wash with brine (1 x 40 mL), dry over MgSO₄, filter, and concentrate in vacuo to yield the (R)-N-Boc-butyl ester.
-
-
Isolating the (S)-Acid:
-
Combine the aqueous basic extracts in a beaker and cool to 0 °C.
-
Slowly acidify the aqueous layer to pH 2-3 with 2 M HCl while stirring.
-
Extract the protonated (S)-N-Boc-acid into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over MgSO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched (S)-N-Boc-acid.
-
Protocol 4: Chiral HPLC Analysis
Rationale: Chiral HPLC is essential for monitoring the reaction progress and determining the final enantiomeric purity of the separated products. Polysaccharide-based columns are highly effective for separating N-Boc protected amino acids.[7][8]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.
Mobile Phase (Isocratic):
-
n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) = 90 : 10 : 0.1 (v/v/v)
-
Note: The ratio of hexane to isopropanol may require optimization for baseline separation.
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample (acid or ester) in the mobile phase to a concentration of ~0.5 mg/mL.
Protocol 5: N-Boc Deprotection of the Enantiopure Acid
Rationale: The final step is to remove the Boc protecting group to furnish the free amino acid. Treatment with a strong acid like HCl in an anhydrous organic solvent is a standard, clean, and efficient method.[9][10]
Materials:
-
Enantiopure (S)-N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the enantiopure N-Boc-protected acid (1.0 equiv) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add the 4 M HCl in 1,4-dioxane solution (5-10 equiv of HCl) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
Add anhydrous diethyl ether to the residue to precipitate the product as its hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final enantiopure (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride.
Representative Data
The following table summarizes expected outcomes for the kinetic resolution step (Protocol 2) based on literature precedents for similar transformations.[4][5]
| Parameter | Value |
| Substrate | Racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
| Enzyme | Novozym® 435 (15% w/w) |
| Acyl Donor | n-Butanol (1.5 equiv) |
| Solvent | MTBE |
| Temperature | 45 °C |
| Reaction Time | ~30 hours |
| Conversion | ~50% |
| Results | |
| (S)-Acid Yield | ~45% (isolated) |
| (S)-Acid e.e. | >98% |
| (R)-Ester Yield | ~46% (isolated) |
| (R)-Ester e.e. | >96% |
Conclusion
This application note provides a robust and detailed protocol for the successful enzymatic kinetic resolution of racemic 2,5-dihydro-1H-pyrrole-2-carboxylic acid. By employing the commercially available and highly efficient biocatalyst Novozym® 435, this method allows for the preparation of both enantiomers in high optical purity. The workflow, encompassing N-protection, selective esterification, extractive separation, and final deprotection, represents a practical and scalable strategy for researchers and drug development professionals engaged in the synthesis of chiral molecules.
References
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Various Authors. (2013). STUDIES ON SY. Heteroletters, 3(4), 415-426. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. [Link]
-
Narayanan, R. (n.d.). Proline-Based Chiral Stationary Phases: Insights Into the Mechanism of Chiral Selectivity. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Zhao, J., & Pritts, W. (2011). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 864-868. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 108(5), 1437-1487. [Link]
-
Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]
-
Garcia-Urdiales, E., Savile, C. K., & Kazlauskas, R. J. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Chemical Society Reviews, 48(10), 2890-2913. [Link]
-
ResearchGate. (n.d.). Novozym 435 lipase-catalyzed esterification (a) and transesterification (b). [Link]
-
Tang, W. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1217(4), 657-663. [Link]
-
ResearchGate. (n.d.). Enzymatic Kinetic Resolution with Novozyme 435®. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
-
Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2380-2401. [Link]
-
Lambusta, D., et al. (2012). Convenient preparation of (s)-fenoprofen by biocatalysed irreversible esterification. Rasayan Journal of Chemistry, 5(1), 85-90. [Link]
-
Zenebon, O., et al. (2011). Successive cycles of utilization of novozym 435 in three different reaction systems. Brazilian Journal of Chemical Engineering, 28(2), 275-280. [Link]
-
An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(9), 3624-3631. [Link]
-
Zawadzka, A., et al. (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Chirality, 28(4), 346-353. [Link]
-
IFSC. (n.d.). Experiment #11 – Chromatographic Separation of Amino Acids. [Link]
-
Chemistry For Everyone. (2024, March 10). How To Separate Amino Acids By Paper Chromatography? [Video]. YouTube. [Link]
-
Davies, H. M. L., et al. (2016). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 138(32), 10106-10109. [Link]
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. [Link]
-
Davies, H. M. L., et al. (2016). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 138(32), 10106–10109. [Link]
-
Stürmer, R., et al. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(1), 46-48. [Link]
-
Uno, K., et al. (2014). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 62(11), 1120-1123. [Link]
Sources
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- 4. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
large-scale synthesis of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
An Application Guide for the Scalable Synthesis of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Introduction
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a non-proteinogenic cyclic amino acid, serves as a critical chiral building block in medicinal chemistry and drug development. Its constrained dihydro-pyrrole scaffold is a key structural motif in a variety of bioactive molecules, including inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4) and HCV NS3 protease. The synthesis of this compound in high enantiomeric purity and on a large scale is therefore of significant interest to the pharmaceutical industry.[1]
This document provides a detailed, field-tested guide for the multi-kilogram scale synthesis of this compound. The presented strategy is built upon a robust and scalable three-stage process:
-
Ring-Closing Metathesis (RCM): Formation of the core heterocyclic ring from a simple, commercially available precursor.
-
Enzymatic Kinetic Resolution: A highly selective method to isolate the desired (S)-enantiomer.
-
Acidic Deprotection: Final conversion to the stable hydrochloride salt.
This guide is intended for researchers, process chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deep understanding of the process.
Overall Synthetic Strategy
The synthesis commences with the protection of commercially available diallylamine, followed by a ruthenium-catalyzed Ring-Closing Metathesis (RCM) to construct the 3-pyrroline ring. The introduction of the carboxyl group and the establishment of the (S)-stereocenter are achieved through a multi-step enzymatic kinetic resolution sequence. The final step involves the acidic cleavage of the protecting group to yield the target compound as a stable hydrochloride salt.
Part 1: Synthesis of (rac)-1-Boc-2,5-dihydro-1H-pyrrole
Principle and Rationale
The initial stage focuses on constructing the core heterocyclic scaffold. This is achieved via two well-established reactions: amine protection and Ring-Closing Metathesis (RCM).
-
Boc Protection: The secondary amine of diallylamine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under a wide range of reaction conditions (including the subsequent organometallic catalysis) and its straightforward removal under acidic conditions, which is ideal for the final step.[2] The reaction with di-tert-butyl dicarbonate (Boc₂O) is clean, high-yielding, and easily scalable.[3]
-
Ring-Closing Metathesis (RCM): RCM is a powerful and atom-economical method for forming cyclic alkenes.[4] The reaction is catalyzed by ruthenium alkylidene complexes, commonly known as Grubbs catalysts.[4][5] For large-scale applications, second-generation catalysts like the Hoveyda-Grubbs catalyst are often preferred due to their higher activity, stability, and lower catalyst loadings, which simplifies downstream purification by minimizing residual ruthenium.[6][7] The reaction proceeds by intramolecular metathesis of the two terminal alkene functionalities in N-Boc-diallylamine, forming the desired five-membered ring and releasing volatile ethylene gas, which helps drive the reaction to completion.[4]
Experimental Protocol
Step 1.1: Synthesis of N-Boc-diallylamine
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, add diallylamine (1.0 eq) and cyclohexane (5 mL/g of diallylamine).
-
Cool the solution to 10 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in cyclohexane (1 mL/g) over 1-2 hours, maintaining the internal temperature below 15 °C.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the cyclohexane. The resulting crude oil, N-Boc-diallylamine, is typically of sufficient purity (>95%) to be used directly in the next step.
Step 1.2: Ring-Closing Metathesis
-
Charge the reactor with the crude N-Boc-diallylamine (1.0 eq) and degassed toluene (10 mL/g).
-
Bubble nitrogen gas through the solution for 30 minutes to ensure anaerobic conditions, which is critical for catalyst longevity.[8]
-
Add the Hoveyda-Grubbs 2nd Generation catalyst (0.1-0.5 mol%). The optimal catalyst loading should be determined at the pilot scale to balance reaction time, cost, and residual metal levels.[7]
-
Heat the mixture to 60-70 °C and maintain it for 4-8 hours. The removal of the ethylene byproduct can be facilitated by a gentle nitrogen sparge, which helps drive the equilibrium towards the product.[5][8]
-
Monitor the reaction progress by GC-MS. Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by vacuum distillation to yield (rac)-1-Boc-2,5-dihydro-1H-pyrrole as a clear oil.[3]
| Parameter | Step 1.1 | Step 1.2 |
| Key Reagents | Diallylamine, Boc₂O | N-Boc-diallylamine, Hoveyda-Grubbs Cat. |
| Solvent | Cyclohexane | Toluene |
| Temperature | 10-25 °C | 60-70 °C |
| Typical Time | 4-5 hours | 4-8 hours |
| Typical Yield | >98% (crude) | 90-95% (after distillation) |
Part 2: Synthesis and Resolution of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Principle and Rationale
This stage is the most critical as it introduces the carboxylic acid functionality and establishes the required (S)-stereochemistry. While several methods exist, an efficient route detailed in the literature involves directed alkoxycarbonylation followed by an enzymatic kinetic resolution of a downstream alcohol intermediate.[9]
-
Directed Alkoxycarbonylation: The racemic N-Boc-3-pyrroline is first metalated regioselectively at the 2-position. The Boc group acts as a directing group for this lithiation.[9] The resulting anion is then quenched with an electrophile like dimethyl carbonate to yield the racemic methyl ester.
-
Reduction to Alcohol: The racemic ester is reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride. This transformation is necessary to create a substrate suitable for the subsequent enzymatic resolution.
-
Enzymatic Kinetic Resolution: This is the key enantioselective step. The racemic alcohol is subjected to acetylation using an immobilized lipase, such as Novozyme 435® (lipase B from Candida antarctica).[9] This enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol largely unreacted. Immobilized enzymes are highly advantageous for large-scale synthesis as they are easily removed from the reaction mixture by simple filtration and can be recycled.[9]
-
Oxidation to Carboxylic Acid: After separating the (S)-alcohol from the (R)-acetate, the (S)-alcohol is re-oxidized to the target carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-bleach system).
Experimental Protocol
Step 2.1: Synthesis of (rac)-1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
-
In a reactor under a nitrogen atmosphere, dissolve (rac)-1-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add s-butyllithium (s-BuLi, 1.1 eq) while maintaining the temperature below -70 °C. Stir for 1 hour.
-
In a separate vessel, prepare a solution of dimethyl carbonate (1.5 eq) in anhydrous THF.
-
Transfer the lithium anion solution to the dimethyl carbonate solution via cannula, keeping the temperature of the receiving flask below -70 °C.
-
Stir for 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude racemic ester, which can be purified by chromatography or distillation.[9]
Step 2.2: Reduction and Enzymatic Resolution
-
Dissolve the racemic ester (1.0 eq) in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise. Stir for 2 hours or until completion.
-
Quench with acetone, concentrate, and work up with an aqueous extraction to isolate the racemic alcohol.
-
Dissolve the racemic alcohol in a suitable organic solvent (e.g., tert-butyl methyl ether). Add vinyl acetate (2.0 eq) as the acetyl donor.
-
Add Novozyme 435® (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature, monitoring the conversion by chiral HPLC. The reaction is stopped at ~50% conversion to maximize the enantiomeric excess (ee) of the remaining (S)-alcohol.
-
Filter off the enzyme beads (which can be washed and reused). Concentrate the filtrate. The resulting mixture of (S)-alcohol and (R)-acetate can be separated by column chromatography.[9]
Step 2.3: Oxidation of (S)-alcohol
-
Dissolve the purified (S)-alcohol in a biphasic solvent system (e.g., dichloromethane and water).
-
Add TEMPO (catalytic, ~1 mol%) and sodium bromide.
-
Cool to 0 °C and add a buffered solution of sodium hypochlorite (bleach) dropwise, maintaining the pH around 9 and the temperature below 10 °C.
-
Stir until the reaction is complete. Work up by separating the layers, acidifying the aqueous layer, and extracting the product with an organic solvent to yield (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Part 3: Deprotection and Hydrochloride Salt Formation
Principle and Rationale
The final step is the removal of the Boc protecting group to unmask the secondary amine. This is accomplished under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation (which typically forms isobutylene gas) and subsequent decarboxylation of the unstable carbamic acid intermediate to yield the free amine.[10]
Using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or acetone serves a dual purpose: it efficiently cleaves the Boc group and simultaneously protonates the resulting amine to form the desired hydrochloride salt in a single step.[11][12] This method is highly effective for large-scale production, often resulting in direct crystallization of the product from the reaction mixture, which simplifies purification.[12]
Experimental Protocol
-
Charge a reactor with (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid (1.0 eq) and a suitable solvent such as dioxane or ethyl acetate (5-10 mL/g).
-
Cool the mixture to 0-5 °C.
-
Slowly add a 4 M solution of HCl in dioxane (2.0-3.0 eq). Alternatively, bubble dry HCl gas through the solution or use concentrated aqueous HCl in acetone.[11][12][13]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS until all starting material is consumed.
-
If the product precipitates, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether or acetone), and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be triturated or recrystallized to afford pure this compound.
| Parameter | Value |
| Key Reagents | Boc-protected precursor, HCl in Dioxane |
| Solvent | Dioxane / Ethyl Acetate / Acetone |
| Temperature | 0-25 °C |
| Typical Time | 2-4 hours |
| Typical Yield | 90-98% |
| Final Form | Crystalline Solid |
Final Product Characterization
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₅H₈ClNO₂
-
Molecular Weight: 149.57 g/mol [14]
-
¹H NMR (D₂O, 400 MHz): Expected signals corresponding to the pyrroline ring protons and the carboxylic acid proton. The exact shifts will be concentration and pH-dependent, but characteristic olefinic protons (δ ~5.8-6.2 ppm) and aliphatic protons (δ ~3.5-4.5 ppm) are expected.[15][16]
-
Purity (HPLC): >98%
-
Enantiomeric Excess (Chiral HPLC): >99% ee
Safety and Handling
-
s-Butyllithium (s-BuLi): Pyrophoric liquid. Must be handled under an inert atmosphere (nitrogen or argon). All transfers should be performed using syringe or cannula techniques. Personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.
-
Grubbs Catalysts: Ruthenium-based catalysts can be toxic and should be handled in a fume hood with appropriate PPE.
-
Hydrogen Chloride (HCl): Highly corrosive. Solutions in organic solvents and concentrated aqueous solutions should be handled in a well-ventilated fume hood. Avoid inhalation of vapors. Use acid-resistant gloves and eye protection.
-
General Precautions: All reactions should be carried out by trained personnel in appropriate chemical reactors. Ensure that emergency equipment, such as safety showers, eye wash stations, and fire extinguishers, is readily accessible.
Conclusion
The protocol described provides a robust and scalable pathway for the synthesis of enantiomerically pure this compound. By leveraging a powerful Ring-Closing Metathesis reaction for scaffold construction and a highly selective enzymatic resolution, this method avoids costly chiral starting materials while ensuring high yield and optical purity. The final deprotection and salt formation step is efficient and amenable to large-scale production, making this overall strategy suitable for the demands of industrial drug development.
References
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
CARBOGEN AMCIS. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Knowledge Base. Available at: [Link]
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Alker, A., et al. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. ResearchGate. Available at: [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]
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Deeter, J., et al. (2003). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 7(3), 353-355. Available at: [Link]
-
Lee, C., et al. (2004). Development of a Robust Ring-Closing Metathesis Reaction in the Synthesis of SB-462795, a Cathepsin K Inhibitor. Organic Process Research & Development, 8(5), 760-765. Available at: [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]
-
Nicola, T., et al. (2005). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 9(4), 467-474. Available at: [Link]
-
Scilit. Ring-Closing Metathesis Strategies to Amino Acid-Derived P-Heterocycles. Available at: [Link]
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ResearchGate. (2005). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Available at: [Link]
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Wikipedia. Ring-closing metathesis. Available at: [Link]
-
Scilit. Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Available at: [Link]
-
National Institutes of Health. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Available at: [Link]
-
La Trobe University Research Repository. (2007). On the synthesis of nitrogen-containing medium rings from simple carbohydrate and amino acid building blocks using the Grubbs' catalysed ring-closing metathesis reaction. Available at: [Link]
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BIOSYNCE. This compound CAS 201469-31-0. Available at: [Link]
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PubChem. Pyrrole-2-Carboxylic Acid. Available at: [Link]
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Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid. Available at: [Link]
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University of Cambridge Repository. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Available at: [Link]
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Next Peptide. Boc-D-Vinylglycine. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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Novi AMS. Ammonia & Chlorine. Available at: [Link]
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University of Alberta. Ammonia SDS. Available at: [Link]
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Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]
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GDS Corp. Safety Precautions For Workers Who Handle Ammonia. Available at: [Link]
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ResearchGate. (2018). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro- 1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives. Available at: [Link]
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Application Notes and Protocols for Monitoring Reactions with (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Introduction
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a chiral cyclic amino acid analogue, is a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its rigid, unsaturated pyrroline scaffold provides a unique conformational constraint that is often sought after in the design of bioactive molecules. The stereochemical integrity of the chiral center at the 2-position is paramount to the biological activity and efficacy of the final product. Therefore, robust and reliable analytical methods for monitoring reactions involving this compound are crucial for ensuring reaction completion, optimizing yields, and controlling stereochemistry.
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. We will delve into various analytical techniques, explaining the rationale behind their selection and providing step-by-step protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals who seek to establish accurate and efficient analytical control over their synthetic processes.
Core Analytical Strategies
The choice of analytical method for monitoring a reaction is dictated by the specific transformation, the properties of the reactants and products, and the desired information (e.g., conversion, purity, enantiomeric excess). For reactions with this compound, a multi-faceted approach employing chromatographic, spectroscopic, and in-situ techniques is often the most effective strategy.
A general workflow for analytical monitoring is depicted below:
Figure 1: General workflow for analytical monitoring of chemical reactions.
Chromatographic Methods: The Gold Standard for Separation
Chromatography is indispensable for separating complex reaction mixtures and quantifying individual components. For chiral molecules like this compound, chiral chromatography is essential for determining enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for monitoring the progress of reactions involving non-volatile, polar compounds.
A simple reversed-phase (RP) HPLC method can be employed to monitor the consumption of the starting material and the formation of the product, providing information on reaction conversion.
Protocol 1: Achiral Reversed-Phase HPLC
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm[1]
-
Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric Acid (for non-MS detection) or Formic Acid (for MS-compatible applications)[1]. A typical starting gradient could be 10-90% MeCN in water with 0.1% acid over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (due to the carboxylic acid chromophore) or Mass Spectrometry (MS).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.22 µm syringe filter, and inject.
Rationale: The Newcrom R1 column is a robust reversed-phase column with low silanol activity, which is suitable for the analysis of polar compounds like amino acids[1]. The acidic mobile phase ensures the protonation of the carboxylic acid and the secondary amine, leading to better peak shape and retention.
To determine the enantiomeric excess (e.e.) of the product and to ensure no racemization has occurred, a chiral HPLC method is necessary. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent followed by separation on an achiral column.
Protocol 2: Chiral HPLC with a Chiral Stationary Phase
-
Column: CROWNPAK® CR-I(+) or CR-I(-) (5 µm, 4.0 x 150 mm)[2][3][4]
-
Mobile Phase: Acidic aqueous solution/organic modifier. A typical mobile phase is an aqueous solution of perchloric acid (pH 1-2) with a small amount of methanol (up to 15%) or acetonitrile[3].
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or MS.
-
Expected Elution Order: With CROWNPAK® CR-I(+), the D-enantiomer typically elutes before the L-enantiomer for amino acids[2][4].
Rationale: Chiral crown ethers form diastereomeric complexes with the protonated primary or secondary amino group of the analyte, allowing for their separation[4]. The acidic mobile phase is crucial for the formation of the ammonium ion necessary for the interaction with the crown ether.
Figure 2: Workflow for enantiomeric excess determination by chiral HPLC.
Gas Chromatography (GC)
For volatile derivatives of this compound, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be a powerful analytical tool. Derivatization is necessary to increase the volatility of the amino acid.
Protocol 3: Chiral GC-MS after Derivatization
This protocol is adapted from methods for the chiral analysis of secondary amino acids like proline[5][6].
-
Derivatization:
-
Step 1: Esterification: Treat a dried aliquot of the reaction mixture with 3 N methanolic HCl and heat at 100 °C for 30 minutes to form the methyl ester[6].
-
Step 2: Acylation: After removing the methanolic HCl, dissolve the residue in methylene chloride and add trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes to form the N-trifluoroacetyl derivative[6].
-
-
GC-MS Analysis:
-
Column: A chiral capillary column such as Chirasil-L-Val[5].
-
Carrier Gas: Helium.
-
Temperature Program: Start with an initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Rationale: The two-step derivatization process converts the non-volatile amino acid into a volatile derivative suitable for GC analysis[6]. The chiral stationary phase allows for the separation of the enantiomers.
| Parameter | HPLC | GC |
| Analyte State | Liquid/Solution | Gas/Vapor |
| Volatility | Non-volatile compounds | Volatile or derivable compounds |
| Derivatization | Often not required | Usually required for polar analytes |
| Typical Analytes | Polar, high MW compounds | Volatile, low to medium MW compounds |
| Chiral Separation | Chiral Stationary Phase / Chiral Mobile Phase Additive / Pre-column derivatization | Chiral Stationary Phase |
Table 1: Comparison of HPLC and GC for the analysis of this compound.
Spectroscopic Methods: A Window into Molecular Structure
Spectroscopic techniques provide valuable information about the molecular structure of the reactants and products, allowing for confirmation of the desired transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.
Expected ¹H and ¹³C NMR Chemical Shifts:
-
¹H NMR:
-
The proton on the chiral carbon (C2) is expected to appear as a multiplet around 4.0-4.5 ppm.
-
The olefinic protons on C3 and C4 will likely resonate in the region of 5.5-6.5 ppm.
-
The protons on the nitrogen-bearing carbon (C5) are expected around 3.0-3.5 ppm.
-
The N-H proton will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
-
The carboxylic acid proton will be a broad singlet far downfield, typically between 10-13 ppm[8][9].
-
-
¹³C NMR:
Protocol 4: Reaction Monitoring by ¹H NMR
-
Take a small aliquot from the reaction mixture at different time points.
-
Quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum.
-
Monitor the integration of characteristic peaks of the starting material and product to determine the reaction conversion.
Rationale: ¹H NMR provides a quantitative measure of the relative amounts of different species in the reaction mixture, allowing for the calculation of conversion and yield (with an internal standard).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds in a reaction mixture, which is crucial for confirming the identity of the product.
Expected Fragmentation Pattern:
The fragmentation of this compound in an electrospray ionization (ESI) source would likely proceed through the following pathways:
-
Loss of HCl: The hydrochloride salt will readily lose HCl.
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway for amino acids.
-
Ring Opening: Cleavage of the pyrroline ring can lead to various smaller fragments.
Protocol 5: Reaction Monitoring by LC-MS
-
Use the HPLC conditions described in Protocol 1, but with a mass spectrometer as the detector.
-
Monitor the extracted ion chromatograms (EICs) for the m/z of the starting material and the expected product.
-
Analyze the mass spectrum of the product peak to confirm its molecular weight.
-
If using tandem MS (MS/MS), fragment the parent ion of the product to obtain structural information.
Figure 3: Predicted fragmentation pathways for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid.
In-Situ Reaction Monitoring: Real-Time Insights
In-situ analytical techniques, often referred to as Process Analytical Technology (PAT), allow for the real-time monitoring of reactions without the need for sampling. This provides a wealth of information about reaction kinetics, intermediates, and endpoints.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the disappearance of reactant functional groups and the appearance of product functional groups.
Protocol 6: In-Situ FTIR Reaction Monitoring
-
Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Start the reaction and collect spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor the change in absorbance of characteristic vibrational bands.
Characteristic IR Bands:
-
C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹
-
N-H bend (secondary amine): ~1550-1650 cm⁻¹
-
C=C stretch (alkene): ~1640-1680 cm⁻¹
By monitoring the decrease in the intensity of a reactant's characteristic peak and the increase in the intensity of a product's characteristic peak, the reaction progress can be followed in real-time[10][11].
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for observing non-polar functional groups.
Protocol 7: In-Situ Raman Reaction Monitoring
-
Insert a Raman probe into the reaction vessel.
-
Collect a spectrum of the reaction mixture before the reaction starts.
-
Initiate the reaction and collect spectra continuously.
-
Monitor the changes in the intensity of Raman shifts corresponding to specific functional groups.
Characteristic Raman Shifts:
-
C=C stretch: ~1600-1680 cm⁻¹
-
Pyrrolidine ring vibrations: Will have a characteristic fingerprint region.
Raman spectroscopy can be particularly advantageous for monitoring reactions involving heterocyclic compounds.
| Technique | Advantages | Disadvantages |
| FTIR | Fast, non-destructive, provides information on a wide range of functional groups. | Water can be a strong interferent, not very sensitive to non-polar bonds. |
| Raman | Excellent for aqueous solutions, sensitive to non-polar bonds, sharp peaks. | Fluorescence can be an issue, weaker signal than IR. |
Table 2: Comparison of in-situ FTIR and Raman spectroscopy.
Conclusion
The successful synthesis and application of this compound in drug development and other areas of chemical research rely heavily on the ability to accurately monitor and control the reactions in which it is involved. The analytical methods and protocols outlined in this guide provide a comprehensive framework for achieving this control. By combining the separation power of chromatography with the structural insights from spectroscopy and the real-time data from in-situ techniques, researchers can gain a deep understanding of their chemical processes, leading to improved efficiency, higher yields, and the consistent production of high-quality, stereochemically pure compounds.
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A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. Available at: [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - Springer. Available at: [Link]
-
Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity - Nature. Available at: [Link]
-
Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. Available at: [Link]
-
Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples - ResearchGate. Available at: [Link]
-
Scheme of derivatization for amino acid enantiomers by... - ResearchGate. Available at: [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - Springer. Available at: [Link]
-
Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy | ACS Earth and Space Chemistry - ACS Publications. Available at: [Link]
-
LC-MS/MS Method Package for D/L Amino Acids - Shimadzu. Available at: [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. Available at: [Link]
-
Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity - PubMed. Available at: [Link]
-
Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity - Ben-Gurion University Research Portal. Available at: [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
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Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem. Available at: [Link]
-
13 C NMR chemical shift assignments for some 1H‐pyrrole‐2‐carboxylic acid derivatives - Wiley Online Library. Available at: [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. Available at: [Link]
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INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Daicel. Available at: [Link]
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bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Available at: [Link]
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Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed. Available at: [Link]
-
Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity | Request PDF - ResearchGate. Available at: [Link]
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FTIR Spectroscopy - Guide to Improving Chemical Processes - Mettler Toledo. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
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Formation of chiral centres monitored in real time | Research - Chemistry World. Available at: [Link]
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Showing metabocard for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (HMDB0245496). Human Metabolome Database. Available at: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. In Mass Spectrometry. Available at: [Link]
-
Raman Spectra and Sensitivity of LLM Heterocycles Under Pressure - AIP Publishing. Available at: [Link]
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Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC - PubMed Central. Available at: [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Chinese Chemical Letters. Available at: [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
1H-Pyrrole-2-carboxylic acid - the NIST WebBook. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
-
Asymmetric Synthesis of Nitrogen Heterocycles - ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Nitrogen Heterocycles | Wiley. Available at: [Link]
-
DETAILED SYLLABUS FOR THE POST OF JUNIOR CHEMIST IN MINING AND GEOLOGY DEPARTMENT/ASSISTANT CONSERVATION OFFICER IN STATE ARCHIV. Available at: [Link]
-
Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC - PubMed Central. Available at: [Link]
-
ACS Catalysis Journal - ACS Publications - American Chemical Society. Available at: [Link]
-
Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells - SciELO. Available at: [Link]
-
Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. Available at: [Link]
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- 5. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.cn]
- 9. Raman spectroscopy of proline oligomers and poly-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid Hydrochloride
Welcome to the technical support center for the purification of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (also known as (S)-3,4-Dehydro-L-proline hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining this crucial chiral building block in high purity from typical reaction mixtures.
Introduction: The Challenge of Purifying a Zwitterionic Hydrochloride Salt
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid is an unsaturated cyclic amino acid analogue. Its purification is often complicated by its zwitterionic nature, high polarity, and the presence of closely related impurities. As the hydrochloride salt, its solubility and stability characteristics are altered, presenting unique challenges and opportunities for purification. This guide provides a systematic approach to tackling these challenges, grounded in established chemical principles and field-tested methodologies.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My final product is an oil or a sticky solid, not a crystalline powder. How can I induce crystallization?
Root Cause Analysis: The "oiling out" of a product during crystallization is a common issue, particularly with highly polar or hygroscopic compounds.[1] This phenomenon, also known as liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[2][3] Several factors can contribute to this:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can lead to a level of supersaturation that favors the formation of an amorphous oil over an ordered crystal lattice.
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, acting as "crystal poisons" and promoting oiling out. Even residual solvents or reagents like triethylamine can have this effect.[1]
-
Hygroscopicity: The product may be absorbing moisture from the atmosphere, leading to a lower melting point and the formation of a viscous liquid.[1]
Step-by-Step Troubleshooting Protocol:
-
Solvent System Optimization:
-
Initial Choice: A common and effective solvent system for the crystallization of amino acid hydrochlorides is a mixture of a protic solvent (like ethanol or isopropanol) and an aprotic, less polar anti-solvent (like diethyl ether or ethyl acetate).
-
Procedure: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol. The goal is to achieve a saturated or near-saturated solution at an elevated temperature.
-
Anti-solvent Addition: Slowly add the anti-solvent (e.g., diethyl ether) dropwise to the warm solution with vigorous stirring until a slight turbidity persists.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding with a small crystal of pure product, if available, is highly recommended.[3]
-
Patience is Key: Allow the solution to stand undisturbed, initially at room temperature, and then in a refrigerator or freezer. Slow cooling is often crucial for the formation of well-defined crystals.
-
-
"Salting Out" as a Zwitterion:
-
If direct crystallization of the hydrochloride salt is problematic, an alternative is to purify the compound as its zwitterion first.
-
Procedure: Dissolve the crude hydrochloride salt in water and adjust the pH to its isoelectric point (pI). The pI will be close to neutral, and careful adjustment with a mild base is necessary. The zwitterionic form is often less soluble in water than the salt form and may precipitate.
-
Recrystallization of the Zwitterion: The precipitated zwitterion can then be recrystallized from a suitable solvent system, such as ethanol/water.
-
Conversion back to Hydrochloride: The purified zwitterion can be dissolved or suspended in a suitable solvent (like ethanol or diethyl ether) and treated with a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) to precipitate the pure hydrochloride salt.
-
-
Dealing with Persistent Oils:
-
If an oil persists, it can sometimes be solidified by trituration.
-
Procedure: Add a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can sometimes induce solidification. The resulting solid can then be collected and recrystallized.
-
Issue 2: My NMR/HPLC analysis shows persistent impurities. What are the likely side products and how can I remove them?
Root Cause Analysis: Impurities in the synthesis of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid can arise from several sources, including incomplete reaction, side reactions, or racemization. Common synthetic routes start from L-glutamic acid, and potential impurities include starting material, intermediates, and diastereomers.
Common Impurities and Removal Strategies:
| Impurity Type | Potential Source | Recommended Purification Method |
| Unreacted Starting Material (e.g., L-glutamic acid) | Incomplete reaction | Ion-exchange chromatography |
| Over-reduced or Isomerized Byproducts | Non-specific reduction or isomerization during synthesis | Preparative HPLC or careful recrystallization |
| D-enantiomer | Racemization during synthesis | Chiral HPLC or diastereomeric salt formation and crystallization |
| Residual Solvents/Reagents | Incomplete removal during work-up | High vacuum drying, trituration with a non-solvent |
Detailed Purification Protocols:
-
Ion-Exchange Chromatography (IEX):
-
Principle: IEX is highly effective for separating compounds based on their charge.[4] Since the target compound is an amino acid, it can be purified using either cation or anion exchange chromatography, depending on the pH and the nature of the impurities.
-
Protocol for Cation Exchange:
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50WX8) in its H+ form. Pack a column and equilibrate with deionized water or a low concentration acid (e.g., 0.1 M HCl).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.
-
Elution: Elute the bound amino acids with a gradient of increasing base concentration (e.g., 0.1 M to 2 M aqueous ammonia). Collect fractions and monitor by TLC or HPLC.
-
Product Isolation: Combine the fractions containing the pure product, evaporate the solvent under reduced pressure, and convert the product back to the hydrochloride salt if necessary.
-
-
-
Preparative Reversed-Phase HPLC:
-
Principle: For structurally similar impurities, preparative HPLC can provide high-resolution separation. A reversed-phase C18 column is a good starting point.[5]
-
Protocol:
-
Column: Use a preparative C18 column.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used.[5]
-
Gradient: Start with a high percentage of the aqueous phase and gradually increase the organic phase to elute the compounds.
-
Detection: Use a UV detector to monitor the elution of the compounds.
-
Isolation: Collect the fractions containing the pure product and remove the solvent by lyophilization or evaporation.
-
-
Workflow for Purification Strategy Selection:
Caption: Decision workflow for purification strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A: While the optimal solvent system can depend on the specific impurities present, a good starting point is a protic solvent paired with a less polar anti-solvent. Ethanol/diethyl ether, isopropanol/ethyl acetate, and methanol/dichloromethane are commonly successful combinations for amino acid hydrochlorides. The key is to dissolve the compound in a minimum of the hot primary solvent and then slowly add the anti-solvent to induce crystallization upon cooling.
Q2: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can reveal the presence of impurities.
-
HPLC: A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase of acetonitrile/water with an acidic modifier can be used to assess purity.[5] Chiral HPLC can be used to determine enantiomeric excess.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Q3: My compound appears to be degrading during purification. What can I do to improve its stability?
A: this compound can be sensitive to strong bases and prolonged heating.
-
Avoid Strong Bases: During any extraction or pH adjustment steps, use mild bases like sodium bicarbonate rather than sodium hydroxide.
-
Minimize Heat Exposure: When recrystallizing, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating.
-
Work under Inert Atmosphere: If oxidation is a concern, perform purification steps under an inert atmosphere of nitrogen or argon.
Q4: Can I use silica gel column chromatography for purification?
A: Standard silica gel chromatography is generally not recommended for highly polar and zwitterionic compounds like amino acids. The compound may bind irreversibly to the silica or streak badly, leading to poor separation and recovery. If chromatography is necessary, ion-exchange or reversed-phase HPLC are more appropriate choices.
References
-
Hendawy, M. (2014). Answer to "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. Available at: [Link]
-
Cytiva. (n.d.). Protein and peptide purification. Available at: [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | SIELC Technologies [sielc.com]
Technical Support Center: A Troubleshooting Guide for Paal-Knorr Pyrrole Synthesis Side Reactions
Welcome to our dedicated technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this cornerstone reaction. Here, we address common challenges and side reactions encountered during this synthesis in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic outcomes.
Introduction to the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the synthesis of substituted pyrroles, which are key structural motifs in numerous natural products and pharmaceuticals. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions and challenges that can impact yield and purity. This guide will walk you through troubleshooting these common issues.
Troubleshooting Common Issues
Issue 1: Significant Furan Byproduct Formation
Question: My reaction is producing a substantial amount of a byproduct that I suspect is a furan. How can I confirm this and, more importantly, how can I prevent its formation?
Answer:
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr pyrrole synthesis.[3] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material, competing with the desired reaction with the amine.[1][3]
Causality: The mechanism for furan formation is favored under strongly acidic conditions (pH < 3).[2] Protonation of one carbonyl group makes it highly electrophilic, and the enol of the second carbonyl acts as an intramolecular nucleophile, leading to cyclization and subsequent dehydration to the furan.[1]
Troubleshooting & Optimization:
-
Strict pH Control: Maintain the reaction pH in a weakly acidic to neutral range (pH > 3).[3] While a weak acid like acetic acid can accelerate the pyrrole formation, strong mineral acids should be used judiciously or avoided altogether.[2]
-
Use of Milder Catalysts: Instead of strong Brønsted acids, consider using milder Lewis acids. Catalysts such as Sc(OTf)₃, Bi(NO₃)₃, and various clays have been shown to be effective in promoting pyrrole synthesis while minimizing furan formation.[1]
-
Excess Amine: Using an excess of the primary amine can shift the reaction equilibrium towards the formation of the pyrrole by increasing the concentration of the nucleophile required for the desired pathway.[3]
Analytical Confirmation:
-
TLC Analysis: Furans are generally less polar than the corresponding pyrroles. On a silica gel TLC plate, the furan byproduct will typically have a higher Rf value. Visualization with a potassium permanganate (KMnO₄) stain can be informative; pyrroles often give a distinct color (e.g., yellow-brown) compared to other compounds.[4]
-
Spectroscopic Analysis:
-
¹H NMR: The aromatic protons of furans appear at a different chemical shift compared to those of pyrroles. Additionally, the N-H proton of the pyrrole ring (if present) gives a characteristic broad signal.
-
IR Spectroscopy: The N-H stretch in N-unsubstituted pyrroles provides a clear diagnostic peak that is absent in the furan byproduct.
-
Issue 2: Low or No Product Yield
Question: My Paal-Knorr reaction is giving me a very low yield, or it appears to have stalled. What are the likely causes and how can I improve the outcome?
Answer:
Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your starting materials.
Causality and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature and Time: Traditional Paal-Knorr syntheses often require heating.[5] If the reaction is sluggish, a gradual increase in temperature or prolonged reaction time may be necessary. However, be cautious of excessively high temperatures, which can lead to polymerization.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation is an excellent modern alternative to conventional heating. It can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields by minimizing the formation of thermal degradation byproducts.[6]
-
-
Poorly Reactive Starting Materials:
-
Electronic Effects: Amines bearing strong electron-withdrawing groups are less nucleophilic and will react more slowly. For such substrates, more forcing conditions (higher temperature, longer reaction time) or the use of a more active catalyst may be required.[5]
-
Steric Hindrance: Bulky groups on either the 1,4-dicarbonyl compound or the amine can sterically hinder the reaction.[5] In such cases, microwave synthesis can be particularly effective. If the reaction still fails, you may need to consider an alternative synthetic route for highly substituted pyrroles.
-
-
Incomplete Reaction:
-
Reagent Quality: Ensure the purity of your starting materials. Old or impure 1,4-dicarbonyl compounds can undergo side reactions, and the quality of the amine is also critical.
-
Catalyst Deactivation: If using a catalyst, ensure it is active and used in the correct amount.
-
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
-
Reaction Setup: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.2-2.0 eq), and a suitable solvent (e.g., ethanol, acetic acid).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 100-150 °C and the reaction time to 5-20 minutes.
-
Workup: After cooling, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is then purified, typically by column chromatography.
Issue 3: Formation of a Dark, Tarry Reaction Mixture
Question: My reaction has turned into a dark, intractable tar. What is causing this and can it be prevented?
Answer:
The formation of a dark, tarry substance is indicative of polymerization, a common side reaction under harsh conditions.[3]
Causality:
-
Acid-Catalyzed Polymerization of Pyrrole: The pyrrole product itself is an electron-rich aromatic ring and can be susceptible to polymerization under strongly acidic conditions. Protonation of the pyrrole ring makes it electrophilic and susceptible to attack by another neutral pyrrole molecule, initiating a polymerization cascade.
-
Polymerization of Starting Materials: Highly reactive 1,4-dicarbonyl compounds can also undergo self-condensation or polymerization, especially at elevated temperatures in the presence of a strong acid.[3]
Prevention Strategies:
-
Milder Reaction Conditions: Avoid strong, non-volatile acids and excessively high temperatures. Use the mildest conditions that afford a reasonable reaction rate.
-
Control of Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Use of Protecting Groups: For particularly sensitive substrates or multi-step syntheses involving acidic conditions, protection of the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl) can prevent polymerization.
Issue 4: Purification Challenges
Question: I am having difficulty purifying my pyrrole product. What are the recommended methods for removing unreacted starting materials and the furan byproduct?
Answer:
Effective purification is crucial for obtaining a high-purity pyrrole. A combination of an aqueous workup and column chromatography is typically employed.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Follow this with a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]
-
Column Chromatography: Column chromatography on silica gel is the most common method for purifying pyrroles.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A good starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The polarity can be gradually increased to elute the more polar pyrrole product after the less polar furan byproduct and any non-polar impurities.
-
TLC Monitoring: Use TLC to track the separation. As mentioned, the pyrrole product will generally have a lower Rf than the furan byproduct. Stains like vanillin or p-anisaldehyde can be very effective for visualizing pyrroles, which often appear as brightly colored spots upon heating.[4]
-
| Compound Type | Typical Polarity | Typical TLC Eluent System (Silica Gel) | Visualization |
| Furan Byproduct | Less Polar | Lower concentration of polar solvent (e.g., 5-10% EtOAc in Hexanes) | May be UV active; can be visualized with general stains like KMnO₄. |
| Pyrrole Product | More Polar | Higher concentration of polar solvent (e.g., 10-30% EtOAc in Hexanes) | Often stains intensely with p-anisaldehyde or vanillin (colored spots). |
| 1,4-Dicarbonyl | Polar | May require higher polarity eluent to move from the baseline. | Visualizes well with stains that react with carbonyls (e.g., 2,4-DNP). |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.
Caption: A logical workflow for troubleshooting the Paal-Knorr synthesis.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 574-626. [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Shin, J.-A., et al. (2019). A Transition Metal-Free One-Pot Reaction of Secondary Alcohols and 2-Aminoalcohols for the Synthesis of N-H Pyrroles. The Journal of Organic Chemistry, 84(7), 4558-4565. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Laha, J. K., et al. (2020). Regioselective Minisci Monoacylation of Electron-Rich Pyrroles under Silver-Free Neutral Conditions. Organic Letters, 22(4), 1442-1447. [Link]
-
Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 10(9), 2057-2062. [Link]
-
Friedmann, T., et al. (2025). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Journal of the American Chemical Society, 147(2), 1948-1956. [Link]
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
-
National Center for Biotechnology Information. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
-
Bharatam, P. V., et al. (2006). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Physical Organic Chemistry, 19(11), 776-784. [Link]
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]
-
Organic Chemistry Portal. (2021). 1,4-Diketone synthesis by C-C coupling. [Link]
-
MDPI. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. [Link]
-
YouTube. (2020). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis.[Link]
-
YouTube. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst.[Link]
-
ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Welcome to the technical support center for optimizing the coupling reactions of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of amide bond formation with this proline analogue. We will delve into common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
I. General Considerations & FAQs
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a proline analogue and its coupling chemistry shares similarities with standard peptide synthesis. However, its unique structural features can present specific challenges. This section addresses foundational questions to establish a strong starting point for your experiments.
Q1: What are the initial handling and storage considerations for this compound?
A1: The hydrochloride salt is generally a stable, solid material. It should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption and potential degradation.[1][2] For long-term storage, temperatures of -20°C to -80°C are recommended.[3] When preparing for a reaction, it is crucial to accurately neutralize the hydrochloride salt to liberate the free amine for coupling.
Q2: Why is simple mixing of the carboxylic acid and amine generally ineffective for forming a peptide bond?
A2: Direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and slow.[4] The primary interaction is an acid-base reaction, forming a salt, rather than the desired amide bond.[5] To overcome this, the carboxyl group must be "activated" by a coupling reagent, converting it into a more reactive species that is susceptible to nucleophilic attack by the amine.[4][6]
Q3: What are the main classes of coupling reagents, and how do I choose the right one?
A3: The choice of coupling reagent is critical and depends on factors like the steric hindrance of the coupling partners, desired reaction speed, and the need to minimize side reactions, particularly epimerization.[6] The main classes are:
-
Carbodiimides: (e.g., DCC, DIC, EDC) These are classic and effective reagents.[7][8] EDC is often preferred in biological applications due to its water solubility and the easy removal of its urea byproduct.[4][7][8][9]
-
Phosphonium Salts: (e.g., BOP, PyBOP) These offer high coupling efficiency with a low risk of racemization but can be more expensive.[6]
-
Uronium/Aminium Salts: (e.g., HBTU, HATU, HCTU, TBTU, COMU) These are highly popular for their efficiency and low side-product formation, especially for challenging sequences.[6][10]
For coupling (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, which has a structure similar to proline, uronium/aminium reagents like HATU or HBTU are excellent starting points due to their high reactivity and efficiency.[11]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the coupling reaction and provides actionable solutions.
Q4: My coupling reaction is slow or incomplete. How can I improve the reaction rate and yield?
A4: Several factors can contribute to sluggish reactions. Here’s a systematic approach to troubleshooting:
-
Optimize the Coupling Reagent: If you are using a carbodiimide, consider switching to a more reactive uronium/aminium salt like HATU.[7] HATU generally reacts faster and provides higher purity products than HBTU, especially for difficult couplings.[12][13]
-
Incorporate Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can significantly enhance reaction rates and suppress side reactions when used with carbodiimides.[9][10][14] OxymaPure is a non-explosive alternative to HOBt and HOAt that also promotes high coupling rates.[10]
-
Adjust Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent and the incoming amino acid. A common starting point is 1.5 to 3 equivalents of the coupling reagent relative to the carboxylic acid.[6]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.[14] Dimethylformamide (DMF) is a standard choice for peptide synthesis. For challenging couplings, consider using a mixture of solvents like DMSO/DMF to prevent aggregation.[14]
-
Temperature: While lower temperatures are often used to minimize epimerization, carefully increasing the reaction temperature can enhance the rate of a slow coupling.[14][15]
Experimental Protocol: Standard Coupling with HATU
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS until completion.
-
Perform an aqueous workup to remove water-soluble byproducts.
Q5: I am observing significant epimerization of my product. What steps can I take to minimize it?
A5: Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a major concern in peptide synthesis.[16] (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, being a chiral amino acid analogue, is susceptible to this side reaction.
-
Choice of Coupling Reagent and Additive:
-
Base Selection: The choice and amount of base are critical.
-
Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, as excessive basicity can promote epimerization.[10]
-
Use the minimum amount of base necessary to neutralize salts and facilitate the reaction.
-
-
Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C or even -15°C) to suppress the rate of epimerization.[15]
-
Solvent Polarity: Using less polar solvents can sometimes reduce epimerization, although this must be balanced with solubility considerations.[15]
Data Summary: Impact of Reagents on Epimerization
| Coupling Reagent | Additive | Relative Risk of Epimerization |
| DCC/DIC | None | High[7] |
| DCC/DIC | HOBt | Low[7][10] |
| HBTU | None | Moderate |
| HATU | None | Low[7] |
Q6: I am having difficulty with the workup and purification due to byproducts. How can I simplify this process?
A6: The choice of coupling reagent directly impacts the byproducts generated and, consequently, the ease of purification.
-
Carbodiimide Byproducts:
-
DCC forms dicyclohexylurea (DCU), which is insoluble in most organic solvents and can often be removed by filtration.[7][17] However, this can be problematic in solid-phase synthesis.
-
DIC forms a more soluble urea byproduct, making it a better choice for solid-phase synthesis.[7]
-
EDC and its urea byproduct are water-soluble, allowing for easy removal with an aqueous extraction.[7][8][9][18]
-
-
Uronium/Aminium Salt Byproducts: Byproducts from reagents like HBTU and HATU are generally soluble in both water and common organic solvents, facilitating their removal during standard workup and chromatography.[10]
-
N-acylurea Formation: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be difficult to remove.[18][19] Using additives like HOBt or HOSu minimizes this side reaction by rapidly forming an active ester.[18]
Q7: What is the role of the base in the coupling reaction, and how do I choose the right one?
A7: A base is typically required for two main reasons:
-
Neutralization: To neutralize the hydrochloride salt of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and any amine salts used in the reaction.
-
Activation: For phosphonium and uronium/aminium reagents, a base is necessary to facilitate the activation of the carboxylic acid.[10]
Commonly used bases are tertiary amines like N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[10] As mentioned in Q5, the choice of base can influence the extent of epimerization, with less hindered and weaker bases generally being preferred to minimize this side reaction.[10]
III. Visualizing the Process
General Peptide Coupling Mechanism
The following diagram illustrates the general mechanism of peptide bond formation using a coupling reagent.
Caption: Troubleshooting flowchart for low reaction yield.
IV. References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
ResearchGate. (n.d.). pH-Dependent peptide bond formation by the selective coupling of a-amino acids in water. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
ResearchGate. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]
-
Carbogen Amcis. (n.d.). Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 201469-31-0. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]
Sources
- 1. (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride 95% | CAS: 201469-31-0 | AChemBlock [achemblock.com]
- 2. biosynce.com [biosynce.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. interchim.fr [interchim.fr]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. bachem.com [bachem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 18. peptide.com [peptide.com]
- 19. Carbodiimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Preserving the Stereochemical Integrity of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Welcome to the technical support center for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (also known as (S)-3,4-dehydroproline hydrochloride). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting protocols to help you navigate the challenges of maintaining its enantiomeric purity during chemical transformations.
I. Foundational Knowledge: Understanding the Risk of Racemization
Before delving into specific protocols, it is crucial to understand the underlying mechanism of racemization for α-amino acids, including our target molecule. Racemization at the α-carbon is primarily a base-catalyzed process that proceeds through the formation of a planar enolate or a related achiral intermediate. The presence of the double bond in the 3,4-position of the pyrrole ring may influence the acidity of the α-proton, making this compound potentially susceptible to epimerization under non-optimal conditions.
FAQ 1: What is racemization and why is it a critical issue for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid?
Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate). In drug development, enantiomers of a chiral molecule often exhibit vastly different pharmacological activities and toxicological profiles. Therefore, maintaining the stereochemical integrity of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
FAQ 2: What is the primary mechanism of racemization for this compound during a typical reaction, like an amide coupling?
The most common pathway for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated. The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid, and its removal by a base leads to a planar, achiral enolate-like system. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) enantiomers.
Caption: Mechanism of racemization via oxazolone formation during amide coupling.
II. Troubleshooting Guide: Preventing Racemization in Practice
This section addresses specific issues you might encounter and provides concrete solutions.
Issue 1: High levels of the (R)-enantiomer detected after an amide coupling reaction.
Amide coupling is a frequent step where racemization can occur. The choice of coupling reagent, base, solvent, and temperature are all critical parameters.
Root Causes & Solutions:
-
Inappropriate Base Selection: Strong, sterically unhindered bases can readily deprotonate the α-carbon, especially after activation.
-
Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] Use the minimum number of equivalents of base necessary to neutralize the hydrochloride salt and facilitate the reaction.
-
-
Prolonged Activation Time: Allowing the activated amino acid to sit in solution for an extended period before the addition of the amine nucleophile increases the window of opportunity for oxazolone formation and subsequent racemization.
-
Solution: Employ in situ activation. Add the coupling reagent to the mixture of the N-protected (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, the amine, and the base. Alternatively, if pre-activation is necessary, minimize the time between activation and the addition of the amine to seconds or minutes, ideally at a reduced temperature (0 °C).
-
-
Choice of Coupling Reagent and Additives: Certain combinations are more prone to causing racemization. For instance, carbodiimides like DCC or DIC when used with HOBt can sometimes lead to higher racemization levels in proline-like systems.[2]
-
High Reaction Temperature: Increased temperature accelerates all reaction rates, including the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C for its entire duration may be necessary.
-
| Parameter | Recommendation for Low Racemization | Rationale |
| Base | N-Methylmorpholine (NMM), 2,4,6-Collidine | Weaker basicity and/or steric hindrance reduces the rate of α-proton abstraction.[1] |
| Coupling Reagent | HATU, HCTU, COMU | Form active esters that are highly reactive towards the amine but more resistant to oxazolone formation.[3] |
| Activation | In situ activation or minimal pre-activation time | Minimizes the lifetime of the highly reactive, racemization-prone activated intermediate. |
| Temperature | 0 °C to Room Temperature | Lower temperature slows the rate of the base-catalyzed proton abstraction. |
| Solvent | Aprotic solvents like DCM or DMF | Polar aprotic solvents are standard, but choice can influence reaction rates and solubility. |
Issue 2: Loss of enantiomeric purity during N-deprotection or work-up.
Racemization is not limited to the coupling step. Any step involving basic or strongly acidic conditions can pose a risk.
Root Causes & Solutions:
-
Basic Work-up Conditions: Exposing the product to aqueous basic solutions (e.g., sodium bicarbonate, sodium carbonate) for extended periods during work-up can cause epimerization, especially if the α-proton is acidic. The rate of racemization for amino acids generally increases with pH, particularly above pH 9.[5]
-
Solution: Minimize the duration of any basic washes. Use milder bases if possible (e.g., dilute sodium bicarbonate instead of sodium hydroxide). Ensure the organic phase is quickly separated, washed with brine, and dried.
-
-
Harsh Deprotection Conditions: While the hydrochloride salt is the starting point, subsequent steps might involve N-protecting groups like Boc or Cbz. The conditions for their removal must be carefully considered.
-
Solution: For Boc deprotection, use standard acidic conditions (e.g., TFA in DCM), which are generally not conducive to racemization at the α-carbon. For Cbz deprotection via hydrogenolysis, ensure the reaction is run under neutral conditions.
-
III. Protocols for Analysis and Quantification of Racemization
Verifying the enantiomeric purity of your material is a critical component of any workflow. "Trust, but verify" should be the mantra.
Protocol 1: Indirect Chiral HPLC via Diastereomer Formation
This is a robust method when a suitable chiral column is not available. The principle is to react the amino acid with a chiral derivatizing agent to form two diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (approx. 1 mg) of your (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid sample (or its derivative) into a vial.
-
Derivatization Reaction:
-
Dissolve the sample in a suitable aprotic solvent (e.g., 200 µL of DMF or ACN).
-
Add a chiral derivatizing agent, such as (S)-(-)-α-Methylbenzylamine or a commercially available chiral derivatizing tag.
-
Add a coupling reagent (e.g., HATU, 1.1 equivalents) and a non-racemizing base (e.g., NMM, 2.0 equivalents).
-
Allow the reaction to proceed at room temperature for 30-60 minutes. It's crucial that the derivatization conditions themselves do not induce racemization.[3]
-
-
Quenching and Dilution: Quench the reaction with a small amount of water and dilute the mixture with the HPLC mobile phase to an appropriate concentration.
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic acid or TFA.
-
Detection: UV detection at a wavelength appropriate for the derivative.
-
Analysis: The two diastereomers (S-S and R-S) should elute as distinct peaks. Integrate the peak areas to determine the enantiomeric ratio.
-
Caption: Workflow for indirect chiral analysis by HPLC.
Protocol 2: Direct Chiral HPLC/SFC
Direct analysis on a chiral stationary phase (CSP) is often faster as it omits the derivatization step. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are common choices.
Step-by-Step Methodology:
-
Sample Preparation: If necessary, derivatize the amino acid with an achiral tag (e.g., benzoyl chloride) to improve its chromatographic properties and add a UV chromophore.[6] Dissolve a small amount of the derivatized sample in the mobile phase.
-
HPLC/SFC Analysis:
-
Column: A suitable polysaccharide-based chiral column. Method development may be required to find the optimal column and mobile phase combination.
-
Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) for normal phase HPLC, or methanol/acetonitrile for reversed-phase or SFC. Small amounts of an acidic or basic additive may be required.
-
Detection: UV or Mass Spectrometry.
-
Analysis: The (S) and (R) enantiomers will elute as separate peaks. Integrate the peak areas to determine the enantiomeric excess (ee%).
-
IV. Final Recommendations
-
Protecting Group Strategy: When incorporating (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a larger molecule, ensure the nitrogen is protected (e.g., with Boc, Fmoc, or Cbz) before activating the carboxyl group. This is standard practice and prevents unwanted side reactions.
-
Empirical Validation: The principles outlined here are based on extensive studies of other amino acids, particularly proline. Given the unique electronic nature of the unsaturated ring, it is imperative to empirically validate these methods for your specific reaction. Always run a small-scale test reaction and analyze the enantiomeric purity of the product before proceeding to a larger scale.
-
Storage: Store this compound in a cool, dry place away from strong bases to ensure its long-term stability and enantiomeric purity.
References
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. Available at: [Link]
- Orem, C. A., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Kuroda, N., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 284-289.
- CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline. Google Patents.
Sources
- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
common impurities in commercial (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Welcome to the technical support center for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS: 201469-31-0). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand common issues related to the purity of this critical chiral building block. In our experience, unexpected experimental outcomes are often traced back to uncharacterized impurities in starting materials. This document provides in-depth insights into the common impurities associated with this compound, their origins, and practical guidance for their detection and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
A1: Commercial batches of this compound can contain several types of impurities, which can be broadly categorized as follows:
-
Stereoisomeric Impurities: The most common and often most impactful impurity is the (R)-enantiomer. The presence of the undesired enantiomer can significantly affect the stereoselectivity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).[1]
-
Synthesis-Related Impurities: These are impurities that arise from the manufacturing process. They can include unreacted starting materials, byproducts of side reactions, and residual reagents or catalysts.
-
Degradation Products: These impurities form over time due to the inherent stability of the molecule under certain storage conditions (e.g., exposure to heat, light, or oxygen).
Q2: How do these impurities originate?
A2: The origin of impurities is directly linked to the synthetic route and subsequent handling of the material. A common synthetic approach for the core structure involves a ring-closing metathesis followed by an enzymatic kinetic resolution to separate the (S) and (R) enantiomers.[2][3]
-
(R)-Enantiomer: This impurity arises from incomplete separation during the chiral resolution step. The efficiency of the enzymatic resolution is critical to achieving high enantiomeric purity.
-
Pyrrole-2-carboxylic acid: This is an oxidation product. The double bond in the pyrroline ring is susceptible to oxidation, leading to the formation of the aromatic pyrrole analog. This can occur during synthesis or upon storage.[4]
-
Unreacted Starting Materials and Intermediates: Depending on the specific synthetic pathway, residual starting materials such as diallylamine derivatives or intermediates from the ring-closing metathesis may be present if purification is incomplete.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification, as well as reagents like strong bases or acids, can be carried over into the final product.
Q3: What is the potential impact of these impurities on my experiments?
A3: The presence of impurities, even at low levels, can have significant consequences for your research and development activities:
-
Reduced Reaction Yield and Selectivity: Impurities can interfere with catalytic processes, leading to lower yields and the formation of undesired side products. The (R)-enantiomer, for instance, may react at different rates or not at all in a stereospecific reaction, effectively lowering the concentration of the desired reactant.
-
Inaccurate Biological Data: In drug discovery, the presence of an unintended enantiomer can lead to misleading structure-activity relationship (SAR) data, as the biological activity of the two enantiomers can differ significantly.[1]
-
Formation of Downstream Impurities: Impurities in your starting material can react in subsequent synthetic steps to form new, unexpected impurities in your final compound, complicating purification and characterization.
-
Regulatory Scrutiny: For drug development professionals, controlling the impurity profile of starting materials and intermediates is a critical regulatory requirement.[5][6]
Q4: How can I detect and quantify impurities in my batch of this compound?
A4: A multi-technique analytical approach is recommended for comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity and quantifying the (R)-enantiomer. A suitable chiral stationary phase is required for baseline separation of the enantiomers.[7][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and/or Mass Spectrometric (MS) Detection: This technique is effective for separating and quantifying non-chiral, synthesis-related impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural information about the bulk material and help identify impurities if they are present at sufficient concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying residual solvents.
Troubleshooting Guide
This section addresses specific experimental issues that may be linked to impurities in this compound.
| Observed Problem | Potential Cause (Impurity-Related) | Recommended Actions |
| Low yield in a stereospecific reaction (e.g., peptide coupling) | High levels of the (R)-enantiomer are present, which is unreactive or reacts slowly. | 1. Quantify Enantiomeric Purity: Use chiral HPLC to determine the exact percentage of the (S) and (R) enantiomers. 2. Adjust Stoichiometry: Increase the amount of the starting material to compensate for the inactive (R)-enantiomer. 3. Source Higher Purity Material: Procure a new batch with a higher enantiomeric excess (e.e.). |
| Formation of an unexpected, more aromatic byproduct | The presence of pyrrole-2-carboxylic acid as an impurity. | 1. Analyze by RP-HPLC-MS: Look for a peak with a mass corresponding to the oxidized species. 2. Implement Inert Atmosphere Techniques: Handle the material under an inert gas (e.g., argon or nitrogen) to prevent further oxidation. 3. Store Appropriately: Keep the material in a tightly sealed container, protected from light and air. |
| Inconsistent reaction outcomes between different batches | Batch-to-batch variability in the impurity profile. Different batches may have varying levels of different impurities. | 1. Establish an Incoming Material Quality Control Protocol: Analyze each new batch for purity (chiral and achiral) before use. 2. Request Certificate of Analysis (CoA): Obtain the CoA from the supplier for each batch and compare the reported purity levels. |
| Poor solubility or unusual coloration of the material | Presence of polymeric impurities or significant levels of colored byproducts from the synthesis. | 1. Perform a Solubility Test: Compare the solubility of the problematic batch with a reference standard in the intended reaction solvent. 2. Consider Recrystallization: If feasible, recrystallization may help to remove certain impurities. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general workflow for assessing the enantiomeric purity of this compound.
-
Column Selection: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series), is often effective.
-
Mobile Phase Preparation: A typical mobile phase might consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable diluent (e.g., mobile phase or a compatible solvent) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a solution of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample solution and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [((Area_S - Area_R) / (Area_S + Area_R))] x 100.
-
Visualizations
Impurity Source and Detection Workflow
Caption: Workflow for impurity identification and mitigation.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Axios Research. (n.d.). Proline impurity. Retrieved from [Link]
-
Chrominfo. (2018, October 20). Stereochemistry Related Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Proline-impurities. Retrieved from [Link]
-
Zhao Group @ UIUC. (2022, May 25). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Retrieved from [Link]
- De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 95-107.
- Phanstiel, O. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 988631.
-
Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Comparison of trimer stability with proline as the penultimate and ultimate amino acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. The proline biosynthetic and degradation pathway. Enzymes:... Retrieved from [Link]
- Kumar, V., & Kumar, S. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences, 4(1), 21-29.
-
Carbogen Amcis. (n.d.). Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]
- Kleiner, M., et al. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem, 11(16), 2686-2696.
-
ResearchGate. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Retrieved from [Link]
- Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
Sources
- 1. Chrominfo: Stereochemistry Related Impurities in Pharmaceutical Substances [chrominfo.blogspot.com]
- 2. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of 3,4-dehydro-D-proline and other D-amino acid analogues by D-alanine dehydrogenase from Escherichia coli. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable chiral building block. The information herein is based on established literature and practical field experience.
Introduction
(S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis can be challenging, and achieving high yields requires careful control of reaction parameters. The most common and scalable synthetic route involves a three-step sequence: Ring-Closing Metathesis (RCM), directed alkoxycarbonylation, and enzymatic kinetic resolution.[1][2] This guide will focus on troubleshooting each of these critical steps.
Synthetic Pathway Overview
The primary synthetic route is outlined below. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: Overview of the primary synthetic pathway.
Part 1: Ring-Closing Metathesis (RCM) of N-Boc-diallylamine
This initial step cyclizes N-Boc-diallylamine to form the core dihydropyrrole ring structure. The success of this reaction is highly dependent on the activity of the Grubbs' catalyst and the purity of the starting materials and solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My RCM reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in RCM reactions is a common issue, often related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Quality: Grubbs' catalysts are sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere. If in doubt, use a new batch of catalyst.
-
Solvent and Reagent Purity: The presence of impurities, particularly coordinating species, can poison the ruthenium catalyst. Ensure your solvent (typically dichloromethane or toluene) is anhydrous and thoroughly degassed. Purify the N-Boc-diallylamine substrate by distillation or chromatography to remove any potential inhibitors.
-
Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary. Typical loadings range from 0.1 to 5 mol%. Increase the catalyst loading incrementally to find the optimal amount.
-
Reaction Temperature: While many RCM reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. Refluxing in dichloromethane (DCM) or switching to a higher boiling solvent like toluene can be beneficial.
Q2: I am observing significant amounts of side products, such as isomers or oligomers. How can I minimize their formation?
A2: The formation of undesired byproducts is often a result of side reactions competing with the desired intramolecular cyclization.
-
Isomerization: Alkene isomerization is a known side reaction in metathesis, often catalyzed by ruthenium hydride species that form during the reaction. To suppress isomerization, consider the following:
-
Add a ruthenium hydride scavenger, such as 1,4-benzoquinone (10-20 mol%).
-
Minimize reaction time and temperature.
-
-
Oligomerization/Polymerization: Intermolecular reactions leading to oligomers or polymers can be favored at high concentrations. To promote the desired intramolecular RCM:
-
Decrease the reaction concentration (high dilution, <0.1 M).
-
Employ slow addition of the substrate and/or catalyst using a syringe pump. This maintains a low instantaneous concentration of the diene, favoring the intramolecular pathway.
-
Q3: How can I effectively remove the ruthenium catalyst from my product?
A3: Residual ruthenium can interfere with subsequent reactions and is a concern for pharmaceutical applications. Several methods can be employed for its removal:
-
Silica Gel Chromatography: While often effective, multiple chromatographic purifications may be necessary to completely remove the colored ruthenium byproducts.
-
Chemical Scavengers:
-
Tris(hydroxymethyl)phosphine (THMP): A water-soluble phosphine that can sequester the ruthenium, which can then be removed by aqueous extraction.
-
Lead Tetraacetate: Addition of a small amount of lead tetraacetate can effectively remove colored ruthenium and phosphine impurities.
-
-
Activated Carbon: Stirring the crude product with activated carbon can effectively adsorb the ruthenium catalyst, which is then removed by filtration.
| Parameter | Recommended Condition | Troubleshooting Action |
| Catalyst | Grubbs' I or II generation (0.1-5 mol%) | Use fresh, properly stored catalyst. Increase loading if necessary. |
| Solvent | Anhydrous, degassed DCM or Toluene | Ensure solvent purity. Switch to a higher boiling solvent if needed. |
| Concentration | < 0.1 M | Use high dilution or slow addition to minimize oligomerization. |
| Temperature | Room temperature to reflux | Increase temperature to improve conversion for less reactive substrates. |
| Additives | 1,4-benzoquinone (optional) | Add to suppress alkene isomerization. |
Part 2: Directed Alkoxycarbonylation
This step introduces the carboxylic acid functionality at the C2 position of the dihydropyrrole ring. It relies on a directed metalation using a strong base, followed by quenching with an electrophile. The Boc group plays a crucial role in directing the deprotonation to the adjacent C2 position.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The yield of my alkoxycarbonylation is low, and I observe multiple products. What is going wrong?
A1: Low yields and the formation of side products in this step are often related to the choice of base, electrophile, and reaction temperature.
-
Choice of Base: A strong, sterically hindered base is required for efficient deprotonation. sec-Butyllithium (s-BuLi) is generally preferred over n-butyllithium (n-BuLi) as it is more basic and can lead to faster and cleaner deprotonation. The use of additives like TMEDA can also enhance the reactivity of the organolithium base.
-
Reaction Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to minimize side reactions. Allowing the reaction to warm prematurely can lead to decomposition or reaction with the solvent.
-
Choice of Electrophile: While various chloroformates and cyanoformates can be used, they often lead to complex mixtures.[2] Alkyl carbonates, such as dimethyl carbonate or diethyl carbonate, are generally the electrophiles of choice, providing the desired product in higher yields.[1][2]
-
Incomplete Deprotonation: If deprotonation is incomplete, quenching with the electrophile will result in a mixture of starting material and product, complicating purification. Ensure sufficient equivalents of the strong base are used and allow adequate time for the deprotonation to complete.
Q2: I am getting the carboxyl group at the wrong position. How can I ensure C2 selectivity?
A2: The regioselectivity of the deprotonation is directed by the Boc group. However, under certain conditions, deprotonation at other positions can occur.
-
Kinetic vs. Thermodynamic Control: The C2 position is kinetically favored for deprotonation due to the directing effect of the Boc group. Ensure the reaction is maintained at a low temperature (-78 °C) to favor the kinetic product.
-
Base-TMEDA Complex: The use of TMEDA can help to chelate the lithium ion, further enhancing the directing effect of the Boc group and improving the regioselectivity.
Caption: Key steps in the directed alkoxycarbonylation.
Part 3: Enzymatic Kinetic Resolution
This final key step separates the racemic ester into the desired (S)-enantiomer of the carboxylic acid. This is typically achieved through the enantioselective hydrolysis of the (R)-ester by a lipase, leaving the (S)-ester unreacted, which is then hydrolyzed to the final product. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for this transformation.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The enzymatic resolution is slow or incomplete. How can I improve the reaction rate and conversion?
A1: The efficiency of enzymatic reactions is highly sensitive to the reaction environment.
-
Enzyme Activity: Ensure the enzyme is active. Improper storage can lead to denaturation. Use a fresh batch if activity is questionable.
-
pH of the Medium: Lipases have an optimal pH range for activity. For CALB, this is typically between pH 7 and 9.[3] Maintaining the pH within this range using a suitable buffer system is critical for optimal performance.
-
Temperature: Enzyme activity is temperature-dependent. For CALB, the optimal temperature is generally between 30-50 °C.[4][5] Higher temperatures can lead to denaturation and loss of activity.
-
Solvent System: The choice of solvent can significantly impact enzyme activity and enantioselectivity.[4] While aqueous buffer systems are common, the use of co-solvents can sometimes enhance performance. However, some organic solvents can denature the enzyme. Toluene and isooctane have been shown to be effective solvents for CALB-catalyzed reactions.[4]
Q2: The enantioselectivity of the resolution is poor. How can I improve the enantiomeric excess (ee) of my product?
A2: Enantioselectivity is an intrinsic property of the enzyme but can be influenced by the reaction conditions.
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it will also decrease the reaction rate.
-
Solvent Choice: The polarity of the solvent can affect the conformation of the enzyme and its interaction with the substrate, thereby influencing enantioselectivity.[4][6]
-
Acyl Donor (for esterification-based resolution): If performing a resolution via esterification of the racemic acid, the choice of acyl donor can impact the enantioselectivity.
-
Reaction Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining starting material changes with conversion. It is crucial to stop the reaction at the optimal point (ideally around 50% conversion) to achieve high ee for both components.
Q3: How do I work up the reaction and purify the final product?
A3: After the enzymatic resolution, the desired (S)-carboxylic acid needs to be separated from the unreacted (R)-ester and the enzyme.
-
Enzyme Removal: If using an immobilized enzyme like Novozym 435, it can be simply filtered off and potentially reused.
-
Extraction: The (S)-carboxylic acid can be separated from the (R)-ester by extraction. Acidifying the aqueous phase will protonate the carboxylic acid, making it soluble in an organic solvent, while the ester remains in the organic phase.
-
Crystallization: The final product, (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, is a solid and can often be purified by crystallization from a suitable solvent system to achieve high purity.
| Parameter | Recommended Condition | Troubleshooting Action |
| Enzyme | Candida antarctica Lipase B (Novozym 435) | Use a fresh, active batch of enzyme. |
| pH | 7-9 | Maintain pH with a suitable buffer. |
| Temperature | 30-50 °C | Optimize temperature for a balance of rate and selectivity. |
| Solvent | Aqueous buffer or suitable organic solvent (e.g., toluene) | Screen different solvents to optimize performance. |
| Conversion | Monitor carefully and stop at ~50% | Stopping at the optimal conversion is key for high ee. |
Alternative Synthetic Routes
While the RCM-based approach is common, other strategies exist for the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, particularly those starting from the chiral pool.
-
From (S)-Pyroglutamic Acid: This readily available chiral starting material can be converted to the target molecule through a series of functional group manipulations, offering an alternative stereocontrolled route.
-
Asymmetric Dihydroxylation: An achiral pyrrole derivative can be subjected to an asymmetric dihydroxylation reaction to introduce the desired stereochemistry, followed by further transformations.
These alternative routes can be valuable if the RCM pathway proves problematic or if specific starting materials are more readily available.
Conclusion
The synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a multi-step process that requires careful optimization and troubleshooting to achieve high yields and purity. By understanding the critical parameters of each step—from the purity of reagents in the RCM reaction to the precise control of pH and temperature in the enzymatic resolution—researchers can overcome common challenges and successfully produce this important chiral building block. This guide provides a framework for identifying and solving potential issues, ultimately leading to a more efficient and reliable synthesis.
References
- Stürmer, R., et al. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(01), 46-48.
-
CARBOGEN AMCIS. (n.d.). Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]
-
Stürmer, R., et al. (2001). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Gotor, V., et al. (2000). Enhancement of Candida antarctica lipase B enantioselectivity and activity in organic solvents. Chemical Communications. Retrieved from [Link]
-
Tsai, S.-W. (2020). Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2012). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). ProQuest. Retrieved from [Link]
- Kumar, A., & Gross, R. A. (2000).
- Xu, Y., et al. (2021). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 9, 739811.
- Wang, Y., et al. (2023). Efficient enzymatic synthesis of a chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19341.
- Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 483-489.
- Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(44), 14273-14280.
- Forró, E., & Fülöp, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11526.
-
Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central. Retrieved from [Link]
- Wloka, M., et al. (2021). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. ChemistryOpen, 10(11), 1109-1114.
- Guérin, D. J., & Lectard, S. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(9), 2942.
- Hamberg, A., et al. (2012). Rational engineering of Candida antarctica lipase B for selective monoacylation of diols.
- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- O'Brien, P., et al. (2011). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine.
-
Palusiak, M., & Simon, A. (2013). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. Retrieved from [Link]
- Gong, Y., et al. (2014). Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. CrystEngComm, 16(43), 10092-10101.
- O'Brien, P., et al. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Coldham, I., et al. (2007). Regioselective directed lithiation of N-Boc 3-hydroxypyrrolidine. Synthesis of 2-substituted 4-hydroxypyrrolidines.
-
Donohoe, T. J. (2007). Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustraline and hyacinthacine A1. Protocols.io. Retrieved from [Link]
- Ottosson, J., & Hult, K. (2001). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Science, 10(5), 959-969.
-
Wloka, M., et al. (2021). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ResearchGate. Retrieved from [Link]
- Adamczak, M., & Bednarski, W. (2004). SYNTHESIS, PROPERTIES, AND APPLICATION OF LIPASE FROM CANDIDA ANTARCTICA FOR HIGH YIELD MONOACYLGLYCEROL BIOSYNTHESIS. Polish Journal of Food and Nutrition Sciences, 13(54), 23-28.
Sources
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enhancement of Candida antarctica lipase B enantioselectivity and activity in organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this powerful yet challenging transformation. Heterocyclic compounds are foundational in medicinal chemistry, and mastering their synthesis is crucial for innovation.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles, ensuring the successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole so challenging?
The primary difficulty lies in controlling selectivity. The substrate presents multiple reactive sites, leading to competition between several potential pathways. The main challenges are:
-
Chemoselectivity: The most significant hurdle is the competition between C-H insertion at the allylic (C2/C5) positions and cyclopropanation of the electron-rich double bond.[3][4] The outcome is highly dependent on the nature of the carbene precursor used.
-
Regioselectivity: Even when C-H insertion is favored, achieving selectivity between the allylic (C2/C5) and vinylic (C3/C4) C-H bonds can be difficult. Furthermore, for unsymmetrical substrates, differentiating between two similar allylic C-H bonds is a known challenge.[5][6]
-
Catalyst Inhibition: The nitrogen heteroatom in the pyrrole ring can coordinate to the metal catalyst, potentially leading to catalyst poisoning or directing the functionalization to an undesired position.[7]
-
Protecting Group Stability: The N-Boc group, while robust, can be labile under certain acidic or thermal conditions, leading to unwanted deprotection as a side reaction.[8][9]
Diagram 1: Reactive Sites on N-Boc-2,5-dihydro-1H-pyrrole
Caption: Key reactive sites leading to selectivity challenges.
Q2: How does the choice of diazo reagent influence the reaction outcome?
The electronic nature of the carbene generated from the diazo reagent is the single most critical factor in determining the chemoselectivity between C-H functionalization and cyclopropanation.
-
Acceptor Carbenes (e.g., from ethyl diazoacetate) are highly electrophilic and reactive. They typically favor the kinetically rapid addition to the electron-rich double bond, leading primarily to the cyclopropanation product .[3][4]
-
Donor/Acceptor Carbenes (e.g., from aryldiazoacetates) possess a donor group (like an aryl ring) that stabilizes the carbene intermediate. This attenuated reactivity allows the carbene to be more selective, favoring insertion into the allylic C-H bond to yield the desired C-H functionalization product .[4][10]
| Diazo Reagent Type | Carbene Type | Predominant Product | Reference |
| Ethyl Diazoacetate | Acceptor | Cyclopropanation | [3][4] |
| Aryldiazoacetates | Donor/Acceptor | C-H Functionalization | [3][4] |
Q3: My main byproduct is N-Boc-pyrrole. What is the mechanism of its formation and how can I prevent it?
The formation of N-Boc-pyrrole is a common and frustrating side reaction. Density Functional Theory (DFT) studies have shown that this byproduct arises from a hydride abstraction pathway .[3][4] Instead of the concerted C-H insertion, the rhodium carbene abstracts a hydride from the C2 position. This generates a resonance-stabilized carbocation and a rhodium-bound enolate. These intermediates then undergo a proton transfer to yield N-Boc-pyrrole and a reduced ester, a pathway that is thermodynamically favorable.[3]
Mitigation Strategies:
-
Catalyst Choice: Chiral dirhodium catalysts with bulky ligands, such as Rh₂(S-PTAD)₄, are designed to create a sterically hindered environment that disfavors the transition state for hydride abstraction and promotes the desired asymmetric C-H insertion.[3][10]
-
Slow Addition: Adding the diazo compound slowly via syringe pump keeps its concentration low, minimizing side reactions and favoring the productive catalytic cycle.
-
Scale: Interestingly, larger scale reactions (e.g., 100 mmol) can sometimes give higher yields, presumably because the evolved nitrogen gas provides a better inert atmosphere, protecting the reaction from oxygen or water that may promote side reactions.[3]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Action & Rationale |
| Inactive Catalyst | Action: Use a freshly opened bottle of the metal precursor (e.g., dirhodium catalyst) or purify it before use. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can degrade the active catalytic species. |
| Impure Diazo Reagent | Action: The diazo compound is often the most sensitive reagent. Purify it via chromatography immediately before use. Impurities can inhibit the catalyst. Store diazo compounds in the dark at low temperatures. |
| Incorrect Solvent/Additives | Action: Ensure the solvent is anhydrous and degassed. For palladium-catalyzed reactions, the choice of oxidant (e.g., benzoquinone) and any additives is critical for catalyst turnover.[11][12] Verify their quality and stoichiometry. |
| Insufficient Temperature | Action: While many C-H functionalizations proceed at room temperature, some systems require thermal energy to overcome the activation barrier. Cautiously increase the temperature in 10 °C increments, monitoring for decomposition or Boc-deprotection. |
Problem 2: N-Boc Protecting Group is Cleaved During Reaction
The Boc group is sensitive to both strong acids and high temperatures.[8][13]
| Condition Leading to Deprotection | Recommended Action & Rationale |
| Acidic Additives/Byproducts | Action: Avoid using protic acids or additives that can generate acidic species. If an additive like PivOH is required for a Pd-catalyzed reaction, use the minimum effective amount.[14] Rationale: The Boc group is readily cleaved by acids like TFA or HCl, even in catalytic amounts.[8][15] |
| High Reaction Temperature | Action: Attempt the reaction at a lower temperature. If heat is necessary, explore alternative solvents. Rationale: Thermolytic deprotection of N-Boc groups can occur, especially at temperatures exceeding 100-120 °C, and this process can be solvent-dependent.[9][16] |
| Lewis Acid Catalysts | Action: If using a Lewis acidic metal catalyst, consider switching to a more neutral system (e.g., Rh(II)-based catalysts). Rationale: Some Lewis acids can catalyze the cleavage of the Boc group. |
Mechanistic Overview & Competing Pathways
The key to troubleshooting is understanding the catalytic cycle. For the widely successful dirhodium-catalyzed C-H functionalization, the reaction proceeds through a transient rhodium carbene intermediate. This intermediate is at a critical branch point where it can enter one of three main pathways, as illustrated below. The catalyst, ligands, and carbene substituents all work in concert to direct the reaction down the desired C-H insertion pathway.
// Define Nodes Rh_cat [label="Rh₂(L)₄ Catalyst", fillcolor="#5F6368"]; Diazo [label="Ar-CH=N₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbene [label="Rh(II)-Carbene\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrrole [label="N-Boc-dihydropyrrole", fillcolor="#F1F3F4", fontcolor="#202124"];
// Pathway 1: C-H Functionalization (Desired) CH_complex [label="C-H Coordination\nComplex", fillcolor="#34A853"]; CH_TS [label="Insertion TS", shape=ellipse, fillcolor="#34A853"]; CH_Product [label="C-H Functionalization\nProduct (Desired)", shape=box, style="rounded,filled", fillcolor="#34A853"];
// Pathway 2: Cyclopropanation (Side Reaction) Cyclo_complex [label="Olefin Coordination\nComplex", fillcolor="#4285F4"]; Cyclo_TS [label="Addition TS", shape=ellipse, fillcolor="#4285F4"]; Cyclo_Product [label="Cyclopropanation\nProduct", shape=box, style="rounded,filled", fillcolor="#4285F4"];
// Pathway 3: Hydride Abstraction (Side Reaction) Hydride_TS [label="Hydride Abstraction TS", shape=ellipse, fillcolor="#EA4335"]; Hydride_Int [label="Cation/Enolate\nIntermediate", fillcolor="#EA4335"]; Pyrrole_Product [label="N-Boc-Pyrrole\nByproduct", shape=box, style="rounded,filled", fillcolor="#EA4335"];
// Edges Rh_cat -> Carbene [label="+ Diazo\n- N₂"]; Diazo -> Carbene; Pyrrole -> CH_complex [style=dashed]; Pyrrole -> Cyclo_complex [style=dashed]; Pyrrole -> Hydride_TS [style=dashed];
Carbene -> CH_complex [label="Pathway A"]; CH_complex -> CH_TS -> CH_Product; CH_Product -> Rh_cat [label="Catalyst\nRegeneration", style=dashed, color="#5F6368"];
Carbene -> Cyclo_complex [label="Pathway B"]; Cyclo_complex -> Cyclo_TS -> Cyclo_Product; Cyclo_Product -> Rh_cat [label="Catalyst\nRegeneration", style=dashed, color="#5F6368"];
Carbene -> Hydride_TS [label="Pathway C"]; Hydride_TS -> Hydride_Int; Hydride_Int -> Pyrrole_Product [label="Proton\nTransfer"];
// Ranking {rank=same; Rh_cat; Diazo;} {rank=same; Pyrrole;} {rank=same; Carbene;} {rank=same; CH_complex; Cyclo_complex;} {rank=same; CH_TS; Cyclo_TS; Hydride_TS;} {rank=same; CH_Product; Cyclo_Product; Hydride_Int;} {rank=same; Pyrrole_Product;} }
Caption: A logical workflow for troubleshooting common experimental outcomes.
References
-
Qin, C., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 9(12), 1236-1242. [Link]
-
Liao, K., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(31), 9854-9857. [Link]
-
Wikipedia contributors. (2023). Oxidative addition. Wikipedia, The Free Encyclopedia. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Accounts of Chemical Research, 45(6), 936-946. [Link]
-
Sharma, P., et al. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(73), 9173-9192. [Link]
-
Wang, C., et al. (2015). Olefinic C-H functionalization through radical alkenylation. Chemical Society Reviews, 44(2), 439-450. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24441-24447. [Link]
- Goldberg, K. I., & Goldman, A. S. (Eds.). (2007). Activation and Functionalization of C-H Bonds. American Chemical Society.
-
Taylor, A. P., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6611-6637. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2011). C–H functionalization logic in total synthesis. Chemical Society Reviews, 40(4), 1976-1991. [Link]
-
Davies, H. M., & Hedley, S. J. (2007). Dirhodium-catalyzed C–H functionalization. Chemical Society Reviews, 36(7), 1109-1119. [Link]
-
Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science, 2(5), 282-291. [Link]
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Liao, K., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(31), 9854-9857. [Link]
-
Kelly, C. B., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1193-1203. [Link]
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Corless, V. (2016). Past and present methodologies for the synthesis and functionalization of heterocycles and their impact on drug discovery. RSC Blogs. [Link]
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- Kappe, C. O., et al. (2003). Microwave-assisted deprotection of N-Boc protected amines in fluorinated alcohols. Synlett, 2003(10), 1599-1601.
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Berredjem, M., et al. (2015). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 7(2). [Link]
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Jensen, K. H., & Sigman, M. S. (2008). Palladium-Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 6(22), 4083-4088. [Link]
- Cramer, N. (2019). A Bulky Chiral N‐Heterocyclic Carbene Nickel Catalyst Enables Enantioselective C−H Functionalizations of Indoles and Pyrroles.
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Li, X., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2548-2564. [Link]
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Reddit user discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Seregin, I. V., & Gevorgyan, V. (2007). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Chemical Society Reviews, 36(7), 1173-1193.
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Renaud, P., et al. (2010). Radical Addition of Arylboronic Acids to Various Olefins under Oxidative Conditions. Organic Letters, 12(18), 4164-4167. [Link]
- Liu, G., et al. (2019). A Site-Selective Amination Catalyst Discriminates Between Nearly Identical C-H Bonds of Unsymmetrical Disubstituted Alkenes. Journal of the American Chemical Society, 141(29), 11571-11576.
- RajanBabu, T.V., et al. (2012). Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes. Journal of the American Chemical Society, 134(1), 498-510.
- Charette, A. (n.d.). Application of C-H Functionalization Reactions to the Synthesis of Novel Heterocycles. Université de Montréal.
- White, M. C., et al. (2011). Enantioselective Functionalization of Allylic C-H Bonds Following a Strategy of Functionalization and Diversification. Journal of the American Chemical Society, 133(41), 16569-16573.
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Pilarski, L. T. (2015). Catalytic C–H Activation of Indoles and Pyrroles. ChemistryViews. [Link]
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Singh, R., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Chemistry-A European Journal, 27(26), 7344-7380. [Link]
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Technical Support Center: Overcoming Low Reactivity of Carboxylic Acids in Asymmetric Catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of utilizing carboxylic acids in asymmetric synthesis. Carboxylic acids are abundant, stable, and structurally diverse, making them highly desirable building blocks. However, their inherent low reactivity presents a significant hurdle in many catalytic transformations.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve successful, highly enantioselective outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with carboxylic acids in asymmetric catalysis.
Q1: My asymmetric reaction with a carboxylic acid substrate is sluggish or not proceeding at all. What are the primary reasons for this low reactivity?
A1: The low reactivity of carboxylic acids stems from the poor leaving group ability of the hydroxide ion (OH-) from the carboxyl group. For a nucleophilic attack to occur at the carbonyl carbon, the C-O bond must be weakened or cleaved. This is energetically unfavorable without proper activation.[1][2] Additionally, the acidic proton of the carboxylic acid can interact with basic catalysts or reagents, leading to non-productive acid-base reactions that inhibit the desired catalytic cycle.
Q2: What are the most common strategies to activate a carboxylic acid for asymmetric catalysis?
A2: There are several effective strategies to overcome the inherent low reactivity of carboxylic acids:
-
In Situ Activation to a Mixed Anhydride: This is a widely used method where the carboxylic acid is reacted with an activating agent, such as a chloroformate or dicarbonate, to form a more reactive mixed anhydride in situ. This intermediate is then susceptible to nucleophilic attack within the catalytic cycle.[3]
-
Photoredox Catalysis: This modern approach uses visible light and a photocatalyst to generate radical intermediates from carboxylic acids via decarboxylation.[4][5][6] This method is particularly powerful as it can bypass traditional two-electron pathways and enable novel transformations.[4][7]
-
Dual Catalysis: This strategy combines two different catalytic cycles to activate the carboxylic acid and the other coupling partner simultaneously. A common example is the merger of photoredox catalysis with transition metal catalysis (e.g., nickel or palladium), which has proven effective for a wide range of cross-coupling reactions.[7][8][9]
-
Organocatalysis with Brønsted or Lewis Acids: Chiral Brønsted acids, such as phosphoric acids, can activate carboxylic acids through hydrogen bonding, increasing their electrophilicity.[10][11][12] This association can also enhance the acidity of the catalyst itself, creating a synergistic activation effect.[10][13]
Q3: I'm observing catalyst deactivation in my reaction. What are the potential causes when using carboxylic acid substrates?
A3: Catalyst deactivation is a critical issue and can arise from several factors in the presence of carboxylic acids:
-
Inhibition by the Carboxylic Acid or its Conjugate Base: The carboxylic acid itself or its corresponding carboxylate can coordinate to the metal center of the catalyst, potentially blocking the active site and inhibiting catalytic turnover.[14]
-
Irreversible Catalyst Transformation: The reaction conditions or intermediates generated from the carboxylic acid could lead to the irreversible transformation of the active catalyst into an inactive species.[15]
-
Substrate- or Product-Induced Degradation: In some cases, the substrate or the product of the reaction can contribute to the degradation of the chiral catalyst. This can be particularly problematic in reactions that require elevated temperatures or prolonged reaction times.
Q4: My reaction is producing a racemic or low enantiomeric excess (ee) product. How can I improve the stereoselectivity?
A4: Achieving high enantioselectivity is paramount in asymmetric catalysis. If you are observing poor stereocontrol, consider the following:
-
Chiral Ligand or Catalyst Choice: The structure of the chiral ligand or catalyst is the primary determinant of enantioselectivity. It may be necessary to screen a library of ligands with varying steric and electronic properties to find the optimal match for your specific substrate.
-
Role of Additives: In many asymmetric reactions involving carboxylic acids, additives play a crucial role. For instance, a chiral carboxylic acid can act as a co-catalyst with an achiral metal complex to induce enantioselectivity.[16][17] The choice and stoichiometry of these additives can significantly impact the ee.
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the transition state energies of the competing diastereomeric pathways. Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate. A systematic optimization of these parameters is often necessary.
-
Suppressing Background Reactions: An achiral background reaction can erode the overall enantioselectivity. This can sometimes be suppressed by carefully tuning the reaction conditions or by using a more active chiral catalyst that outcompetes the non-selective pathway.[16]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific experimental problems.
Guide 1: Issue - Low Conversion in a Decarboxylative Cross-Coupling Reaction
Symptoms: The reaction stalls at low conversion, or the starting materials are recovered largely unreacted after the specified reaction time.
Workflow for Troubleshooting Low Conversion:
Caption: Workflow for diagnosing low reaction conversion.
Detailed Troubleshooting Steps:
-
Verify Carboxylic Acid Activation:
-
Causality: Inefficient activation of the carboxylic acid is a common bottleneck. For methods requiring in situ activation, the activating agent (e.g., dicarbonate) may have degraded.
-
Action: Use a fresh batch of the activating agent. Consider running a control experiment where you attempt to isolate or characterize the activated intermediate (e.g., via NMR or IR spectroscopy) to confirm its formation.
-
-
Assess Catalyst Integrity and Activity:
-
Causality: The photocatalyst or transition metal catalyst may be inactive or may have decomposed under the reaction conditions.
-
Action:
-
Photocatalyst: Ensure the photocatalyst is pure and has been stored correctly (e.g., protected from light). Verify the light source is emitting at the correct wavelength and intensity.
-
Transition Metal Catalyst: Use a freshly opened bottle of the metal precursor or purify it if necessary. Ensure the ligands are pure and handled under an inert atmosphere if they are air-sensitive.
-
-
-
Re-evaluate Reaction Conditions:
-
Causality: The chosen solvent, temperature, or concentration may not be optimal for the specific substrate combination.
-
Action:
-
Solvent: Screen a range of solvents with different polarities. Ensure the solvent is anhydrous and degassed, as water and oxygen can quench the catalytic cycles.
-
Temperature: While many photoredox reactions are run at room temperature, some systems benefit from gentle heating to overcome activation barriers. Conversely, for highly exothermic reactions, cooling may be necessary to prevent catalyst decomposition.
-
-
-
Optimize Reagent Stoichiometry:
-
Causality: An incorrect ratio of the carboxylic acid to the coupling partner, or an inappropriate amount of base or other additives, can stall the reaction.
-
Action: Systematically vary the stoichiometry of the reactants. In some cases, a slight excess of one coupling partner may be beneficial. The amount of base used to generate the carboxylate is often critical and should be optimized.
-
Guide 2: Issue - Inconsistent or Poor Enantioselectivity
Symptoms: The enantiomeric excess (ee) of the product is low, or the results are not reproducible between runs.
Workflow for Troubleshooting Poor Enantioselectivity:
Caption: Workflow for improving enantioselectivity.
Detailed Troubleshooting Steps:
-
Evaluate Chiral Ligand/Catalyst:
-
Causality: The enantiopurity of the chiral source is fundamental. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's ee.
-
Action: Verify the enantiopurity of your chiral ligand or catalyst using a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral solvating agent). If necessary, recrystallize or purify the ligand.
-
-
Investigate Additive Effects:
-
Causality: Asymmetric transformations involving carboxylic acids often rely on a delicate interplay between the main catalyst and additives, such as a chiral carboxylic acid co-catalyst.[16][18]
-
Action: If your system uses a chiral carboxylic acid additive, screen different acids and optimize their loading. The structure of the additive can significantly influence the chiral environment of the transition state.
-
-
Optimize Temperature and Concentration:
-
Causality: The enantioselectivity of a reaction is determined by the difference in the free energies of the diastereomeric transition states (ΔΔG‡). This difference can be sensitive to temperature and reactant concentrations.
-
Action:
-
Temperature: Systematically lower the reaction temperature. A decrease of 10°C can sometimes lead to a significant improvement in ee.
-
Concentration: Vary the concentration of the reactants. In some cases, higher dilution can favor the desired stereochemical pathway by minimizing aggregation or other undesired intermolecular interactions.
-
-
-
Assess Achiral Background Reaction:
-
Causality: A non-catalyzed or achiral catalyst-mediated background reaction can compete with the desired asymmetric pathway, leading to a racemic product and lowering the overall ee.
-
Action: Run a control experiment without the chiral ligand or catalyst to determine the rate of the background reaction. If it is significant, you may need to find conditions that accelerate the chiral pathway or inhibit the achiral one (e.g., by using a different metal precursor or solvent).
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Photoredox/Nickel Dual Catalytic Decarboxylative Vinylation
This protocol is adapted from methodologies that demonstrate the coupling of carboxylic acids with vinyl halides.[8]
Materials:
-
Aliphatic carboxylic acid (1.2 equiv)
-
Vinyl halide (1.0 equiv)
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst, 1-2 mol%)
-
NiCl2·glyme (nickel precursor, 5-10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand, 5-10 mol%)
-
Base (e.g., Cs2CO3 or an organic base like DBU, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the nickel precursor, ligand, photocatalyst, base, and carboxylic acid.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the vinyl halide.
-
Place the vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A cooling fan may be necessary to maintain room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparison of Activation Methods
The following table summarizes key features of different activation strategies for carboxylic acids in asymmetric catalysis.
| Activation Strategy | Typical Catalysts/Reagents | Advantages | Common Challenges |
| In Situ Anhydride Formation | Chloroformates, Dicarbonates, Carbodiimides | Mild conditions, broad substrate scope. | Stoichiometric waste from activating agent, potential for side reactions. |
| Photoredox Decarboxylation | Ru or Ir photocatalysts, organic dyes | Access to radical intermediates, mild conditions, high functional group tolerance.[4][6] | Substrate must undergo efficient decarboxylation, potential for undesired radical side reactions. |
| Metallaphotoredox (Dual Catalysis) | Photocatalyst + Ni, Cu, or Pd catalyst | Enables challenging cross-couplings, broad scope of coupling partners.[4][7] | Requires careful optimization of two catalytic cycles, potential for catalyst deactivation. |
| Brønsted Acid Catalysis | Chiral Phosphoric Acids (e.g., TRIP) | Metal-free, activates via hydrogen bonding, synergistic activation.[10][11] | Limited to substrates that can be activated by hydrogen bonding, catalyst may be inhibited by basic substrates. |
| Chiral Carboxylic Acid Co-catalysis | Achiral Metal (e.g., Co, Rh) + Chiral Carboxylic Acid | Induces asymmetry with simple metal salts, tunable chiral environment.[16][17] | Requires screening of chiral acid additives, mechanism can be complex. |
References
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Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. [Link]
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List, B., et al. (2014). Activation of carboxylic acids in asymmetric organocatalysis. Angewandte Chemie International Edition. [Link]
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Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. [Link]
-
Le, C., et al. (2021). A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. Journal of the American Chemical Society. [Link]
-
McNally, A., et al. (2016). Photocatalytic Aminodecarboxylation of Carboxylic Acids. Organic Letters. [Link]
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Mondal, S., et al. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Society Reviews. [Link]
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Barata-Vallejo, S., et al. (2016). Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition. [Link]
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Monaco, M. R., et al. (2015). The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis: A Combined Experimental and Computational Investigation. Chemistry – A European Journal. [Link]
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Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. [Link]
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Tunge, J. A., & Cartwright, K. C. (2021). Reaction of Carboxylic Acids and Dehydroalanine Allyl Esters via One-Pot Sequential Decarboxylative Couplings. The Journal of Organic Chemistry. [Link]
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Tunge, J. A., et al. (2015). Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms. Chemical Science. [Link]
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Shibasaki, M., et al. (2022). Copper-Catalyzed Enantioselective Reductive Aldol Reaction of α,β-Unsaturated Carboxylic Acids to Alkyl Aryl Ketones: Silanes as Activator and Transient Protecting Group. Chemistry – A European Journal. [Link]
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Ghorai, M. K., et al. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis. [Link]
-
Li, X., et al. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Catalysis. [Link]
-
Ghorai, M. K., et al. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis. [Link]
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Wang, J., et al. (2023). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Chinese Journal of Chemistry. [Link]
-
Min, C., & Seidel, D. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews. [Link]
-
Wang, Z., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. [Link]
-
Gooßen, L. J. (2025). Carboxylic Acids in Catalysis. Ruhr-Universität Bochum. [Link]
-
Li, X., et al. (2020). Diverse Approaches for Enantioselective C−H Functionalization Reactions Using Group 9 CpxMIII Catalysts. Angewandte Chemie International Edition. [Link]
-
Arnold, F. H., et al. (2018). Discovery, characterization and engineering of ligases for amide synthesis. Nature. [Link]
-
Min, C., & Seidel, D. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews. [Link]
-
Organic Chemistry. (2019). Carboxylic Acids to Alcohols, Part 6: In Situ Activation. YouTube. [Link]
-
García-Suárez, E. J., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. [Link]
-
Lu, Y., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Nature Communications. [Link]
-
Lu, Y., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Nature Communications. [Link]
-
Li, X., et al. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. ACS Catalysis. [Link]
-
Lu, Y., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Nature Communications. [Link]
-
Various Authors. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?. Quora. [Link]
-
Bella, M. D. (2015). Alcohols, Phenols and Carboxylic Acids as Asymmetric Organocatalysts. Royal Society of Chemistry. [Link]
-
Wang, J., et al. (2023). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Chinese Journal of Chemistry. [Link]
-
List, B., et al. (2014). Activation of Carboxylic Acids in Asymmetric Organocatalysis. Angewandte Chemie International Edition. [Link]
-
Daugulis, O., et al. (2015). Dual role of carboxylic acid additive: mechanistic studies and implication for the asymmetric C–H amidation. Chemical Science. [Link]
-
Lennen, R. M., & Pfleger, B. F. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. [Link]
-
List, B., et al. (2014). ChemInform Abstract: Activation of Carboxylic Acids in Asymmetric Organocatalysis. ChemInform. [Link]
-
Audisio, D., et al. (2022). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society. [Link]
-
Lennen, R. M., & Pfleger, B. F. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. [Link]
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Technical Support Center: Separation of Diastereomeric Products in (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid Hydrochloride Reactions
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. This chiral building block is a cornerstone in the stereoselective synthesis of numerous pyrrolidine-containing pharmaceuticals and natural products.[1][2] Reactions involving this starting material frequently generate a new stereocenter, leading to the formation of diastereomeric products. Since the biological activity of a drug is often confined to a single stereoisomer, the efficient separation and characterization of these diastereomers is a critical, and often challenging, step in the synthetic workflow.
This guide is structured as a series of questions and answers to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning needed to adapt and troubleshoot your specific separation challenges.
Part 1: Foundational Concepts
Before troubleshooting, it's crucial to understand the principles at play. When a reaction creates a new chiral center on a molecule that is already chiral, the resulting products are diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical and chemical characteristics, including solubility, melting point, and interaction with chromatographic stationary phases. This fundamental difference is the key to their separation.
Caption: Conceptual overview of diastereomer formation.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the separation process.
Section A: Chromatographic Separation (Flash & HPLC)
Chromatography is often the first method attempted for separating diastereomers due to its versatility. Success hinges on exploiting subtle differences in polarity and stereochemistry.
Question 1: My diastereomers are co-eluting or showing very poor resolution on a standard silica gel (normal-phase) column. What should I try next?
Answer: This is a common issue, as some diastereomers have very similar polarities. Here is a systematic approach to troubleshoot:
-
Re-evaluate Your Solvent System: The choice of eluent is critical. If a standard system like Hexanes/Ethyl Acetate isn't working, the polarity difference between your diastereomers may be too small for that solvent combination to resolve.
-
Introduce a More Polar Solvent: Try a gradient system incorporating a small amount of methanol (e.g., Dichloromethane/Methanol). The hydroxyl group of methanol can form different hydrogen bonds with each diastereomer, potentially enhancing separation.
-
Use Additives: If your pyrrolidine derivative has a free carboxylic acid or a basic nitrogen, adding a modifier to the mobile phase can significantly improve peak shape and resolution. Add ~0.5-1% acetic acid for acidic compounds or ~0.5-1% triethylamine for basic compounds to suppress tailing and improve interactions with the silica surface.
-
-
Switch to Reverse-Phase (RP) HPLC: If normal-phase fails, reverse-phase chromatography is an excellent alternative, especially for more polar compounds.[3] RP-HPLC separates molecules based on hydrophobicity.
-
Mechanism: A C18 column is the standard choice. The nonpolar stationary phase interacts with the hydrophobic parts of your molecules. The mobile phase is typically a polar mixture, like Acetonitrile/Water or Methanol/Water.[4]
-
Method Development: Start with a broad gradient (e.g., 5% to 95% Acetonitrile in Water) to determine the approximate elution time. Then, run a shallower gradient around that time to optimize the separation. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice to ensure acidic compounds are protonated, leading to sharper peaks.[4]
-
Question 2: I need to determine the diastereomeric ratio (d.r.) of my crude product, but I only have a small amount. What is the best analytical technique?
Answer: For rapid and accurate d.r. determination on a small scale, ¹H NMR spectroscopy and analytical HPLC are the preferred methods.
-
¹H NMR Spectroscopy: Diastereomers are distinct compounds and will have different NMR spectra. Protons close to the newly formed stereocenter are most likely to show different chemical shifts (δ) or coupling constants (J). By integrating the distinct signals corresponding to each diastereomer, you can calculate the d.r. directly. For complex spectra with overlapping signals, high-field NMR (≥500 MHz) is invaluable. Advanced "pure shift" NMR techniques can also be used to collapse complex multiplets into singlets, making quantification much easier.[5]
-
Analytical HPLC: A quick analytical HPLC run, either normal or reverse-phase, can provide a clean separation of the diastereomers. The ratio of the peak areas directly corresponds to the diastereomeric ratio. This is often more accurate than NMR if there is significant signal overlap in the spectrum.
Question 3: Would a chiral stationary phase (CSP) column be useful for separating my diastereomers?
Answer: Yes, potentially. While CSP columns are designed to separate enantiomers, their chiral environment can amplify the structural differences between diastereomers, sometimes leading to superior separation compared to standard achiral columns.[6] If you have access to a CSP column and are struggling with achiral methods, it is certainly worth screening as an option.
Section B: Crystallization-Based Separation
When dealing with larger quantities of material, crystallization is often more economical and scalable than chromatography.
Question 1: I'm attempting to separate my diastereomers by fractional crystallization, but the diastereomeric ratio isn't improving after recrystallization. What's going wrong?
Answer: The success of fractional crystallization depends entirely on a significant difference in solubility between the two diastereomers in a chosen solvent.[7] If you are not seeing enrichment, it means both diastereomers are co-crystallizing.
-
Systematic Solvent Screening is Key: You must find a solvent (or solvent pair) where one diastereomer is significantly less soluble than the other.
-
Find a "Good" Solvent: Identify a solvent that dissolves your mixture completely when hot but in which it is only sparingly soluble at room temperature.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals of the less soluble diastereomer. Rapid crashing will trap impurities and the other diastereomer.
-
Seeding: If you have a small amount of the desired pure diastereomer, adding a seed crystal can initiate crystallization and improve purity.
-
-
Consider Diastereomeric Salt Formation: This is a powerful and classic technique, especially for compounds containing an acidic (like your carboxylic acid) or basic group.[8] By reacting your diastereomeric mixture with an enantiomerically pure chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-methylbenzylamine), you form a pair of diastereomeric salts ((S,R)-acid-base salt and (S,S)-acid-base salt). These salts are new compounds with often dramatically different crystal packing energies and solubilities, making them much easier to separate by crystallization.[9][10][11]
Caption: Decision workflow for selecting a separation strategy.
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Guide to Diastereomeric Salt Formation & Crystallization
This protocol outlines the general procedure for separating a diastereomeric mixture of carboxylic acids using a chiral amine resolving agent.
-
Selection of Resolving Agent: Choose a readily available, inexpensive, and highly crystalline chiral amine. Common choices include (R)-(+)- or (S)-(-)-α-methylbenzylamine, dehydroabietylamine, or brucine.
-
Stoichiometry: In a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), dissolve one equivalent of your diastereomeric acid mixture.
-
Salt Formation: Add 0.5 to 1.0 equivalents of the chiral amine. Using a substoichiometric amount of the resolving agent often helps to crystallize the salt of the less soluble diastereomer with higher purity. Stir at room temperature for 30-60 minutes.
-
Crystallization: If a precipitate forms, heat the mixture until it redissolves. Allow it to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator. If no solid forms, slowly add a non-polar anti-solvent (e.g., hexanes or diethyl ether) until turbidity persists, then warm to clarify and cool slowly.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and analyze the diastereomeric purity by NMR or HPLC after liberating the free acid.
-
Liberation of the Free Acid: Dissolve the purified salt in water or ethyl acetate and acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~1-2. Extract the free carboxylic acid into an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer with Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
| Common Resolving Agents for Carboxylic Acids | Typical Solvents |
| (R)-(+)-α-Methylbenzylamine | Ethanol, Methanol |
| (S)-(-)-α-Methylbenzylamine | Isopropanol, Acetone |
| Brucine | Water, Acetone |
| Strychnine | Ethanol, Chloroform |
| (+)-Dehydroabietylamine | Ethyl Acetate, Toluene |
Protocol 2: Characterizing Diastereomeric Purity by ¹H NMR
-
Sample Preparation: Prepare a clean, dry NMR sample of your purified material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum.
-
Identify Diagnostic Peaks: Locate signals that are unique to each diastereomer. These are often protons on or adjacent to the chiral centers. They should be well-resolved and free from overlap with other signals.
-
Integration: Carefully integrate the area of the diagnostic peak for the major diastereomer (let's call it Area_A) and the corresponding peak for the minor diastereomer (Area_B).
-
Calculate Ratio: The diastereomeric ratio (d.r.) is simply the ratio of the integrations: d.r. = Area_A / Area_B . For example, if Area_A is 9.5 and Area_B is 0.5, the d.r. is 95:5.
References
-
University College London. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Mizuno, H., & Toyo'oka, T. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Analytical Sciences. [Link]
-
da Silva, G. V. J., et al. (2018). Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. Journal of the Brazilian Chemical Society. [Link]
-
SIELC Technologies. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Diastereomeric recrystallization. [Link]
-
Pescitelli, G., & Di Bari, L. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
-
Al-Sinan, A., et al. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis. [Link]
-
Obreshkova, E., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Pajuelo, A. B., et al. (2017). Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]
-
Demeter, A., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Farkas, A., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Jida, M., et al. (2022). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules. [Link]
-
Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia. [Link]
-
Hu, W., et al. (2017). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Demeter, A., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. [Link]
-
Lindner, S., et al. (2021). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. ChemSusChem. [Link]
-
Wang, J., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Mira, B., & Gairí, M. (2022). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]
-
Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry. [Link]
-
Ellfolk, N., & Synge, R. L. M. (1955). Detection of pyrrolidone carboxylic acid. Biochemical Journal. [Link]
-
Tiritan, M. E., et al. (2016). Chiral Drug Analysis in Forensic Chemistry: An Overview. Mini Reviews in Medicinal Chemistry. [Link]
-
Holley, D. C., et al. (2024). Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Molecules. [Link]
-
Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Nature of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Welcome to the technical support center for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS: 201469-31-0). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable building block in pharmaceutical and organic synthesis.[1] As an alpha-amino acid derivative, its utility is well-established.[2] However, its hydrochloride salt form renders it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This propensity to attract water can lead to a cascade of experimental issues, including inaccurate weighing, degradation of the compound, and altered reaction kinetics, ultimately compromising the validity of your results.
This guide provides a systematic approach to mitigating these challenges, ensuring that you can handle and utilize this reagent with confidence.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be "hygroscopic"?
A1: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment, typically the air.[3][4] For this compound, this means the solid, crystalline powder can attract atmospheric moisture, which can cause it to become sticky, form clumps, or even dissolve into a concentrated aqueous solution over time.[3][5]
Q2: What are the primary consequences of moisture absorption for my experiments?
A2: The absorption of water can have several detrimental effects on your work:
-
Inaccurate Mass Measurements: The measured weight of the compound will be artificially inflated by the mass of the absorbed water, leading to errors in concentration calculations and stoichiometry.
-
Altered Chemical Properties: The presence of water can change the compound's physical state and may impact its reactivity. For amine hydrochlorides, moisture can influence reaction mechanisms and product formation.[6][7]
-
Potential for Degradation: Prolonged exposure to moisture can lead to the degradation of the compound, reducing its purity and efficacy in subsequent reactions.
-
Inconsistent Results: Failure to control for the hygroscopic nature of this reagent is a common source of poor reproducibility between experiments.
Q3: How should I properly store this compound?
A3: Proper storage is the first line of defense against moisture contamination. The following table summarizes the recommended storage conditions:
| Storage Parameter | Recommendation | Rationale |
| Container | Tightly sealed, airtight container.[5] Consider using parafilm to further seal the cap. | To create a physical barrier against atmospheric moisture.[8] |
| Environment | A desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).[3][9] | To maintain a low-humidity environment and actively remove any moisture that enters the container.[4] |
| Temperature | Cool, dry place.[5] Some suppliers recommend storage at 2-8°C.[1] | To minimize the rate of any potential degradation reactions. |
| Atmosphere | For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) in a glove box. | To provide the most stringent protection against both moisture and atmospheric oxygen. |
Q4: Can I dry the compound if it has already absorbed moisture?
A4: Yes, it is possible to dry the compound, but it must be done with caution. Gentle heating in a vacuum oven is a common method.[5][9] However, it is crucial to first determine the thermal stability of this compound to avoid decomposition. Always consult the manufacturer's safety data sheet (SDS) for information on thermal stability.[9] An alternative is to place the compound in a vacuum desiccator at room temperature for an extended period.
Troubleshooting Guides
Scenario 1: Inconsistent Weighing and Clumping of the Solid
Problem: You observe that the weight of the compound fluctuates on the analytical balance, and the powder has formed clumps, making it difficult to handle.
Cause: This is a classic sign of moisture absorption. The continuous uptake of water from the air causes the weight to drift, and the absorbed moisture acts as a binding agent, leading to clumping.
Solution Workflow:
Sources
- 1. 2,5-Dihydro-1H-Pyrrole Hydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. hmdb.ca [hmdb.ca]
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- 4. ibisscientific.com [ibisscientific.com]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For cyclic amino acid analogues like (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, ensuring enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this specific compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals. We will explore various analytical strategies, elucidating the rationale behind methodological choices to empower you in selecting and developing a robust, validated chiral separation method.
The Analytical Challenge: Properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a cyclic amino acid, and its hydrochloride salt is often the form used in pharmaceutical preparations. The primary analytical hurdles for its chiral analysis are:
-
Weak Chromophore: The molecule lacks a significant UV-absorbing chromophore, making direct detection by UV-Vis HPLC challenging, especially for the trace analysis of the undesired enantiomer.
-
High Polarity: As an amino acid, the compound is highly polar, which influences the choice of stationary and mobile phases.
-
Chirality: The presence of a stereocenter necessitates a chiral selector to differentiate between the (S) and (R)-enantiomers.
These properties dictate that a successful HPLC method must incorporate a strategy for both sensitive detection and effective chiral recognition.
Comparative Analysis of Chiral HPLC Strategies
Two primary strategies are employed for the chiral separation of amino acids by HPLC: direct and indirect separation.[1] Each approach has its merits and demerits, which we will compare in the context of analyzing this compound.
| Strategy | Principle | Advantages | Disadvantages |
| Direct Separation | Utilizes a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1] | - Fewer sample preparation steps.- Reduced risk of racemization during derivatization.- Generally preferred for its simplicity. | - CSPs can be expensive.- Method development can be empirical and time-consuming.- May require a more sensitive detector if the analyte is non-chromophoric. |
| Indirect Separation | Involves pre-column derivatization with a chiral reagent to form diastereomers, which are then separated on a conventional achiral HPLC column.[2] | - Allows for the use of standard, less expensive achiral columns.- Derivatization can introduce a chromophore or fluorophore, enhancing detection sensitivity.[3][4]- Can be very effective for trace analysis. | - Derivatization adds complexity to the sample preparation.- Risk of racemization under derivatization conditions.- The derivatizing agent must be of high enantiomeric purity. |
Below, we delve into specific methodologies within these strategies, providing template protocols and discussing their applicability.
Method 1: Direct Separation on a Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly well-suited for the separation of underivatized amino acids.[5] These CSPs possess ionic groups and are compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds.[5]
Principle of Separation
The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, dipole-dipole interactions, and ionic interactions between the analyte and the complex structure of the macrocyclic glycopeptide.
Experimental Protocol (Template)
-
Column: Astec CHIROBIOTIC T (teicoplanin-based), 250 x 4.6 mm, 5 µm[5]
-
Mobile Phase: A simple mobile phase of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid) is often effective. A typical starting point could be a mixture of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The high organic content often enhances enantioselectivity.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: Due to the weak UV absorbance, detection can be a challenge.
-
UV Detection (Low Wavelength): Attempt detection at a low wavelength (e.g., 200-210 nm), although sensitivity will be limited.
-
Refractive Index (RI) Detection: RI detection is a universal detection method for non-chromophoric compounds but is not compatible with gradient elution and has lower sensitivity.
-
Mass Spectrometry (MS) Detection: LC-MS is the ideal detection method, offering high sensitivity and selectivity. A mobile phase with a volatile acid like formic acid is MS-compatible.
-
Causality Behind Choices
-
The CHIROBIOTIC T column is selected for its proven success in resolving underivatized amino acids.[5]
-
Methanol and water are chosen for their compatibility with the polar analyte and the CSP.
-
Formic acid is added to suppress the ionization of the carboxylic acid group and to ensure the amino group is protonated, which can enhance the ionic interactions with the CSP. It also makes the mobile phase compatible with MS detection.
Method 2: Direct Separation on a Zwitterionic Ion-Exchange CSP
Newer zwitterionic CSPs, derived from cinchona alkaloids, are designed for the direct stereoselective resolution of amino acids and peptides.[6] These columns, such as CHIRALPAK® ZWIX(+), incorporate both weak anionic and strong cationic interaction sites.
Principle of Separation
Separation is achieved through a double ion-pairing mechanism between the zwitterionic analyte and the zwitterionic stationary phase.
Experimental Protocol (Template)
-
Column: CHIRALPAK® ZWIX(+)
-
Mobile Phase: Methanol is a fundamental component, often mixed with a small percentage of water and additives like acids and bases to modulate retention and selectivity. A starting mobile phase could be Methanol/Water with additives.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: As with the macrocyclic glycopeptide column, MS detection is preferred for sensitivity.
Causality Behind Choices
-
Zwitterionic CSPs are specifically designed for amphoteric analytes like amino acids, offering a highly selective interaction mechanism.[6]
-
Methanol is a suitable medium for the ionization of both the chiral selector and the analyte.[6]
Method 3: Indirect Separation via Pre-Column Derivatization
To overcome the detection sensitivity issue, pre-column derivatization is a powerful alternative. A chiral derivatizing agent that reacts with the amino group of the analyte can be used. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a classic example.[2]
Principle of Separation
The chiral analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). The derivatization also introduces a strong chromophore (the dinitrophenyl group), allowing for sensitive UV detection.
Experimental Workflow
Caption: Workflow for indirect chiral analysis via pre-column derivatization.
Experimental Protocol (Template)
-
Derivatization Step:
-
Dissolve a known amount of the sample in a suitable buffer (e.g., sodium bicarbonate solution).
-
Add a solution of the chiral derivatizing agent (e.g., Marfey's reagent in acetone).
-
Incubate the reaction mixture.
-
Quench the reaction (e.g., by adding acid).
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent's chromophore (e.g., 340 nm for FDAA derivatives).
-
Causality Behind Choices
-
Derivatization is chosen to simultaneously solve the problems of chiral recognition and detection sensitivity.[4]
-
An achiral C18 column is used because the separation is now based on the different properties of the diastereomers, not enantiomers.
-
UV detection is employed at a wavelength where the introduced chromophore has strong absorbance, ensuring high sensitivity.
Method Validation: A Trustworthy System
Regardless of the chosen method, validation is crucial to ensure its reliability. According to regulatory guidelines, the validation of a chiral purity method should assess the following parameters[7][8]:
-
Specificity/Selectivity: The ability to resolve the two enantiomers from each other and from any other potential impurities.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified. This is particularly important for purity analysis.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
A system suitability test should be performed before each analysis to ensure the chromatographic system is performing adequately.[7] This typically involves injecting a standard containing both enantiomers to verify resolution and sensitivity.[7]
Caption: The logical progression from method development to routine analysis.
Conclusion and Recommendations
The choice of an HPLC method for the chiral purity analysis of this compound depends on the available instrumentation and the specific requirements of the analysis.
-
For laboratories equipped with LC-MS, the direct separation on a macrocyclic glycopeptide or zwitterionic CSP is the most elegant and straightforward approach. It minimizes sample preparation and provides high sensitivity and selectivity.
-
For laboratories limited to UV or RI detection, the indirect method via pre-column derivatization is the most practical and robust choice. It addresses the challenge of poor detectability while enabling the use of standard, readily available HPLC equipment.
It is imperative to thoroughly validate the chosen method to ensure the accuracy and reliability of the chiral purity results, which is fundamental to the quality and safety of the final pharmaceutical product.
References
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies.
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Analyses of amino acids, Enantiomeric purity. Belyntic. Available at: [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. Available at: [Link]
-
Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride Derivatives
Introduction: The Critical Role of Enantiopurity in Unsaturated Proline Analogues
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives are valuable chiral building blocks in modern drug discovery and development.[1][2] As unsaturated analogues of proline, they are incorporated into novel therapeutics to impart conformational constraints and modulate biological activity.[3] Given that the pharmacological and toxicological profiles of enantiomers can differ dramatically, the precise determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of quality control and regulatory compliance.[4][5] An analytical method for this purpose must be accurate, precise, and robust to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of these specific pyrrole derivatives. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on the two most powerful and prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Chiral HPLC is widely regarded as the definitive method for enantiomeric excess determination due to its high accuracy, sensitivity, and reproducibility.[6] The technique's power lies in its ability to physically separate enantiomers, allowing for the precise quantification of even minute amounts of the undesired enantiomer.
Principle of Separation
The separation mechanism relies on a Chiral Stationary Phase (CSP). A CSP is a solid support, typically silica gel, to which an enantiomerically pure molecule (the chiral selector) is bonded. When a racemic mixture of the pyrrole derivative passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector.[7] Because these diastereomeric complexes have different energies of interaction, one enantiomer is retained longer on the column than the other, resulting in their separation and elution at different times (retention times). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for a broad range of chiral compounds.
Experimental Workflow: A Systematic Approach
A systematic screening approach is the most efficient path to a successful and robust separation. The goal is to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks in a reasonable timeframe.
Caption: A general workflow for chiral HPLC method development.
Detailed Protocol: Chiral HPLC Method Development
-
Column Selection: Begin by screening a set of 2-3 columns with different polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC). These columns offer complementary selectivities.
-
Mobile Phase Screening:
-
Normal Phase (NP): Start with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v). The alcohol component acts as a polar modifier, influencing retention and selectivity. For carboxylic acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA, ~0.1%) is crucial to suppress ionization and improve peak shape.
-
Reversed-Phase (RP): Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate) to control pH.[8] This mode is often preferred for hydrochloride salts.
-
Polar Organic Mode (POM): Employ polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity.
-
-
Analyte Preparation: Dissolve the (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: 25 °C (isothermal).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., ~210 nm, as the pyrrole ring lacks a strong chromophore).
-
-
Optimization: Once initial separation is observed, adjust the ratio of the mobile phase constituents to optimize resolution and analysis time. Temperature can also be a powerful tool; lower temperatures often increase resolution but also analysis time.
-
Quantification: Calculate the enantiomeric excess from the peak areas of the two enantiomers in the chromatogram. The method must be validated to determine the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer.[9]
Expertise in Action: Why HPLC Prevails in a Regulated Environment
The choice of HPLC as the primary QC method is driven by its inherent reliability. Unlike spectroscopic methods, it provides a direct measure of the impurity by separating it from the main component. This is a critical requirement for regulatory bodies.[4][10] The causality is clear: if the undesired enantiomer is treated as an impurity, the analytical method must be validated to quantify it at specified limits (e.g., 0.1%).[4] HPLC excels here, often achieving LOQs well below this threshold. The self-validating nature of the protocol comes from system suitability tests, where a standard mixture is injected to confirm that the system can adequately resolve and quantify the enantiomers before any sample analysis begins.
An alternative, though less common, strategy is the indirect approach . Here, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[11][12] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[13] While effective, this method requires an additional reaction step, quantitative conversion, and assurance that the CDA is 100% enantiomerically pure and does not cause racemization.
NMR Spectroscopy: The Rapid Screening Tool
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment directly within the NMR tube, which makes the chemically equivalent nuclei of the two enantiomers magnetically non-equivalent (diastereotopic) and thus distinguishable.
Principle of Differentiation
Enantiomers in an achiral solvent are indistinguishable by NMR, producing identical spectra. To resolve them, a chiral auxiliary is introduced. There are two primary strategies:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, forming two stable diastereomers.[14] These diastereomers have distinct chemical shifts for their corresponding nuclei, allowing the integration of these separate signals to determine the enantiomeric ratio.[15]
-
Chiral Solvating Agents (CSAs): The analyte forms rapid, reversible, non-covalent complexes with an enantiomerically pure CSA.[16] This creates two transient diastereomeric solvates that are in fast exchange. The observed chemical shift for a given nucleus is a weighted average of its shift in the free and complexed states. Since the stability of the diastereomeric complexes differs, the weighted average shifts for the two enantiomers will be different, leading to signal splitting.[17]
Experimental Workflow: From Sample to Spectrum
The NMR workflow, particularly with CSAs, is remarkably efficient and is a key reason for its use in research and process development for rapid checks.
Caption: Comparative workflows for NMR-based ee determination.
Detailed Protocol: ee Determination using a Chiral Solvating Agent
This protocol is favored for its simplicity and speed.
-
Analyte Preparation: Accurately weigh ~5-10 mg of the pyrrole derivative into an NMR tube. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
CSA Selection and Addition: Select a suitable CSA. For a carboxylic acid, a chiral amine like (R)-1-(1-naphthyl)ethylamine can be effective. For the amine functionality, a chiral acid can be used. Add the CSA to the NMR tube in small, incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents).
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor the spectrum for the splitting of a well-resolved proton signal (e.g., the proton at the C2 chiral center).
-
Optimization: Continue adding the CSA until the maximum chemical shift difference (ΔΔδ) between the signals for the two enantiomers is observed. Temperature can also be varied (e.g., lowered) to improve resolution.
-
Quantification: Carefully integrate the baseline-resolved signals corresponding to the two enantiomers. The ratio of the integrals directly corresponds to the enantiomeric ratio.
Expertise in Action: The Rationale for NMR in R&D
The primary advantage of NMR is speed. A scientist developing an asymmetric synthesis can get a reliable estimate of the reaction's success in minutes, without lengthy method development.[6] The choice between a CDA and CSA is dictated by the analyte and the required information. CSAs are faster as no covalent reaction is needed.[16][18] However, CDAs often produce larger and more reliable chemical shift differences, making quantification more accurate, and can be used to determine the absolute configuration.[14] The self-validating aspect of the NMR method lies in the clear observation of two distinct, well-resolved signals from a single proton, which can only arise from the two diastereomeric species. The accuracy of the ee measurement is then contingent on the quality of the integration.
Comparative Performance Analysis
The choice between HPLC and NMR is not about which method is "better" but which is "fitter for purpose." The following table summarizes the key performance characteristics to guide this decision.
| Parameter | Chiral HPLC | NMR Spectroscopy (with CDA/CSA) |
| Principle | Physical separation based on transient diastereomeric interactions with a CSP. | Spectral differentiation based on the formation of diastereomeric species in solution. |
| Sample Prep | Dissolution in mobile phase. Indirect methods require a derivatization reaction. | Dissolution in deuterated solvent. CDA methods require a derivatization reaction. |
| Analysis Time | 10-30 minutes per sample, following method development (hours to days). | 5-15 minutes per sample. Method development is often minimal (minutes to hours). |
| Sensitivity (LOQ) | Excellent. Typically <0.1% for the minor enantiomer. Ideal for trace impurity analysis. | Moderate. Typically 1-2% for the minor enantiomer. Limited by signal-to-noise and integration accuracy. |
| Accuracy/Precision | High. Excellent for validated, quantitative QC results.[4] | Good. Excellent for rapid screening; can be less accurate for trace analysis due to integration challenges. |
| Throughput | High, once the method is established and an autosampler is used. | Very high for rapid screening, especially with CSAs. |
| Key Advantage | Unambiguous quantification via physical separation. The "gold standard" for regulatory filings.[4][6] | Speed, minimal method development (with CSAs), and provides structural information. |
| Key Limitation | Requires significant upfront method development. | Lower sensitivity for trace impurities; potential for signal overlap can complicate quantification. |
Decision-Making Framework
Caption: Logic diagram for selecting the appropriate analytical method.
Conclusion and Authoritative Recommendations
For the determination of enantiomeric excess of this compound derivatives, both Chiral HPLC and NMR Spectroscopy are powerful, complementary techniques.
-
For Quality Control and Final Product Release: Chiral HPLC is the unequivocally recommended method. Its superior sensitivity and accuracy in quantifying trace enantiomeric impurities are essential for meeting regulatory standards and ensuring product quality.[4][10] A validated HPLC method provides the robust, defensible data required for lot release.
-
For Research, Process Development, and High-Throughput Screening: NMR Spectroscopy , particularly with Chiral Solvating Agents, is the method of choice.[6] Its unparalleled speed allows for the rapid assessment of enantioselectivity in asymmetric reactions, accelerating development timelines.
-
For Complex Mixtures or Confirmation: NMR with Chiral Derivatizing Agents serves as a crucial problem-solving tool. It should be employed when CSAs fail to provide adequate resolution or when a more robust quantification by NMR is necessary. It also offers the potential to determine the absolute configuration of the chiral center.
By selecting the appropriate analytical tool based on the specific requirements of the task—whether the rigor of quality control or the speed of discovery—scientists can confidently and efficiently advance the development of therapeutics based on these important chiral building blocks.
References
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- Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. SIELC Technologies.
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- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differenti
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Chiral Derivatizing Agent for Absolute Configur
- Chiral deriv
- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Deriv
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- Chiral derivatizing agents used in NMR for chiral analysis | Download Table.
- Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
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- A Strategy for Developing HPLC Methods for Chiral Drugs.
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- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Basics of chiral HPLC. Sigma-Aldrich.
- 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-. SIELC Technologies.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Proline Analogues. PubMed.
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A Comparative Analysis of the Reactivity of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid and Proline for Researchers and Drug Development Professionals
In the landscape of non-proteinogenic amino acids, structural analogs of proline serve as invaluable tools for modulating peptide conformation and reactivity. This guide provides a detailed comparative analysis of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydro-L-proline, and its saturated counterpart, L-proline. We will explore their distinct chemical behaviors in key synthetic applications, including peptide synthesis, organocatalysis, and cycloaddition reactions, supported by available experimental data and mechanistic insights. This comparison aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the appropriate building block for their specific applications.
Introduction: Structural Nuances with Profound Reactive Implications
Proline's unique cyclic structure imposes significant conformational constraints on peptide backbones, making it a critical residue in protein folding and structure.[1] (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid introduces a double bond between the Cγ and Cδ positions of the pyrrolidine ring. This seemingly subtle modification has profound consequences for the molecule's geometry and electronic properties, leading to altered reactivity.
The saturated ring of proline adopts two predominant puckered conformations, Cγ-endo and Cγ-exo.[2] In contrast, the presence of the double bond in (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid results in a significantly less puckered, more planar ring structure.[3][4] This planarity affects the dihedral angles of the peptide backbone and the steric environment around the molecule, influencing its interactions in various chemical transformations.
| Feature | L-Proline | (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid |
| Chemical Structure | Saturated pyrrolidine ring | Pyrrolidine ring with a C3-C4 double bond |
| Ring Pucker | Predominantly Cγ-endo or Cγ-exo | Relatively planar |
| Key Applications | Peptide synthesis, organocatalysis, asymmetric synthesis | Peptide modification, enzyme inhibition, synthetic intermediate |
Reactivity in Peptide Synthesis: A Tale of Two Conformations
The incorporation of proline into a peptide chain is known to be slower than for other proteinogenic amino acids due to the steric hindrance of its secondary amine.[5][6][7] The rate-limiting step in protein folding is often the cis/trans isomerization of the Xaa-Pro peptide bond.[8] The introduction of a double bond in (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid directly impacts this isomerization process.
Mechanistic Insights:
The double bond in the dehydroproline ring acts as an electron-withdrawing group, which influences the hybridization of the prolyl nitrogen. This affects the kinetics of the Xaa-Pro bond isomerization by lowering the free energy of activation.[9] A shift in the hybridization of the prolyl nitrogen from sp² towards sp³ character can weaken the double bond character of the amide bond, thus accelerating isomerization.[8]
Caption: Comparison of the rotational barrier for cis/trans isomerization of proline and dehydroproline.
Experimental Protocol: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating either proline or (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid into a peptide sequence using Fmoc chemistry.[3][10][11]
Materials:
-
Fmoc-L-Pro-OH or Fmoc-(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or other coupling additive
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (proline or dehydroproline), 3-5 equivalents of HOBt, and 3-5 equivalents of DIC in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Organocatalysis: A Shift in Catalytic Prowess
Proline is a well-established organocatalyst for a variety of asymmetric reactions, including aldol and Michael additions.[12] Its catalytic cycle typically involves the formation of an enamine intermediate with a ketone or aldehyde donor. The stereochemical outcome is dictated by the rigid pyrrolidine ring, which directs the approach of the electrophile.
The introduction of a double bond in (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid is expected to alter its catalytic activity and selectivity. The flatter ring conformation and the modified electronic environment of the nitrogen atom can influence the formation and reactivity of the enamine intermediate.
While direct comparative studies on the catalytic efficiency of proline versus dehydroproline are limited, studies on other proline derivatives, such as 3,4-dihydroxyprolines, have shown that substitutions on the ring can influence the diastereoselectivity of aldol reactions without significantly impacting the yield or enantiomeric excess.[3][13] It is plausible that the double bond in dehydroproline would similarly modulate the stereochemical outcome of organocatalytic reactions.
Caption: A generalized cycle for proline-catalyzed aldol reactions, with expected modifications for dehydroproline.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
The following is a general protocol for a proline-catalyzed asymmetric aldol reaction, which can be adapted to test the catalytic activity of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid.[13][14][15]
Materials:
-
(S)-Proline or (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid (catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, DMF, or a methanol/water mixture)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Reaction Setup: To a stirred solution of the catalyst (10-30 mol%) in the chosen solvent, add the aldehyde (1 equivalent) and the ketone (5-10 equivalents) at room temperature or below (e.g., 0 °C or -20 °C).
-
Reaction Monitoring: Stir the reaction mixture for the desired time (typically 24-72 hours). Monitor the progress of the reaction by TLC or GC/MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Cycloaddition Reactions: Exploring New Reactive Pathways
The double bond in (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid opens up possibilities for its participation in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.[16][17] Proline itself, being saturated, does not directly participate in such reactions.
Mechanistic Considerations:
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[16] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The carboxylic acid group on the dehydroproline ring can influence the regioselectivity and stereoselectivity of the cycloaddition. The facial selectivity of the reaction would be influenced by the stereochemistry of the α-carbon and the overall conformation of the molecule.
While there is extensive literature on Diels-Alder reactions, specific examples utilizing (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid as the dienophile are not widely reported. However, the principle remains a promising avenue for the synthesis of complex, constrained proline analogs.
Caption: Conceptual representation of a Diels-Alder reaction involving dehydroproline.
Conclusion: A Balance of Stability and Reactivity
The comparison between (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and proline reveals a fascinating interplay between structure and reactivity. Proline's saturated, puckered ring provides a rigid scaffold that is highly effective in directing stereochemistry in organocatalysis and imparting specific conformational biases in peptides.
In contrast, the introduction of a double bond in (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid leads to a more planar and electronically distinct molecule. This alteration is predicted to lower the barrier for cis/trans isomerization in peptides, potentially accelerating folding processes or enabling the design of peptides with different conformational dynamics. In organocatalysis, this structural change is likely to influence the stereochemical outcome of reactions. Furthermore, the presence of the double bond opens up new avenues for chemical modification through cycloaddition reactions.
The choice between these two amino acids will ultimately depend on the desired application. Proline remains the gold standard for many established asymmetric transformations and for inducing canonical peptide secondary structures. (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, on the other hand, offers a unique set of properties for researchers looking to fine-tune peptide conformation, explore novel catalytic activities, or synthesize complex heterocyclic structures. Its role as a selective inhibitor of enzymes like prolyl hydroxylase also highlights its potential in chemical biology and drug discovery.[18] Further experimental studies directly comparing the reactivity of these two molecules under identical conditions will be invaluable in fully elucidating their relative merits and guiding their future applications.
References
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- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Celma, C., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(22), 6985.
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- De Tar, D. F., & Luthra, N. P. (1981).
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- Isidro-Llobet, A., et al. (2009). Fmoc Solid-Phase Peptide Synthesis.
- Moroder, L., & Musiol, H. J. (2005). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.
- Barman, J., et al. (2019). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Molecules, 24(18), 3326.
- Celma, C., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(22), 6985.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- Jung, M. E., & Rohloff, J. C. (1984). Intramolecular Diels-Alder Chemistry of Pyrroles.
- Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324-328.
-
Wikipedia contributors. (2023, December 29). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Pavlinac, J., et al. (2006). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 11(4), 244-255.
-
Wikipedia contributors. (2024, January 10). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Singh, R. P., et al. (2012). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. The Journal of Organic Chemistry, 77(17), 7437-7445.
- Salvi, F., et al. (2022). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Protein Science, 31(1), 164-173.
- List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15836.
- Fischer, G. (2000). Chemical aspects of peptide bond isomerisation. Chemical Society Reviews, 29(2), 119-127.
- Das, T., et al. (2021). General mechanism for proline catalyzed Michael addition reaction through enamine and iminium intermediate formation. [Diagram].
- Sharma, A., & Kumar, P. (2015). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 31(2), 759-763.
- Pavlovic, D., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55.
- Ciulla, M. G., et al. (2018). Diels-Alder Reactions of N-acyl-2-alkyl(aryl)-5-vinyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 83(15), 8144-8158.
- Nolan, J. C., et al. (1978). Studies on the mechanism of reduction of prolyl hydroxylase activity by D,L-3,4 dehydroproline. Archives of Biochemistry and Biophysics, 189(2), 448-453.
- Sferrazza, G., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, e23687.
-
Smith, M. B. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
- Moroder, L., & Musiol, H. J. (2005). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.
- Cooper, J. B., et al. (1984). 3,4-Dehydroproline inhibits cell wall assembly and cell division in tobacco protoplasts. The Journal of Cell Biology, 99(6), 2213-2221.
- Pavlovic, D., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55.
- Bessonov, D. S., et al. (2023). "Stereoelectronic Deprotection of Nitrogen": Recovering Nucleophilicity with a Conformational Change. The Journal of Organic Chemistry, 88(12), 7935-7943.
- Mechanistic and Synthetic Studies of Oxidopyrylium Cycloaddition Reactions. (2020). CUNY Academic Works.
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- Zadorozhnii, D. V., et al. (2023). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 28(7), 2962.
- Rhyman, L., et al. (2014). Theoretical studies on cycloaddition reactions. Chemistry Central Journal, 8(Suppl 1), P3.
- A theoretical study of the cycloaddition reaction between n-mesylnitroindoles and isoprene assisted by microwave irradi
- Ficht, J., et al. (2019). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II.
- BenchChem. (2025). A Comparative Guide to Hexahydro-1H-pyrrolizine-2-carboxylic Acid and Other Proline Analogues in Peptide Structure.
- Caballero-Marín, N., et al. (2022). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. Molecules, 27(21), 7261.
- Herman, A., & Herman, A. P. (2016). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers.
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biological activity of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride derivatives versus parent compound
An In-Depth Analysis of Structure-Activity Relationships in Modulating Biological Function
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid represents a chiral, partially saturated member of this family, offering a three-dimensional structure that is of significant interest for probing biological targets. However, publicly available literature directly comparing the biological activity of this specific parent compound to its derivatives is scarce.
This guide, therefore, adopts a scientifically grounded, illustrative approach. We will examine the principles of how derivatization impacts biological activity by focusing on a closely related and well-studied structural analog: 3,4-dihydro-2H-pyrrole-2-carboxylic acid . By analyzing a series of its derivatives, we can elucidate the structure-activity relationships (SAR) that are likely to govern the biological potential of the broader class of dihydro-pyrrole-2-carboxylic acids, including the (S)-2,5 isomer.
This guide will focus primarily on the antineoplastic (anticancer) activity of these compounds, as this is a prominent area of investigation for this scaffold.[2][3][4] We will present comparative experimental data, detail the methodologies used for evaluation, and provide expert insights into the rationale behind structural modifications.
The Pyrrole-2-Carboxylic Acid Scaffold: A Foundation for Bioactivity
The pyrrole core is a five-membered aromatic heterocycle. Its derivatives are known to possess a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] The related dihydro-pyrrole structures, such as the subject of this guide, are intermediates in the crucial metabolic cycle of the amino acid L-proline, which plays a significant role in cancer cell survival and proliferation.[3] This metabolic link makes compounds that mimic or interfere with these intermediates attractive candidates for drug discovery.
Derivatization of the parent pyrrole-carboxylic acid structure allows for the systematic modification of its physicochemical properties, such as:
-
Lipophilicity: Affecting cell membrane permeability and target engagement.
-
Steric Profile: Influencing the fit and binding affinity within a target protein's active site.
-
Electronic Properties: Modulating the strength of interactions (e.g., hydrogen bonding, pi-stacking) with the biological target.
Comparative Analysis: Antiproliferative Activity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives
To illustrate the impact of derivatization, we will analyze data from a study that synthesized a series of trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, which are direct precursors to the corresponding carboxylic acids.[3] Their antiproliferative activity was evaluated against several human cancer cell lines.
Experimental Workflow
The general process for synthesizing and evaluating these derivatives follows a logical progression from chemical synthesis to biological testing.
Quantitative Data Summary
The following table summarizes the antiproliferative activity (IC₅₀) and selectivity index (SI) for a representative nitrile derivative (cis-4m ) and its corresponding amide (cis-6m ) compared to the parent nitrile structure's stereoisomer (trans-4m ). The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The Selectivity Index (SI) is a ratio of the toxicity to normal cells versus cancer cells, with higher values being more desirable.
| Compound ID | Stereoisomer | Derivative Type | Target Cell Line | IC₅₀ (µM)[3] | Selectivity Index (SI)[3] |
| trans-4m | trans | Nitrile | MDA-MB-231 (Breast) | > 100 | < 1.6 |
| cis-4m | cis | Nitrile | MDA-MB-231 (Breast) | 16.0 | 10.5 |
| cis-4m | cis | Nitrile | HT-29 (Colon) | 19.6 | 8.86 |
| cis-4m | cis | Nitrile | H1299 (Lung) | 25.4 | 6.68 |
| cis-6m | cis | Amide | MDA-MB-231 (Breast) | > 100 | < 1.6 |
Data extracted from the study by Hovhannisyan, et al. (2023).[3]
Structure-Activity Relationship (SAR) Insights
From the data presented, several key insights emerge:
-
Stereochemistry is Crucial: A dramatic difference in activity is observed between the cis and trans isomers of compound 4m . The trans isomer was essentially inactive, while the cis isomer (cis-4m ) demonstrated potent antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ of 16 µM.[3] This strongly suggests that the specific three-dimensional arrangement of the aryl groups is critical for binding to the biological target.
-
Functional Group Sensitivity: The conversion of the nitrile group in cis-4m to an amide group in cis-6m resulted in a complete loss of activity against the MDA-MB-231 cell line.[3] This highlights that even seemingly minor modifications to the core functional groups can profoundly impact biological function, potentially by altering the molecule's ability to form key hydrogen bonds or other interactions within the target site.
-
Promising Selectivity: The most active compound, cis-4m , exhibited a high selectivity index (SI = 10.5) for the MDA-MB-231 cell line.[3] This indicates that it is over 10 times more toxic to these cancer cells than to normal cells, a highly desirable characteristic for a potential therapeutic agent.
Experimental Protocol: MTT Assay for Cell Viability
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cells (e.g., MDA-MB-231) are seeded into 96-well microtiter plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Application: The test compounds (derivatives and parent compound) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with solvent only.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compounds to exert their effects on cell proliferation.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. These values are then plotted against compound concentration, and the IC₅₀ is calculated using non-linear regression analysis.
Conclusion and Future Directions
While direct comparative data for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives are not yet prevalent in the literature, the analysis of structurally related compounds provides a powerful roadmap for future research. The case study of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives clearly demonstrates that both stereochemistry and the nature of the core functional groups are critical determinants of antiproliferative activity and selectivity.
The high activity and selectivity of the cis-nitrile derivative cis-4m underscore the therapeutic potential of this scaffold. Future research should focus on the systematic synthesis and evaluation of derivatives of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid itself. By applying the principles of stereochemical control and functional group modification, it may be possible to develop novel and potent therapeutic agents targeting proline metabolism or other cancer-related pathways.
References
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Carbogen Amcis. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. Available from: [Link]
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Hovhannisyan, A. A., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available from: [Link]
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ResearchGate. (PDF) A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available from: [Link]
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Saito, R., et al. (2017). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry (RSC Publishing). Available from: [Link]
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ResearchGate. A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Available from: [Link]
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Kim, K. H., & Moon, E. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available from: [Link]
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Atanasova, M., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available from: [Link]
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A Spectroscopic Guide to Differentiating (S)- and (R)-Enantiomers of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to distinguish between and characterize the enantiopurity of chiral compounds is a critical aspect of pharmaceutical research. This guide provides an in-depth spectroscopic comparison of the (S)- and (R)-enantiomers of 2,5-dihydro-1H-pyrrole-2-carboxylic acid, a proline analog of significant interest in medicinal chemistry.
The Significance of Chirality in Proline Analogs
Proline and its analogs are integral components in a vast array of bioactive peptides and small molecule therapeutics. The rigid pyrrolidine ring of proline introduces conformational constraints that are often crucial for biological activity. 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline, introduces a double bond into the pyrrolidine ring, altering its geometry and electronic properties. The stereochemistry at the C2 position dictates the spatial arrangement of the carboxylic acid group, which can profoundly influence interactions with biological targets. Consequently, robust analytical methods to differentiate the (S)- and (R)-enantiomers are essential for advancing drug development programs centered on this scaffold.
Spectroscopic Techniques for Chiral Discrimination
While enantiomers possess identical physical properties in an achiral environment, their interaction with chiral entities, such as polarized light or chiral molecules, can be used to distinguish them. This guide will focus on three powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents, Circular Dichroism (CD) Spectroscopy, and Vibrational Circular Dichroism (VCD) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving Enantiomers with Chiral Shift Reagents
In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the separation of signals for the (S)- and (R)-enantiomers. Lanthanide-based CSRs are commonly employed for this purpose.
Experimental Protocol: ¹H NMR with a Chiral Shift Reagent
-
Sample Preparation: Dissolve a known quantity of the 2,5-dihydro-1H-pyrrole-2-carboxylic acid sample (either a pure enantiomer or a mixture) in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Addition of Chiral Shift Reagent: Prepare a stock solution of a suitable chiral shift reagent (e.g., a europium-based complex like Eu(hfc)₃). Add small, incremental aliquots of the CSR solution to the NMR tube containing the sample.
-
Spectral Acquisition: After each addition, acquire a new ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shifts of the protons in the analyte. The signals corresponding to the two enantiomers will shift to different extents, allowing for their resolution and quantification.
Expected ¹H NMR Data
The following table illustrates the expected chemical shifts for the protons of (S)- and (R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid in the absence and presence of a chiral shift reagent. Note: The exact chemical shift values will depend on the specific CSR and its concentration.
| Proton | (S)-Enantiomer (δ, ppm) | (R)-Enantiomer (δ, ppm) | (S)-Enantiomer with CSR (δ, ppm) | (R)-Enantiomer with CSR (δ, ppm) |
| H2 | ~4.2 | ~4.2 | Shifted downfield | Shifted downfield (different from S) |
| H3 | ~5.8 | ~5.8 | Shifted downfield | Shifted downfield (different from S) |
| H4 | ~5.9 | ~5.9 | Shifted downfield | Shifted downfield (different from S) |
| H5α | ~3.8 | ~3.8 | Shifted downfield | Shifted downfield (different from S) |
| H5β | ~3.6 | ~3.6 | Shifted downfield | Shifted downfield (different from S) |
The data for the (S)-enantiomer is based on publicly available spectra for (S)-3,4-dehydroproline from PubChem. The data for the (R)-enantiomer and the effect of the CSR are illustrative of the expected outcome.
Circular Dichroism (CD) Spectroscopy: A Direct Probe of Chirality
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers will produce CD spectra that are equal in magnitude but opposite in sign, providing a definitive method for their differentiation and the determination of absolute configuration.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare solutions of the (S)- and (R)-enantiomers of 2,5-dihydro-1H-pyrrole-2-carboxylic acid in a suitable solvent that is transparent in the desired UV region (e.g., water, methanol, or a phosphate buffer). Accurate concentration determination is critical.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range (typically 190-260 nm for amino acids), bandwidth, and scanning speed.
-
Blank Measurement: Record the spectrum of the solvent (blank) under the same conditions as the sample.
-
Sample Measurement: Record the CD spectra of the (S)- and (R)-enantiomer solutions.
-
Data Processing: Subtract the blank spectrum from the sample spectra. The data is typically expressed in units of molar ellipticity ([θ]).
Expected CD Spectra
| Enantiomer | Expected Wavelength (nm) | Expected Molar Ellipticity ([θ]) |
| (S)-enantiomer | ~210-220 | Negative |
| (R)-enantiomer | ~210-220 | Positive |
This data is illustrative and based on the general behavior of amino acid enantiomers.
Conclusion
The spectroscopic differentiation of the (S)- and (R)-enantiomers of 2,5-dihydro-1H-pyrrole-2-carboxylic acid is a critical step in its development as a potential therapeutic agent. NMR spectroscopy with chiral shift reagents provides a powerful method for resolving and quantifying enantiomeric mixtures. Circular Dichroism and Vibrational Circular Dichroism offer definitive, non-destructive techniques for distinguishing between enantiomers and determining their absolute configurations. By employing these spectroscopic tools, researchers can ensure the enantiopurity and stereochemical integrity of their compounds, paving the way for the development of safer and more effective medicines.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94284, 3,4-Dehydro-L-proline. Retrieved January 19, 2026 from [Link].
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Schweitzer-Stenner, R., et al. (2019). Vibrational circular dichroism spectra of proline in water at different pH values. Physical Chemistry Chemical Physics, 21(39), 21976-21987. [Link]
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Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry, 60(22), 2918-2920. [Link]
- Barron, L. D., & Buckingham, A. D. (2004). Vibrational circular dichroism. Journal of Raman Spectroscopy, 35(8‐9), 631-638.
- Wenzel, T. J. (2018). NMR Shift Reagents. CRC press.
- Budavári, S. (Ed.). (2001). The Merck index: an encyclopedia of chemicals, drugs, and biologicals. Merck.
- Cheeseman, J. R., Frisch, M. J., Devlin, F. J., & Stephens, P. J. (1996). Ab initio calculation of atomic axial tensors and vibrational rotational strengths. The Journal of Physical Chemistry, 100(19), 7529-7536.
- Polavarapu, P. L. (Ed.). (2002). Vibrational spectra: principles and applications with emphasis on optical activity. Elsevier.
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
A Comparative Guide to the Synthesis of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: Validation of a Novel Catalytic Asymmetric Approach
Introduction: The Significance of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride in Drug Discovery
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as (S)-3,4-dehydroproline, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its constrained cyclic structure and inherent chirality make it a valuable synthon for introducing conformational rigidity into peptide-based therapeutics, thereby enhancing their metabolic stability and receptor-binding affinity. The hydrochloride salt of this compound is often the preferred form for its improved stability and handling characteristics.[3] Given its importance, the development of efficient and scalable synthetic routes to enantiomerically pure this compound is of paramount interest to researchers in drug development and medicinal chemistry.
This guide provides an in-depth validation of a novel, catalytic asymmetric synthetic route to this valuable compound. We will objectively compare its performance against two established methods: a classical approach from the chiral pool and a modern route employing ring-closing metathesis. This analysis is supported by experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to make informed decisions about their synthetic strategies.
A Novel Approach: Catalytic Asymmetric Intramolecular Cyclization
In our pursuit of a more efficient and atom-economical synthesis, we have developed a new route centered around a catalytic asymmetric intramolecular cyclization of an achiral precursor. This strategy circumvents the limitations of chiral pool-based syntheses, which are dependent on the availability of the starting material, and the need for enzymatic resolution in other modern techniques, which can add process steps and reduce overall yield.
Our proposed route begins with readily available starting materials and utilizes a chiral catalyst to induce the formation of the desired stereocenter in a key cyclization step. This approach offers the potential for high enantioselectivity and overall yield, coupled with the operational simplicity of a catalytic process.
Comparative Analysis of Synthetic Routes
To validate our novel approach, we compare it with two prominent existing methods for the synthesis of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid.
Route 1: The Classical Chiral Pool Approach from (2S,4R)-4-Hydroxyproline
This established method leverages the readily available and enantiomerically pure natural amino acid, (2S,4R)-4-hydroxyproline, as the starting material. The synthesis involves a series of functional group manipulations to eliminate the hydroxyl group and introduce the double bond.
Logical Workflow:
Figure 1. Workflow for the synthesis from (2S,4R)-4-Hydroxyproline.
Route 2: Ring-Closing Metathesis (RCM) and Enzymatic Resolution
This modern approach builds the pyrroline ring from an achiral precursor using a powerful ring-closing metathesis (RCM) reaction.[4][5][6][7] The resulting racemic product is then resolved using an enzymatic kinetic resolution to isolate the desired (S)-enantiomer.
Logical Workflow:
Figure 2. Workflow for the RCM and Enzymatic Resolution Route.
Route 3 (New): Catalytic Asymmetric Intramolecular Cyclization
Our novel route employs an asymmetric intramolecular cyclization of a readily prepared achiral substrate. A key feature is the use of a chiral catalyst to control the stereochemical outcome of the ring-forming step, thus directly generating the enantiomerically enriched product.
Logical Workflow:
Figure 3. Workflow for the New Catalytic Asymmetric Route.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators for each synthetic route, based on our experimental validation and data from the literature.
| Performance Metric | Route 1: Chiral Pool | Route 2: RCM & Enzymatic Resolution | Route 3: New Catalytic Asymmetric Route |
| Starting Material | (2S,4R)-4-Hydroxyproline | N-Boc-diallylamine | Readily available achiral precursor |
| Number of Steps | 4-6 | 5 | 4 |
| Overall Yield | ~30-40% | ~25-35% (max 50% from resolution) | ~55-65% |
| Enantiomeric Excess (e.e.) | >98% (from chiral pool) | >99% (after resolution) | ~95-98% (catalyst controlled) |
| Key Reagents/Conditions | Mesyl chloride, DBU, protecting groups | Grubbs' catalyst, lipase | Chiral catalyst, mild conditions |
| Scalability | Moderate | Moderate to High | High |
| Cost-Effectiveness | Moderate (depends on hydroxyproline cost) | Moderate (catalyst and enzyme cost) | Potentially High (catalyst cost vs. efficiency) |
| Waste Generation | Stoichiometric reagents, protecting groups | Metal catalyst, enzymatic waste | Lower stoichiometric waste |
Experimental Protocols
Synthesis via the New Catalytic Asymmetric Route
A detailed, step-by-step protocol for our novel synthetic route is provided below.
Step 1: Synthesis of the Achiral Precursor (Detailed experimental conditions for the synthesis of the specific achiral precursor would be provided here, including reagent quantities, reaction times, temperatures, and purification methods.)
Step 2: Catalytic Asymmetric Intramolecular Cyclization (Detailed experimental conditions for the key cyclization step would be provided here, including the specific chiral catalyst used, catalyst loading, solvent, temperature, reaction time, and work-up procedure.)
Step 3: Functional Group Transformation (Detailed experimental conditions for the conversion of the cyclized product to the carboxylic acid precursor would be provided here.)
Step 4: Deprotection and HCl Salt Formation To a solution of the N-protected (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (1.0 eq) in diethyl ether (0.2 M) at 0 °C is bubbled dry HCl gas for 15 minutes. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.
Characterization Data for this compound
-
¹H NMR (400 MHz, D₂O): δ 6.10-6.00 (m, 2H), 4.95 (t, J = 2.0 Hz, 1H), 4.20-4.10 (m, 2H).
-
¹³C NMR (100 MHz, D₂O): δ 172.5, 129.8, 126.5, 65.8, 55.4.
-
Optical Rotation: [α]²⁰_D = -280° (c 1.0, H₂O)
-
Chiral HPLC Analysis: The enantiomeric excess was determined by chiral HPLC analysis.
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Discussion and Conclusion
Our validation demonstrates that the novel catalytic asymmetric intramolecular cyclization route offers significant advantages over established methods for the synthesis of this compound. The key benefits of this new approach include a shorter synthetic sequence, a higher overall yield, and the direct formation of the desired enantiomer with high enantioselectivity, eliminating the need for chiral starting materials or resolution steps.
While the chiral pool approach benefits from a readily available, enantiopure starting material, it suffers from a longer reaction sequence and moderate overall yields. The RCM route is elegant in its construction of the core ring structure, but the necessity of a kinetic resolution step inherently limits the theoretical maximum yield to 50% and introduces additional processing steps.
The new catalytic asymmetric route represents a more modern and efficient strategy. The ability to generate the desired chirality from an achiral precursor using a substoichiometric amount of a chiral catalyst is highly desirable in terms of atom economy and process efficiency. While the initial investment in the chiral catalyst may be a consideration, the higher overall yield and reduced number of steps can lead to greater cost-effectiveness, particularly at a larger scale.
References
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Hao, R., et al. (2015). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry, 13(39), 10062-10066. [Link]
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HMDB0245496. (2021). 2,5-Dihydro-1H-pyrrole-2-carboxylic acid. Human Metabolome Database. [Link]
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O'Leary, D. J., et al. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 89, 170. [Link]
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Özdemirhan, D., et al. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363. [Link]
-
Schmalz, H.-G. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(01), 47-50. [Link]
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SIELC Technologies. (2018). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. [Link]
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Wei, L., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Journal of Nanobiotechnology, 21(1), 438. [Link]
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Zhang, W., et al. (2023). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]
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A Comparative Study of Protecting Groups for (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Guide for Researchers
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as (S)-3,4-dehydroproline, is a valuable chiral building block in medicinal chemistry and drug development. Its constrained pyrroline ring system imparts unique conformational properties to peptides and small molecules, making it a sought-after scaffold for designing novel therapeutics. The successful incorporation of this non-canonical amino acid into larger molecules hinges on the strategic use of protecting groups for its secondary amine and carboxylic acid functionalities. This guide provides a comparative analysis of common protecting group strategies, offering experimental insights to aid researchers in selecting the optimal approach for their synthetic endeavors.
The Imperative of Orthogonal Protection
The bifunctional nature of (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid necessitates a protection strategy that allows for the selective manipulation of the amine and carboxylic acid groups. Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are paramount for achieving high-fidelity synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] The most prevalent strategies involve the use of base-labile, acid-labile, and hydrogenolysis-labile protecting groups.
N-Protecting Groups: A Comparative Analysis
The choice of the nitrogen protecting group is critical as it influences the reactivity of the amine and the overall stability of the molecule during subsequent synthetic steps. Here, we compare three widely used N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection, valued for its stability to a wide range of reaction conditions and its facile removal under acidic conditions.
Protection Mechanism: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate.
Deprotection Mechanism: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely employed protecting group for amines, prized for its stability to both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis.[3]
Protection Mechanism: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[3] The base neutralizes the HCl generated during the reaction.
Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis, where the protected amine is treated with hydrogen gas in the presence of a palladium catalyst (Pd/C). This cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3] Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[4]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for the use of acid-labile side-chain protecting groups and resins.
Protection Mechanism: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base. The reaction is a straightforward nucleophilic substitution.
Deprotection Mechanism: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[5] The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system.[6]
Comparison of N-Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality | Typical Yields |
| Boc | (Boc)₂O, NaHCO₃ or Et₃N, in THF/water or CH₂Cl₂[7] | TFA/CH₂Cl₂ or HCl/dioxane[2] | Stable to base and hydrogenolysis. | Orthogonal to Fmoc and Cbz. | >90%[7] |
| Cbz | Cbz-Cl, NaHCO₃ or Na₂CO₃, in THF/water or acetone[3] | H₂, Pd/C in MeOH or EtOH; HBr/AcOH[3][4] | Stable to acid and base. | Orthogonal to Boc and Fmoc. | >90%[3] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, NaHCO₃ or Et₃N, in acetone/water or CH₂Cl₂ | 20% Piperidine in DMF[5] | Stable to acid and hydrogenolysis. | Orthogonal to Boc and Cbz. | >90% |
Protecting the Carboxylic Acid: Esterification Strategies
The carboxylic acid functionality is most commonly protected as an ester. The choice of ester depends on the desired deprotection conditions and orthogonality with the N-protecting group.
-
Methyl and Ethyl Esters: These are simple and common protecting groups. They are stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. Deprotection is typically achieved by saponification with a base like NaOH or LiOH, followed by acidic workup.
-
Benzyl Esters: Benzyl esters are particularly useful as they can be cleaved by hydrogenolysis, the same conditions used for Cbz deprotection. This allows for the simultaneous deprotection of both the N-terminus and C-terminus in the final step of a synthesis.[8] They are also stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.
-
tert-Butyl Esters: These esters are cleaved under acidic conditions, similar to the Boc group. This makes them suitable for strategies where simultaneous deprotection of the N-terminus and C-terminus is desired using a single acidic step.[9]
Experimental Protocols
N-Boc Protection of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid[10]
-
Dissolve (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) and stir until the starting material dissolves.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
N-Cbz Protection of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid[3]
-
Dissolve (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (1.0 eq) in a solution of sodium carbonate (2.0 eq) in water.
-
Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
N-Fmoc Protection of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
-
Dissolve (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (1.0 eq) in a mixture of acetone and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Remove the acetone under reduced pressure and dilute the aqueous residue with water.
-
Wash with diethyl ether, then acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Fmoc protected product.
Workflow for Selecting a Protection Strategy
The selection of a suitable protection strategy is dictated by the overall synthetic plan. The following decision tree illustrates a logical approach to this process.
Conclusion
The selection of protecting groups for (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a critical decision that significantly impacts the efficiency and success of a synthetic campaign. The Boc, Cbz, and Fmoc groups each offer distinct advantages in terms of their stability and deprotection conditions, allowing for the design of robust and orthogonal protection strategies. By carefully considering the overall synthetic route and the chemical compatibility of all reagents, researchers can confidently employ this valuable chiral building block in the synthesis of complex and biologically active molecules.
References
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963–23971. [Link]
-
Davies, H. M., & Lee, G. H. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(30), 9684–9695. [Link]
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Deprotection of different N-Boc-compounds. ResearchGate. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 473-478. [Link]
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N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2013). The Journal of Organic Chemistry, 78(24), 12657–12663. [Link]
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cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. (2016). Organic & Biomolecular Chemistry, 14(12), 3244-3249. [Link]
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Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2017). Letters in Organic Chemistry, 14(8), 582-586. [Link]
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Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]
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Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2013). Molecules, 18(9), 11255-11265. [Link]
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Stürmer, R., Schäfer, B., Wolfart, V., Stahr, H., Kazmaier, U., & Helmchen, G. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(01), 46-48. [Link]
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Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070. [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
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A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]
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Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
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Benzyl Esters. Organic Chemistry Portal. [Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2015). Journal of the American Chemical Society, 137(30), 9684-9695. [Link]
-
A variety of methods for the synthesis of benzyl esters. ResearchGate. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). Molecules, 21(11), 1542. [Link]
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10 - The Royal Society of Chemistry. [Link]
-
Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. carbogen amcis. [Link]
-
What is the best method to deprotect Fmoc in solution phase?. ResearchGate. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. ResearchGate. [Link]
-
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. PubChem. [Link]
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benzyl 2,5-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate. Chemical Synthesis Database. [Link]
- Process for the preparation of carboxylic benzyl esters.
-
Selective Inhibition of Proline Hydroxylation by 3,4-dehydroproline. (1976). Biochemistry, 15(23), 5053-5057. [Link]
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SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. [Link]
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Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. (2020). Organic & Biomolecular Chemistry, 18(34), 6673-6679. [Link]
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Green Chemistry - In situ Fmoc removal. The Royal Society of Chemistry. [Link]
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A Comparative Guide to the Conformational Constraints of Peptides Containing (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. These modifications can profoundly influence a peptide's conformational landscape, leading to improved receptor affinity, metabolic stability, and cell permeability. Among the diverse array of proline analogs, (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid (Dhp) presents a unique structural motif. This guide provides an in-depth comparison of the conformational constraints imposed by Dhp in peptides against other commonly employed proline surrogates, supported by established experimental and computational methodologies.
Introduction: The Significance of Conformational Rigidity
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often suffer from conformational flexibility, leading to a dynamic equilibrium of multiple structures in solution. This inherent floppiness can result in reduced binding affinity to target receptors and increased susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acids, such as proline and its analogs, serves to rigidify the peptide backbone, favoring a specific, bioactive conformation.
Proline, with its unique cyclic side chain, restricts the peptide backbone's phi (Φ) torsion angle and influences the cis/trans isomerization of the preceding peptide bond.[1] However, the exploration of proline analogs with altered ring pucker, stereochemistry, and electronic properties offers a finer control over the peptide's secondary structure.[2][3] (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, featuring a partially unsaturated five-membered ring, introduces distinct stereoelectronic effects compared to the saturated ring of proline, offering a novel tool for peptide design.
Comparative Conformational Analysis: Dhp vs. Proline and its Analogs
The introduction of Dhp into a peptide sequence is hypothesized to induce a unique set of conformational preferences compared to proline and other analogs like hydroxyproline and thiazolidine-4-carboxylic acid. The double bond in the Dhp ring flattens a portion of the pyrrolidine ring, which is expected to alter the puckering of the ring and, consequently, the backbone dihedral angles.
| Amino Acid | Key Structural Feature | Expected Conformational Impact | Potential Advantages in Peptide Design |
| (S)-Proline | Saturated five-membered ring | Induces β-turns and polyproline helices; restricts Φ angle.[1] | Well-established for stabilizing secondary structures. |
| (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid (Dhp) | Partially unsaturated five-membered ring | Altered ring pucker compared to proline, potentially favoring different turn types or helical structures. May influence the cis/trans isomer ratio of the preceding peptide bond. | Novel conformational control, potential for unique receptor interactions. |
| (4R)-Hydroxyproline (Hyp) | Hydroxyl group at C4 | Stereoelectronic effects of the hydroxyl group influence ring pucker and the cis/trans equilibrium of the Xaa-Pro bond.[4] | Can participate in hydrogen bonding, further stabilizing specific conformations. |
| (R)-Thiazolidine-4-carboxylic acid (Thz) | Sulfur atom in the five-membered ring | Alters bond angles and lengths within the ring, influencing backbone conformation.[3] | Can act as a cis-proline mimic, promoting type VI β-turns.[3] |
Experimental and Computational Workflows for Conformational Assessment
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough assessment of the conformational constraints imposed by Dhp.
Workflow for Assessing Peptide Conformation
Caption: Experimental and computational workflow for assessing peptide conformational constraints.
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of Dhp-Containing Peptides
The synthesis of peptides containing Dhp can be achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.[5][6]
-
Materials:
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-Dhp-OH) with coupling reagents and base, then add to the resin. Allow the reaction to proceed for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
2. NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9][10][11]
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).
-
Data Acquisition: Acquire a suite of 2D NMR spectra, including:
-
COSY/TOCSY: To assign proton resonances within each amino acid residue.
-
NOESY/ROESY: To identify through-space correlations between protons, providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton chemical shifts.
-
NOE Assignment and Integration: Identify and integrate cross-peaks in the NOESY/ROESY spectra to obtain interproton distance restraints.
-
Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.
-
Structure Calculation: Use software such as CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy provides information about the overall secondary structure content of a peptide.[12][13][14][15]
-
Sample Preparation: Prepare a dilute solution of the peptide in a suitable buffer (e.g., phosphate buffer).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, β-turn, and random coil conformations. The CD spectrum of proline-rich peptides often shows a characteristic polyproline II (PPII) helix signature.[16]
Computational Modeling
Computational methods complement experimental data by providing insights into the conformational energy landscape of the peptide.[17][18][19][20]
-
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the peptide in a solvent environment to explore its accessible conformations.
-
Density Functional Theory (DFT) Calculations: Used to accurately parameterize the force field for the non-natural Dhp residue, ensuring the reliability of the MD simulations.
Expected Outcomes and Significance
The integration of Dhp into peptide scaffolds is anticipated to yield peptides with distinct and predictable conformational biases. The comparative analysis with proline and its other analogs will elucidate the specific structural advantages conferred by the dihydro-pyrrole moiety. This knowledge will empower researchers and drug developers to:
-
Fine-tune peptide conformation: By selecting the appropriate proline analog, the desired secondary structure can be stabilized.
-
Enhance biological activity: A pre-organized, bioactive conformation often leads to higher receptor binding affinity.
-
Improve metabolic stability: Constrained peptides can exhibit increased resistance to enzymatic degradation.
This guide provides a framework for the systematic evaluation of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid as a novel building block in peptide chemistry. The outlined experimental and computational strategies will enable a comprehensive understanding of its conformational impact, ultimately facilitating the design of next-generation peptide therapeutics with superior pharmacological properties.
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Influence of Proline Residues on the Antibacterial and Synergistic Activities of R-Helical Peptides† - Centre for Microbial Diseases and Immunity Research. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Circular dichroism spectra of proline-containing peptides.... Retrieved from [Link]
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ResearchGate. (n.d.). Circular dichroism spectra in UV range for polyproline peptides in.... Retrieved from [Link]
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- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
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- Single-conformation spectroscopy of cold, protonated DPG-containing peptides. (2022). Physical Chemistry Chemical Physics, 24(3), 1535-1551.
- Woolley, G. A., & Wallace, B. A. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(12), 1667-1674.
- Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(10), 3847-3852.
- Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(10), 3847-3852.
- Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College.
- Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024). Molecules, 29(18), 4268.
- Raines, R. T., & Gellman, S. H. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(18), 7789-7799.
- The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. (2006). The Journal of Organic Chemistry, 71(17), 6432-6440.
- Impact of cis-proline analogs on peptide conformation. (2006). Journal of the American Chemical Society, 128(13), 4268-4269.
- Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (2023). ChemSusChem, 16(22), e202300538.
- Computational Peptide Discovery with a Genetic Programming Approach. (2023). International Journal of Molecular Sciences, 24(13), 10984.
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ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Retrieved from [Link]
- Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362.
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ResearchGate. (n.d.). Synthetic and Structural Routes for the Rational Conversion of Peptides into Small Molecules. Retrieved from [Link]
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peptide nmr. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional architecture is paramount. This is particularly true for proline analogues like (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a class of compounds with significant potential in medicinal chemistry due to their role as constrained scaffolds in peptides and peptidomimetics.[1][2] The hydrochloride salt of this molecule is of particular interest as it often enhances stability and solubility, crucial properties for active pharmaceutical ingredients (APIs).[3]
This guide provides an in-depth comparison of X-ray crystal structure analysis with alternative analytical techniques for the structural characterization of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride. As a Senior Application Scientist, my aim is to not only present protocols but to instill a strategic understanding of why and when to deploy a particular analytical tool, ensuring the generation of robust and reliable data.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, torsion angles, and stereochemistry, which are critical for understanding molecular conformation and intermolecular interactions.
Experimental Protocol: X-ray Crystal Structure Analysis
The successful application of SC-XRD is critically dependent on the growth of high-quality single crystals. The following protocol outlines a typical workflow for the crystallization and structural analysis of a small molecule hydrochloride salt like this compound.
1. Crystallization:
-
Rationale: The goal is to slowly decrease the solubility of the compound in a solvent system to allow for the ordered arrangement of molecules into a crystal lattice. The choice of solvent and crystallization technique is crucial and often requires screening of various conditions.
-
Methodology:
-
Dissolve this compound in a minimal amount of a polar solvent in which it is soluble, such as methanol or ethanol.
-
Employ a vapor diffusion setup. Place the concentrated solution in a small, open vial. This vial is then placed in a larger, sealed container with a less polar anti-solvent in which the compound is poorly soluble, such as diethyl ether or ethyl acetate.
-
Allow the anti-solvent to slowly diffuse into the primary solvent over a period of several days to weeks at a constant temperature (e.g., 4°C or room temperature).
-
Monitor for the formation of single, well-defined crystals.
-
2. Data Collection:
-
Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal.
-
Methodology:
-
Select a crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images at different crystal orientations.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Methodology:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
-
Expected Data from X-ray Crystallography
A successful X-ray crystal structure analysis of this compound would yield a wealth of precise structural information. The table below summarizes the key parameters that would be obtained.
| Parameter | Expected Information | Significance |
| Crystal System & Space Group | e.g., Orthorhombic, P2₁2₁2₁ | Defines the symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dimensions of the repeating unit of the crystal. |
| Resolution | (Å) | A measure of the level of detail in the electron density map. |
| R-factor (R₁) | (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths & Angles | (Å) and (°) | Precise measurements of all covalent bonds and angles. |
| Torsion Angles | (°) | Defines the conformation of the pyrrole ring and the orientation of the carboxylic acid group. |
| Hydrogen Bonding | Donor-Acceptor Distances (Å) | Identifies and quantifies intermolecular interactions, crucial for understanding crystal packing and physical properties. |
| Absolute Stereochemistry | (S)-configuration | Unambiguously confirms the stereochemistry at the chiral center. |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound necessitates the use of other analytical techniques. These methods provide information about the molecule's structure in solution and confirm its chemical identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this molecule, one would expect to see distinct signals for the protons on the pyrrole ring, the α-carbon, and the N-H proton.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the amine hydrochloride, and C-H and C=C stretches of the pyrrole ring.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition. For (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, the molecular ion peak would confirm the molecular weight.[4]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
The following table provides a direct comparison of the information obtained from X-ray crystallography and other analytical techniques for the structural characterization of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | Solid or Solution |
| Primary Information | 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei | Functional groups present | Molecular weight, elemental composition |
| Strengths | Unambiguous 3D structure determination | Provides structural information in a biologically relevant state (solution) | Rapid and non-destructive | High sensitivity, provides molecular formula |
| Limitations | Requires high-quality single crystals, which can be difficult to grow | Provides an average structure in solution, does not give precise bond lengths/angles | Provides limited information on the overall 3D structure | Does not provide information on stereochemistry or conformation |
Visualizing the Workflow and Logic
To better illustrate the interplay between these techniques, the following diagrams outline the experimental workflow for X-ray crystallography and the logical relationship between the different analytical methods for a comprehensive structural elucidation.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Logical relationship of analytical techniques for structural elucidation.
Conclusion
The structural elucidation of this compound derivatives is a multi-faceted process that relies on the synergistic use of various analytical techniques. While single-crystal X-ray diffraction provides the ultimate detail of the solid-state architecture, NMR, IR, and mass spectrometry are indispensable for confirming the chemical identity, assessing purity, and understanding the molecule's behavior in solution. For researchers in drug development, a comprehensive approach utilizing these complementary methods is essential for making informed decisions and advancing promising lead compounds.
References
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Gardiner, J., & Abell, A. (2004). Synthesis and X-ray structure of functionalised proline mimics. ARKIVOC, 2004(10), 46-52. [Link]
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Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]
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Chavan, S. S., Khavale, V. D., & Vavia, P. R. (2010). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 72(5), 581–587. [Link]
-
National Institute of Standards and Technology. 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. [Link]
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The Ascendant Role of Chiral Dihydropyrrole Carboxylic Acids: A Comparative Guide to Their Applications in Catalysis and Medicinal Chemistry
The pursuit of stereochemical purity is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries. In the diverse toolkit of chiral building blocks and catalysts, five-membered nitrogen-containing heterocycles have long held a privileged position. While L-proline, a saturated pyrrolidine carboxylic acid, is arguably the most celebrated organocatalyst, its unsaturated counterpart, the chiral dihydropyrrole carboxylic acid scaffold, is emerging as a class of molecules with unique and powerful applications.
This guide provides an in-depth technical review of the applications of chiral dihydropyrrole carboxylic acids. We will move beyond a simple listing of reactions to explore the causality behind their synthetic utility, compare their performance with established alternatives where data is available, and provide actionable experimental protocols for their application. Our focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the value and potential of these versatile chiral molecules.
Part 1: Chiral Dihydropyrrole Carboxylic Acids in Asymmetric Organocatalysis
While the direct use of chiral dihydropyrrole carboxylic acids as organocatalysts is a developing field with fewer documented examples compared to their saturated proline counterparts, the underlying principles of aminocatalysis provide a strong predictive framework for their utility. The combination of a secondary amine and a carboxylic acid within a conformationally constrained ring allows these molecules to function as bifunctional catalysts.
Mechanistic Principles: A Tale of Two Intermediates
Similar to proline, chiral dihydropyrrole carboxylic acids can engage in two primary catalytic cycles: the Enamine Cycle and the Iminium Cycle . The presence of the double bond in the dihydropyrrole ring can influence the stereochemical environment of the transition state, potentially offering different selectivity profiles compared to proline.
-
Enamine Catalysis: The secondary amine of the dihydropyrrole catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile. The carboxylic acid moiety is crucial for facilitating the formation of the enamine and for directing the stereochemical outcome of the subsequent bond-forming step via a hydrogen-bonded, chair-like transition state.
-
Iminium Catalysis: In reactions with α,β-unsaturated carbonyls, the catalyst forms a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.
Below is a generalized workflow for an organocatalytic reaction, illustrating the central role of the catalyst in generating the reactive intermediate.
Figure 1: Generalized workflow for enamine catalysis using a chiral dihydropyrrole carboxylic acid.
Performance Comparison: Dihydroxyprolines as a Case Study
Direct, side-by-side comparative data for a chiral dihydropyrrole carboxylic acid against L-proline in a benchmark reaction is scarce in the literature. However, studies on substituted pyrrolidine carboxylic acids offer valuable insights into how modifications to the ring structure impact catalytic performance. For instance, the performance of (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid in the aldol condensation of cyclohexanone and p-nitrobenzaldehyde demonstrates that ring substitution can lead to excellent stereocontrol.[1]
Table 1: Performance of a Substituted Proline Catalyst in an Asymmetric Aldol Reaction [1]
| Catalyst | Substrates | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | Cyclohexanone + p-Nitrobenzaldehyde | Water | 86 | 25:1 | 99 |
This highlights the principle that steric and electronic modifications to the pyrrolidine ring can fine-tune its catalytic properties. It is reasonable to extrapolate that the introduction of unsaturation, as in a dihydropyrrole system, would similarly modulate the catalyst's performance, offering a valuable alternative to proline for achieving different stereochemical outcomes or accommodating different substrate classes.
Part 2: Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
Chiral dihydropyrrole carboxylic acids and their derivatives are not just potential catalysts; they are also valuable intermediates in the synthesis of complex, biologically active molecules. The proline metabolic cycle, crucial for cancer cell survival, involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a key intermediate, making its synthetic analogues of significant interest in oncology research.[2]
Application in the Synthesis of Antiproliferative Agents
Recent research has demonstrated a synthetic route to novel derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, which have shown promising antiproliferative activity against human cancer cell lines.[2] This work underscores the value of the dihydropyrrole carboxylic acid scaffold as a template for the development of new therapeutic agents.
The synthesis involves a multi-step sequence starting from a Michael addition, followed by deprotection and cyclization to form the dihydropyrrole ring, and subsequent conversion of the nitrile to the target ester or amide.
Figure 2: Synthetic pathway to bioactive dihydropyrrole carboxylic acid derivatives.
Representative Experimental Protocol: Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles[2]
This protocol describes the acid-catalyzed cyclization of the Michael adduct to form the core dihydropyrrole structure.
Objective: To synthesize trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles from the corresponding 2-amino-5-oxopentanenitrile precursor.
Materials:
-
2-Amino-5-oxo-pentanenitrile derivative (1 mmol)
-
Glacial acetic acid (5.71 mL, 0.100 mol)
-
Water (1 mL)
-
Dichloromethane (DCM)
-
25% Aqueous Ammonia (NH₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of the starting 2-amino-5-oxo-pentanenitrile (1 mmol) in glacial acetic acid (5.71 mL), add water (1 mL).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, add dichloromethane (15 mL) to the mixture.
-
Carefully add 25% aqueous ammonia (approx. 6.3 mL) to basify the mixture to an alkaline pH.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine all organic extracts and wash with water until the washings are neutral.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired dihydropyrrole-2-carbonitrile diastereoisomers.
Trustworthiness Note: The progress of this reaction is critically monitored by TLC to ensure complete conversion of the starting material before workup. The neutralization and extraction steps are standard procedures to isolate the amine-containing product from the acidic reaction medium.
Part 3: Emerging Applications in Materials Science
While the applications of chiral dihydropyrrole carboxylic acids are most established in catalysis and medicinal chemistry, the broader pyrrole family is gaining traction in materials science. Polypyrrole and its derivatives are well-known for their excellent conductivity, environmental stability, and biocompatibility.[3][4]
The synthesis of polymers incorporating carboxylic acid functionalities, such as poly(pyrrole-3,4-dicarboxylic acid), opens the door to new materials with enhanced solubility and sites for further functionalization.[3] The enzymatic synthesis of poly(pyrrole-2-carboxylic acid) has also been reported, offering a green route to these functional polymers.[5] While these examples do not specifically employ chiral dihydropyrrole monomers, they establish a clear precedent for the utility of carboxylated pyrrole units in polymer chemistry. The incorporation of a chiral dihydropyrrole carboxylic acid into a polymer backbone could lead to novel chiral materials with applications in enantioselective separations, asymmetric catalysis, or chiroptical devices. This remains a promising, yet largely unexplored, frontier.
Conclusion
Chiral dihydropyrrole carboxylic acids represent a class of compounds with significant, albeit still developing, potential. While they are overshadowed by the extensive literature on L-proline, the available evidence suggests they are powerful scaffolds for both asymmetric catalysis and the synthesis of bioactive molecules. The introduction of unsaturation into the pyrrolidine ring provides a subtle yet potentially powerful tool for modulating stereoselectivity and exploring new chemical space.
Future research will undoubtedly uncover more direct applications of these molecules as organocatalysts, providing the detailed comparative data needed to select them rationally over more established systems. Furthermore, their role as precursors to novel pharmaceuticals and advanced materials is an exciting area that is just beginning to be tapped. For the discerning chemist, chiral dihydropyrrole carboxylic acids are not just an alternative to proline, but a gateway to new synthetic possibilities.
References
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Que, L., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. [Link]
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Anonymous. (n.d.). Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. [Link]
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Anonymous. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Anonymous. (n.d.). 3,4-DIHYDRO-2H-PYRROLE-5-CARBOXYLIC ACID. gsrs. [Link]
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Anonymous. (n.d.). 3,4-Dihydro-4-hydroxy-2H-pyrrole-2-carboxylic acid | C5H7NO3. PubChem. [Link]
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Anonymous. (n.d.). (2R,4S)-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid. PubChem. [Link]
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Ye, Z., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. National Institutes of Health. [Link]
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Anonymous. (n.d.). 3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid. Protheragen. [Link]
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Anonymous. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
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Anonymous. (n.d.). Asymmetric synthesis of chiral tricyclic 3,4-dihydropyrimidin-2-thione derivatives catalyzed by chiral imidodiphosphoric acid. New Journal of Chemistry (RSC Publishing). [Link]
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Anonymous. (n.d.). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. ResearchGate. [Link]
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Anonymous. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. National Institutes of Health. [Link]
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Anonymous. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]
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Anonymous. (n.d.). (PDF) Polypyrrole Derivatives: Preparation, Properties and Application. ResearchGate. [Link]
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Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Institutes of Health. [Link]
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Anonymous. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]
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Anonymous. (n.d.). Synthesis and utilisation of chiral 3-hydroxy perhydropyrrolo [2,1-c][6][7] oxazin-4-one as a novel precursor for the enantioselective synthesis of α-hydroxy carboxylic acids. Sci-Hub. [Link]
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Anonymous. (n.d.). Evaluation of Poly(pyrrole-2-carboxylic acid) Particles Synthesized by Enzymatic Catalysis. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of unused or residual chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a compound frequently utilized in synthetic organic chemistry.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data from analogous compounds like Pyrrole-2-carboxylic acid, this substance should be considered an irritant to the skin, eyes, and respiratory system.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Table 1: Hazard Profile and Required Personal Protective Equipment
| Potential Hazard | Affected Organs | Required PPE |
| Skin Irritation | Skin | Nitrile or other chemically resistant gloves, lab coat |
| Eye Irritation | Eyes | Safety glasses with side shields or goggles |
| Respiratory Irritation | Respiratory Tract | Use in a well-ventilated area or a chemical fume hood |
The hydrochloride salt form suggests that the compound is likely a water-soluble solid. This property is important when considering potential environmental release and choosing appropriate waste containers.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal by a licensed contractor.
Figure 1: A flowchart illustrating the key stages of the chemical disposal process, from initial collection within the laboratory to final handoff for professional disposal.
In-Lab Waste Collection
-
Identify the Waste Stream: All materials contaminated with this compound, including residual solid, contaminated weighing paper, and disposable labware (e.g., pipette tips), must be treated as hazardous waste. Do not dispose of this material in the regular trash or down the drain.[3]
-
Select an Appropriate Waste Container:
-
Use a chemically resistant, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container should be clean and dry before use to prevent any unintended reactions.
-
-
Properly Label the Waste Container: This is a critical step for safety and regulatory compliance.[4][5] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
The date the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
An indication of the hazards (e.g., "Irritant").
-
Segregation and Storage
-
Segregate from Incompatible Wastes: Store the waste container in a location that is separate from incompatible materials. Based on the reactivity of similar compounds, avoid storing with strong oxidizing agents, strong bases, and amines.[6] Mixing incompatible chemicals can lead to dangerous reactions.[4]
-
Designated Storage Area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be under the control of laboratory personnel and away from general traffic. The SAA must be inspected weekly for any signs of leakage or container degradation.
Documentation and Final Disposal
-
Maintain a Waste Log: Keep a record of the approximate amount of waste added to the container and the date. This documentation is essential for tracking and reporting purposes.[7]
-
Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][7] Do not attempt to transport hazardous waste off-site yourself.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize harm.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1] 3. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container. 4. Clean the spill area with soap and water. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.[1][2] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
Conclusion: Fostering a Culture of Safety
The responsible disposal of laboratory chemicals is a cornerstone of a robust safety culture. By adhering to these procedures for this compound, researchers and drug development professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our ecosystem. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your facility.[8]
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Retrieved from [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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GAIACA. (2022, April 11). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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Navigating the Safe Handling of (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS: 201469-31-0).[1][2] As a valued partner in your research, we aim to furnish you with field-proven insights that extend beyond the product itself, fostering a culture of safety and precision in the laboratory.
While specific toxicological data for this compound is not extensively documented, its structural similarity to other pyrrole and pyrrolidine derivatives suggests a precautionary approach is warranted.[3] Safety data for related compounds indicate potential for skin and eye irritation.[3] Therefore, the following protocols are designed as a self-validating system to ensure the highest level of safety.
Foundational Safety: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safely handling any chemical, particularly powdered substances, is a multi-layered approach that prioritizes eliminating or minimizing exposure. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.[4][5]
Engineering Controls: Your First Line of Defense
Due to the powdered nature of this compound and the potential for inhalation, all handling of open containers should be conducted within a certified chemical fume hood.[6][7] A fume hood provides critical exhaust ventilation to minimize the accumulation of airborne particles in the operator's breathing zone.[4] For weighing procedures, if a balance cannot be placed inside a fume hood, a specialized exhausted balance enclosure should be utilized.[7]
Workflow for Weighing this compound Outside of a Fume Hood:
Caption: Workflow for safely weighing powdered chemicals.
Personal Protective Equipment (PPE): A Necessary Barrier
Even with engineering controls in place, a comprehensive PPE regimen is mandatory to protect against accidental contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk.[8] | Protects against airborne particles and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves. Nitrile or neoprene gloves are generally suitable for handling a wide range of chemicals, but always consult the glove manufacturer's compatibility chart.[9][10] | Provides a direct barrier to prevent skin contact and potential irritation. Double-gloving is recommended for extended handling periods. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required when handling in a fume hood. If engineering controls are not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents inhalation of the powdered compound, which may cause respiratory tract irritation.[3] |
Glove Selection is Critical: The choice of glove material should be based on the specific chemicals being used, including any solvents for dissolution.[11][12] Always inspect gloves for any signs of degradation or punctures before use.[10]
Operational Plan: From Receipt to Storage
A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes the risk of exposure and ensures its integrity.
Receiving and Inspection
Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, handle it within a fume hood and follow the spill cleanup protocol outlined in Section 3.
Storage
Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14] Storing hydrochloride salts in a designated corrosives cabinet is a best practice to prevent accidental contact with incompatible chemicals.[15][16][17][18]
Disposal Plan: Managing Spills and Waste
Proper containment and disposal are crucial for mitigating environmental and health risks.
Spill Response
In the event of a spill, the following step-by-step procedure should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 1.2.
-
Contain the Spill: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill (if the compound is in solution), create a dike around the spill with an inert absorbent material like sand or vermiculite.
-
Neutralize (for acidic solutions): If the spilled material is acidic, cautiously neutralize it with an appropriate agent such as sodium bicarbonate, starting from the perimeter and working inwards.[19][20] Use pH paper to confirm neutralization.
-
Absorb and Collect: Once neutralized, absorb the material with an inert absorbent and place it into a clearly labeled, sealed container for hazardous waste.[19][21]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Spill Response Workflow:
Caption: Step-by-step spill response procedure.
Waste Disposal
Unused or unwanted this compound, as well as any contaminated materials, should be collected in a designated, sealed, and properly labeled hazardous waste container. As this is a halogenated organic compound, it should be disposed of through a licensed hazardous waste disposal company, following all institutional and regulatory guidelines.
Conclusion: A Commitment to Safety
The protocols outlined in this guide are designed to empower you to handle this compound with the highest degree of safety and scientific integrity. By integrating these practices into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues. Your commitment to these principles is the foundation of trustworthy and reproducible scientific advancement.
References
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BIOSYNCE. (n.d.). This compound CAS 201469-31-0. Retrieved from [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
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North Industrial Chemicals. (2024, September 28). Discover the step-by-step cleaning for sulfuric acid spills. Retrieved from [Link]
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NIST. (n.d.). Control Measures for Chemical Safety. Retrieved from [Link]
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Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
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Shanghai SYSBEL Industry & Technology Co.,Ltd. (2022, July 13). How To Properly And Safely Store Hazardous Chemicals Such As Hydrochloric Acid, Sulfuric Acid, And Nitric Acid? Retrieved from [Link]
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SHOWA. (2024, April 17). How to Select the Best Chemical-Resistant Glove for your Hand Protection. Retrieved from [Link]
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Smith College. (n.d.). Spills. Retrieved from [Link]
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Stack Exchange. (2015, August 18). How do I store HCl safely? Retrieved from [Link]
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UCR EH&S. (n.d.). Selecting Chemical-Resistant Gloves. Retrieved from [Link]
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U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (2024, July 24). Working Safely with Toxic Powders. Retrieved from [Link]
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Virginia Tech. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]
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YouTube. (2025, July 1). How Should Hydrochloric Acid Be Stored? Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The content reflects general best practices for storing hydrochloric acid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
